molecular formula C9H11N3 B1416239 1-Ethyl-1H-indazol-3-amine CAS No. 927802-20-8

1-Ethyl-1H-indazol-3-amine

Cat. No.: B1416239
CAS No.: 927802-20-8
M. Wt: 161.2 g/mol
InChI Key: NIWQOSLMYFEMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-8-6-4-3-5-7(8)9(10)11-12/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWQOSLMYFEMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650983
Record name 1-Ethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-20-8
Record name 1-Ethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2] The indazole scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities, including kinase inhibition.[1][3][4] This guide provides a comprehensive, technically-grounded overview of a reliable synthetic route to this compound and the analytical methods required for its thorough characterization. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this document serves as a practical resource for researchers engaged in the synthesis of novel indazole-based therapeutics.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, are bioisosteres of indoles and are of significant interest in drug discovery.[2][5] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment in kinase inhibitors, crucial for their mechanism of action.[3] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's pharmacological profile. The N-1 ethyl group in the title compound is a common feature in many bioactive molecules, influencing properties such as solubility, metabolic stability, and target engagement. Therefore, efficient and regioselective access to N-1 alkylated 3-aminoindazoles is a critical challenge for synthetic chemists in the pharmaceutical industry.

Synthesis of this compound

The primary challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of the alkylation, as the reaction can occur at either the N-1 or N-2 position of the heterocyclic ring.[5][6][7] Direct alkylation of 1H-indazole often yields a mixture of both isomers.[7] This guide details a method focused on the regioselective N-1 ethylation of 3-amino-1H-indazole, a common and effective strategy.

Synthetic Strategy: Regioselective N-Alkylation

The chosen strategy involves the deprotonation of 3-amino-1H-indazole followed by nucleophilic substitution with an ethylating agent. The regiochemical outcome (N-1 vs. N-2 substitution) is highly dependent on factors such as the choice of base, solvent, and the electronic properties of the indazole ring itself.[5][6]

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is employed. NaH irreversibly deprotonates the indazole, forming the indazolide anion. This approach avoids the equilibrium issues associated with weaker bases. Studies have shown that the combination of NaH in an aprotic solvent like Tetrahydrofuran (THF) is a promising system for promoting N-1 selective alkylation.[5][6]

  • Solvent: Anhydrous aprotic polar solvents such as N,N-Dimethylformamide (DMF) or THF are ideal. They effectively solvate the cation of the base (Na+) without interfering with the nucleophilicity of the indazolide anion.

  • Ethylating Agent: A reactive ethyl halide, such as ethyl iodide or ethyl bromide, is used as the electrophile.

The reaction proceeds via the formation of the more thermodynamically stable 1H-indazole tautomer's anion, which then acts as a nucleophile.[5] While mixtures can still form, conditions can be optimized to heavily favor the desired N-1 product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Ethylation cluster_2 Step 3: Work-up & Purification Start 3-Amino-1H-Indazole + Sodium Hydride (NaH) in Anhydrous DMF Anion Formation of 3-Amino-Indazolide Anion Start->Anion Stir at 0°C to RT Ethylating_Agent Add Ethyl Iodide (EtI) Anion->Ethylating_Agent Reaction Progression Reaction Nucleophilic Attack (SN2 Reaction) Ethylating_Agent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Quench Crude Crude Product (Mixture of N-1 & N-2 isomers) Workup->Crude Purification Column Chromatography (Silica Gel) Final Pure this compound Purification->Final Crude->Purification

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of indazoles. Researchers should perform their own risk assessment and optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-amino-1H-indazole (1.0 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to dissolve the starting material (approx. 10 mL per 1 g of indazole).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle under an inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Ethylation: Cool the reaction mixture back to 0°C. Add ethyl iodide (1.2 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-1 and N-2 isomers and any unreacted starting material.

  • Characterization: Combine the fractions containing the pure N-1 product (identified by TLC) and concentrate to yield this compound as a solid. Confirm the structure and purity using the analytical methods described below.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the successful synthesis of the target compound and to establish its purity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₁N₃[8][9]
Molecular Weight 161.20 g/mol [8]
Exact Mass 161.0953 Da[8][10]
Appearance Solid
CAS Number 927802-20-8[8][9]

Characterization Workflow Diagram

Characterization_Workflow cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) Confirmation Structure & Purity Confirmed NMR->Confirmation Confirms Connectivity & Molecular Formula MS->Confirmation Confirms Connectivity & Molecular Formula IR IR Spectroscopy HPLC Purity Assessment (HPLC/LC-MS) IR->Confirmation Confirms Functional Groups & Purity >95% HPLC->Confirmation Confirms Functional Groups & Purity >95% Product Synthesized Compound: This compound Product->NMR Product->MS Product->IR Product->HPLC

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Characterization

3.3.1. ¹H and ¹³C NMR Spectroscopy

NMR is the most powerful tool for confirming the regiochemistry of the ethylation. The chemical environment of the protons and carbons is distinct for N-1 and N-2 isomers.

  • ¹H NMR: Key signals include the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the amine protons (-NH₂), and four distinct aromatic protons on the benzene ring. The chemical shift of the -CH₂- group is particularly diagnostic for distinguishing between N-1 and N-2 isomers.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals: two for the ethyl group and seven for the indazole core.

Data TypeExpected Chemical Shifts (δ, ppm)Key Features
¹H NMR ~7.5-7.7 (1H, d), ~7.1-7.4 (2H, m), ~6.9-7.1 (1H, t), ~4.8-5.2 (2H, br s, -NH₂), ~4.2 (2H, q), ~1.4 (3H, t)Quartet and triplet signals confirm the ethyl group. Broad singlet for the amine protons. Four distinct signals in the aromatic region confirm the substitution pattern.
¹³C NMR ~145 (C), ~140 (C), ~128 (CH), ~121 (CH), ~120 (C), ~118 (CH), ~108 (CH), ~40 (-CH₂), ~15 (-CH₃)Presence of 9 distinct carbon signals. Chemical shifts for the ethyl group carbons are in the aliphatic region.

Note: Predicted values are based on typical spectra of related indazole structures. Actual values should be confirmed experimentally.

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Primary Amine (N-H) 3400-3250 (two bands)Asymmetric & Symmetric Stretch[11][12]
Primary Amine (N-H) 1650-1580Bending (Scissoring)[11]
Aromatic C-H 3100-3000Stretch
Aliphatic C-H 3000-2850Stretch
Aromatic C=C 1620-1580Ring Stretch
Aromatic C-N 1335-1250Stretch[11][12]

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group.[11]

3.3.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Expected [M+H]⁺: m/z 162.1026

  • Expected Exact Mass [M] : 161.0953[8]

The fragmentation pattern can also provide structural information, though it is often complex for heterocyclic systems.

Safety Information

  • This compound: Classified as toxic if swallowed (Acute Tox. 3).[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Reagents: Sodium hydride (NaH) is highly reactive and flammable. Ethyl iodide is a hazardous chemical. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This guide outlines a robust and well-rationalized approach to the synthesis and characterization of this compound. By focusing on a regioselective N-alkylation strategy, it addresses the primary synthetic challenge associated with this class of compounds. The detailed protocol and comprehensive characterization workflow provide researchers with the necessary tools to confidently prepare and validate this important chemical intermediate, facilitating its application in drug discovery and development programs.

References

A Spectroscopic Guide to 1-Ethyl-1H-indazol-3-amine: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the unambiguous identification and characterization of 1-Ethyl-1H-indazol-3-amine (CAS 927802-20-8). As a vital heterocyclic building block in medicinal chemistry and drug development, understanding its structural and electronic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount. This document synthesizes theoretical principles with practical, field-proven insights into data acquisition and interpretation, serving as an essential resource for researchers in synthetic chemistry and pharmaceutical development. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in structural confirmation.

Introduction and Molecular Overview

This compound belongs to the 3-aminoindazole class of compounds, a scaffold that has garnered significant attention in medicinal chemistry. The 1H-indazole-3-amine framework is recognized as an effective "hinge-binding" fragment in kinase inhibitors and is a core component of several clinically evaluated anti-tumor agents.[1] The addition of the N-1 ethyl group modifies the compound's polarity, solubility, and metabolic profile, making it a valuable derivative for library synthesis and lead optimization.

Accurate characterization of this molecule is the foundation of its use in any research or development pipeline. Spectroscopic analysis provides a definitive fingerprint of the molecule's identity, purity, and structure. This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the spectral features.

Molecular Properties Summary

PropertyValueSource
CAS Number 927802-20-8[2]
Molecular Formula C₉H₁₁N₃[2]
Molecular Weight 161.20 g/mol
Monoisotopic Mass 161.0953 Da[2]
IUPAC Name 1-ethylindazol-3-amine[2]
Molecular Structure and Atom Numbering

A clear understanding of the molecular topology is essential for assigning spectroscopic signals. The structure and IUPAC-recommended numbering for the indazole core are presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence and connectivity of the ethyl group and the substituted indazole core.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, resulting in sharper NH signals.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.[3]

  • ¹H NMR Acquisition: Use a standard pulse program to acquire a proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30) to acquire the carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[4]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.65d1HH-4The indazole H-4 proton is typically deshielded by the adjacent heterocyclic ring and appears downfield.
~7.45d1HH-7The H-7 proton is adjacent to the N-1 nitrogen and the fused ring system.
~7.15t1HH-6This proton appears as a triplet due to coupling with both H-5 and H-7.
~6.90t1HH-5This proton is typically the most upfield of the aromatic signals.
~5.50s (broad)2H-NH₂Amine protons are exchangeable, leading to a broad singlet. Its chemical shift is highly dependent on concentration and solvent.
~4.20q, J ≈ 7.2 Hz2HN-CH₂-CH₃Methylene protons adjacent to nitrogen and coupled to three methyl protons (n+1 = 4, quartet).
~1.40t, J ≈ 7.2 Hz3HN-CH₂-CH₃Methyl protons coupled to two methylene protons (n+1 = 3, triplet).
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton, showing 9 distinct signals corresponding to the 9 carbon atoms in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~152.0C-3Carbon bonded to two electronegative nitrogen atoms is significantly deshielded.
~141.0C-7aQuaternary carbon at the fusion of the two rings.
~127.0C-3aQuaternary carbon at the fusion of the two rings, adjacent to the C-3 amine.
~126.0C-6Aromatic CH carbon.
~121.0C-4Aromatic CH carbon.
~118.0C-5Aromatic CH carbon.
~109.0C-7Aromatic CH carbon, typically shielded in the indazole system.
~41.0N-CH₂-CH₃Aliphatic carbon directly attached to nitrogen.
~15.0N-CH₂-CH₃Aliphatic methyl carbon, typically found far upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by features corresponding to the primary amine, the aromatic system, and the aliphatic ethyl group.

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium) and apply pressure to ensure good contact.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–500 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[5]

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450–3300Medium, two bandsN-H asymmetric & symmetric stretchingThe presence of two distinct bands in this region is a definitive characteristic of a primary (-NH₂) amine.[6]
3100–3000Medium-WeakAromatic C-H stretchingCharacteristic of sp² C-H bonds in the indazole ring.
2980–2850MediumAliphatic C-H stretchingCorresponds to the C-H bonds of the ethyl group.
~1620StrongN-H bending (scissoring)This strong absorption is characteristic of the deformation of the primary amine group.
1600–1450Medium, multiple bandsC=C aromatic ring stretchingVibrations of the fused benzene and pyrazole rings.
1350–1250StrongAromatic C-N stretchingThe stretching vibration of the bond between the aromatic ring and the amine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ as the base peak.

Predicted Mass Spectrometry Data

m/zIonRationale
162.10[M+H]⁺The protonated molecular ion. The monoisotopic mass is 161.0953 Da, so the protonated ion is ~162.10.[7] This peak confirms the molecular formula.
184.08[M+Na]⁺A common adduct observed in ESI-MS, where a sodium ion attaches to the molecule.[7]
147.08[M-CH₃+H]⁺Represents the loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, a dominant fragmentation pathway for N-alkyl amines.
133.06[M-C₂H₄+H]⁺Represents the loss of ethene via a rearrangement process.

Nitrogen Rule: The molecular weight of this compound is 161, an odd number. The Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for this compound (C₉H₁₁N₃).

Primary Fragmentation Pathway

The most energetically favorable fragmentation for N-alkylated amines is alpha-cleavage, where the bond between the α- and β-carbons of the alkyl group breaks. For this compound, this involves the loss of a methyl radical to form a highly stabilized resonance cation.

Caption: Proposed alpha-cleavage fragmentation of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal dataset for the definitive structural confirmation of this compound. The ¹H NMR spectrum confirms the ethyl group and the substitution pattern on the indazole ring. The ¹³C NMR spectrum verifies the complete carbon framework. IR spectroscopy provides clear evidence for the primary amine and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability and primary fragmentation pathways. This comprehensive spectroscopic signature is indispensable for ensuring material quality and identity in any research and development setting.

References

Potential biological activity of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 1-Ethyl-1H-indazol-3-amine

Abstract

This compound is a small molecule belonging to the 3-aminoindazole class of heterocyclic compounds. While direct biological data for this specific molecule is not extensively documented in publicly available literature, the indazole scaffold is recognized as a "privileged structure" in medicinal chemistry. It forms the core of numerous biologically active compounds, including several FDA-approved drugs. This guide synthesizes information from analogous structures and the broader 3-aminoindazole family to build a scientifically-grounded case for the potential therapeutic activities of this compound. We will explore its potential as an anticancer, antiviral, and antimicrobial agent by examining established mechanisms of action for the pharmacophore. Furthermore, this document provides detailed experimental frameworks and protocols for researchers to systematically investigate these potential activities, bridging the gap from theoretical potential to empirical validation.

Introduction: The Indazole Scaffold as a Cornerstone in Drug Discovery

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development, and among them, the indazole ring system is particularly noteworthy.[1] This bicyclic structure, comprising a benzene ring fused to a pyrazole ring, is a versatile scaffold found in therapeutics targeting a wide array of diseases.[2] Its unique physicochemical properties allow it to engage with biological targets through various non-covalent interactions.

The clinical significance of the indazole nucleus is demonstrated by marketed drugs such as:

  • Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Niraparib: A PARP inhibitor for treating ovarian cancer.[2]

The 3-aminoindazole substitution pattern is a particularly effective pharmacophore, often acting as a "hinge-binding" motif in protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[3] This guide focuses on the N1-ethylated derivative, this compound, to postulate its biological promise and provide a clear path for its scientific evaluation.

Section 1: Physicochemical Profile of this compound

A foundational understanding of a compound begins with its chemical and physical properties. These characteristics influence its solubility, membrane permeability, and potential for formulation—all critical aspects of drug development.

PropertyValueSource
Molecular Formula C₉H₁₁N₃[4]
Molecular Weight 161.20 g/mol [4]
CAS Number 927802-20-8[4]
IUPAC Name 1-ethylindazol-3-amine[4]
SMILES CCN1N=C(N)C2=CC=CC=C21[5]
InChI Key NIWQOSLMYFEMKX-UHFFFAOYSA-N[5]

Section 2: Postulated Biological Activities Based on the 3-Aminoindazole Pharmacophore

The true potential of this compound can be inferred from the extensive research conducted on its structural analogs. The core 3-aminoindazole moiety is consistently associated with several key therapeutic areas.

Potential as an Anticancer Agent

The most prominent activity associated with the 3-aminoindazole scaffold is its anticancer potential, primarily through the inhibition of protein kinases.

Mechanistic Insight: Kinase Hinge-Binding The 3-amino group and the adjacent ring nitrogen of the indazole core are perfectly positioned to form hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases. This interaction is critical for the activity of numerous kinase inhibitors.[3] The N1-ethyl group of this compound would likely project into a hydrophobic pocket, potentially influencing potency and selectivity.

Key Kinase Targets for the Indazole Scaffold:

  • Tyrosine Kinases: Derivatives have shown potent inhibition of Bcr-Abl (implicated in chronic myeloid leukemia) and Fibroblast Growth Factor Receptor 1 (FGFR1).[2]

  • Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, is a 3-aminoindazole derivative.[2]

  • PI3K (Phosphatidylinositol-3-kinase): The PI3K/Akt signaling pathway is a central driver of tumor growth. GDC-0941, an indazole-containing compound, is a potent inhibitor of this pathway.[6]

Beyond kinase inhibition, indazole derivatives have been shown to induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells, potentially through modulation of the Bcl2 and p53/MDM2 pathways.[3][7]

Kinase_Inhibition_Pathway cluster_0 ATP Binding Pocket of Kinase ATP ATP Hinge Hinge Region ATP->Hinge Binds Substrate Protein Substrate Hinge->Substrate Catalyzes Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Compound 1-Ethyl-1H- indazol-3-amine Compound->Hinge Competes with ATP Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Block Inhibition Block->Phosphorylation

Caption: Generic kinase inhibition by competitive ATP binding.

Potential as an Antiviral Agent

The structural rigidity and hydrogen-bonding capabilities of the indazole ring make it suitable for targeting viral proteins.

Mechanistic Insight: HIV Capsid Inhibition A significant breakthrough is the use of a substituted 7-bromo-4-chloro-1H-indazol-3-amine as a key fragment in Lenacapavir , a first-in-class HIV-1 capsid inhibitor.[8] This demonstrates that the 3-aminoindazole scaffold can disrupt viral protein-protein interactions essential for forming the protective capsid, a critical stage in the viral lifecycle.

Other indazole derivatives have also shown promising activity against influenza viruses, suggesting a broader potential application in antiviral therapy.[8]

Antiviral_Action ViralEntry Viral Entry Uncoating Uncoating ViralEntry->Uncoating Replication Replication Uncoating->Replication Assembly Capsid Assembly Replication->Assembly Release Virion Release Assembly->Release Compound 1-Ethyl-1H- indazol-3-amine Compound->Block Block->Assembly Inhibition

Caption: Potential inhibition of the viral lifecycle at capsid assembly.

Potential as an Antimicrobial Agent

The emergence of drug-resistant bacteria necessitates the development of novel antibiotics. The indazole scaffold has shown promise in this area.

Observed Activity:

  • Anti-mycobacterial: Derivatives have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with one isoniazid derivative containing a 2H-indazole fragment showing a potent Minimum Inhibitory Concentration (MIC) of 0.11 µM.[8]

  • Antibacterial: Other indazole compounds have shown antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[1]

The mechanism in bacteria is less defined than in cancer but may involve inhibition of essential enzymes unique to prokaryotic pathogens.

Section 3: Experimental Framework for Investigating Biological Activity

To move from postulation to evidence, a structured experimental workflow is required. The following protocols are designed to be robust and self-validating.

Proposed Synthesis of this compound

While commercially available, a reproducible synthesis is key for creating analogs for structure-activity relationship (SAR) studies. A plausible route can be adapted from established literature procedures for similar compounds.

  • N-Ethylation of 2-Fluorobenzonitrile: React 2-fluorobenzonitrile with an ethylating agent (e.g., ethyl iodide) under basic conditions to produce 1-ethyl-2-fluorobenzonitrile.

  • Cyclization with Hydrazine: React the N-ethylated intermediate with hydrazine hydrate in a suitable solvent (e.g., butanol) under reflux. The hydrazine will displace the fluorine and cyclize to form the 3-aminoindazole ring system.

  • Purification: Purify the final product using column chromatography on silica gel.

In Vitro Assay Protocols

The following are step-by-step protocols for primary screening.

3.2.1 Cellular Proliferation Assay (MTS/MTT) This assay determines a compound's ability to inhibit cancer cell growth (cytotoxicity/cytostaticity).

  • Rationale: Viable cells with active metabolism reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, which is quantifiable by spectrophotometry. A decrease in signal indicates cell death or growth inhibition.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia)[3][7] in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

    • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours until color develops.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

3.2.2 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) This biochemical assay directly measures the inhibition of a specific kinase.

  • Rationale: Kinase activity consumes ATP, producing ADP. This assay quantifies the amount of ADP produced. Lower ADP levels in the presence of an inhibitor indicate successful target engagement.

  • Protocol:

    • Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., FGFR1), its specific substrate peptide, and ATP in a kinase buffer.

    • Inhibitor Addition: Add serially diluted this compound to the wells.

    • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Analysis: A lower signal corresponds to higher kinase inhibition. Calculate the IC₅₀ from the dose-response curve.

3.2.3 Antimicrobial Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of a compound that prevents visible microbial growth.

  • Rationale: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of the test compound.

  • Protocol:

    • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli or S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add the bacterial inoculum to all wells containing the compound. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Acquisition: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

Overall Experimental Workflow

The path from a candidate molecule to a validated lead involves a multi-stage process of screening and characterization.

Drug_Discovery_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Validation & MOA Compound Synthesis & Purity Confirmation of This compound CellAssay Cellular Proliferation Assay (IC50) (e.g., A549, K562) Compound->CellAssay BiochemAssay Biochemical Kinase Assay (IC50) (e.g., FGFR1, ALK) Compound->BiochemAssay MICAssay Antimicrobial MIC Assay (e.g., E. coli) Compound->MICAssay Apoptosis Apoptosis Assay (Annexin V) CellAssay->Apoptosis If Active SAR SAR Studies (Analog Synthesis) BiochemAssay->SAR If Potent InVivo In Vivo Studies (Xenograft Model) Apoptosis->InVivo Confirm MOA SAR->InVivo Optimized Lead

Caption: A multi-phase workflow for evaluating biological activity.

Conclusion and Future Directions

While this compound remains an under-investigated molecule, its structural heritage provides a compelling rationale for its exploration as a therapeutic agent. The 3-aminoindazole scaffold is a clinically validated pharmacophore with well-documented activity against cancer, viruses, and bacteria. The N1-ethyl substituent provides a vector for exploring specific hydrophobic interactions within target binding sites, offering a unique opportunity for developing novel intellectual property.

The experimental frameworks detailed in this guide provide a clear and robust starting point for any research program. Successful outcomes from these initial screens, particularly in kinase inhibition and cancer cell proliferation, should be followed by more in-depth mechanism-of-action studies and structure-activity relationship (SAR) investigations to optimize potency and selectivity. Ultimately, this compound represents a promising chemical starting point with a high probability of yielding biologically active leads for the next generation of therapeutics.

References

Introduction: The Privileged Indazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethyl-1H-indazol-3-amine for Medicinal Chemistry Professionals

Nitrogen-containing heterocycles are foundational scaffolds in modern medicinal chemistry, with the indazole core holding a place of particular distinction.[1][2] This bicyclic aromatic system, a bioisostere of indole, is present in numerous therapeutics approved for clinical use, particularly in oncology.[2][3] Marketed drugs such as Pazopanib (a multi-kinase inhibitor), Niraparib (a PARP inhibitor), and Entrectinib (an ALK inhibitor) all feature the indazole nucleus, highlighting its versatility and favorable drug-like properties.[1]

The 1H-indazol-3-amine moiety, specifically, has been identified as a highly effective "hinge-binding fragment" for protein kinases, a critical class of drug targets.[1] This guide focuses on a key derivative, This compound , providing an in-depth technical overview for researchers engaged in drug design and development. We will explore its core chemical identifiers, physicochemical properties, a rational synthesis pathway, its strategic application in medicinal chemistry, and critical safety protocols.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and characterization are paramount for any chemical entity used in research. This compound is registered under CAS Number 927802-20-8.[4][5][6] Its fundamental properties are summarized below.

Molecular Structure

The structure of this compound consists of a bicyclic indazole core with an amino group at the C3 position and an ethyl group attached to the N1 position of the pyrazole ring.

References

Discovery and history of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-1H-indazol-3-amine: Discovery, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We delve into the historical context of the broader indazole class, the specific discovery and development of this ethylated derivative, its detailed synthesis methodologies, and its critical role as a key intermediate in the synthesis of advanced therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the chemistry and application of this important molecular scaffold.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones in the design and discovery of new pharmaceuticals.[1] Among these, the indazole ring system, a bicyclic structure composed of a fused benzene and pyrazole ring, has been recognized as a "privileged scaffold".[2] This designation stems from its ability to bind to a wide variety of biological targets, making it a recurring motif in numerous clinically successful drugs.[3]

First synthesized by Emil Fischer, the indazole core is relatively rare in nature but has been extensively explored in synthetic medicinal chemistry.[4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] FDA-approved drugs such as the antiemetic Granisetron, the kinase inhibitor Axitinib, and the anti-tumor agent Entrectinib all feature the indazole core, highlighting its therapeutic versatility and importance.[3][5] The 1H-indazole-3-amine moiety, in particular, is known to be an effective "hinge-binding" fragment, capable of forming crucial interactions with the hinge region of protein kinases, a key mechanism for many targeted cancer therapies.[3]

Introduction to this compound

This compound is a specific derivative of the 3-aminoindazole core. While not a therapeutic agent itself, it has emerged as a highly valuable synthetic intermediate or building block. Its structure combines the foundational indazole-3-amine scaffold with an ethyl group at the N-1 position of the pyrazole ring. This ethylation is not merely a trivial modification; it serves to block a reactive site and provides a specific steric and electronic profile required for subsequent coupling reactions in multi-step drug syntheses. Its development and application are intrinsically linked to the advancement of complex, next-generation pharmaceuticals.

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical identity is paramount for any research and development endeavor. The key identifiers and computed properties for this compound are summarized below for easy reference.

PropertyValueSource
IUPAC Name 1-ethylindazol-3-amine[6]
CAS Number 927802-20-8[6]
Molecular Formula C₉H₁₁N₃[6]
Molecular Weight 161.20 g/mol [6]
Monoisotopic Mass 161.0953 Da[6]
InChI Key NIWQOSLMYFEMKX-UHFFFAOYSA-N[6]
Canonical SMILES CCN1C2=CC=CC=C2C(=N1)N[7]
Boiling Point 317.05 °C (Predicted)[8]
Density 1.21 g/cm³ (Predicted)[8]

Historical Context and Emergence in Synthesis

The history of this compound is not one of a singular, celebrated discovery. Instead, its story is woven into the broader narrative of process chemistry and the industrial-scale synthesis of complex active pharmaceutical ingredients (APIs). The parent compound, 1H-indazol-3-amine, can be synthesized through various methods, with one of the most prominent being the reaction of an ortho-halo-benzonitrile (e.g., 2-fluorobenzonitrile or 2-chlorobenzonitrile) with hydrazine.[3][9] This reaction provides an efficient and direct route to the core heterocyclic system.

The subsequent N-alkylation to introduce the ethyl group is a standard synthetic transformation.[10] The specific emergence of the 1-ethyl derivative in the patent and scientific literature coincides with the development of targeted therapies where this precise building block is required. Its history is therefore one of necessity—a molecule designed and optimized as a crucial component for constructing more complex, life-saving drugs. Its significance is documented not in historical papers on fundamental chemistry, but in the process patents for modern therapeutics.[4]

Synthesis and Chemical Methodologies

The synthesis of this compound is typically achieved via a two-stage process: formation of the indazole-3-amine core followed by selective N-1 ethylation. The causality behind this choice is rooted in efficiency and the availability of starting materials. Ortho-substituted benzonitriles are common industrial feedstocks, and their cyclization with hydrazine is a robust and high-yielding transformation.

General Synthetic Pathway

The most common and industrially viable route begins with 2-fluorobenzonitrile. The high electronegativity of fluorine makes the ortho position highly susceptible to nucleophilic aromatic substitution (SNAr) by hydrazine. This is followed by an intramolecular cyclization, where the terminal amine of the hydrazine attacks the nitrile carbon to form the pyrazole ring of the indazole system. The final step involves the selective alkylation of the N-1 position using an ethylating agent like ethyl iodide or diethyl sulfate.

Synthesis_of_1_Ethyl_1H_indazol_3_amine start 2-Fluorobenzonitrile intermediate 1H-Indazol-3-amine start->intermediate 1. Hydrazine Hydrate (NH₂NH₂·H₂O) 2. High Temperature (e.g., in 2-MeTHF or Butanol) final This compound intermediate->final 1. Ethyl Iodide (CH₃CH₂I) or Diethyl Sulfate 2. Base (e.g., K₂CO₃, NaH) 3. Solvent (e.g., DMF, Acetonitrile) Drug_Development_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 API Synthesis cluster_2 Final Processing A This compound C Cross-Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Coupling Partner (e.g., Aryl Halide/Boronic Acid) B->C D Active Pharmaceutical Ingredient (API) (e.g., Niraparib Precursor) C->D E Purification & Salt Formation D->E F Final Drug Product E->F

References

Thermochemical data for 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Characterization of 1-Ethyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, including enthalpy of formation, entropy, and heat capacity, are fundamental to understanding the stability, reactivity, and phase behavior of pharmaceutical compounds. This information is critical in drug development for processes such as polymorph screening, salt selection, formulation design, and ensuring manufacturing safety. This compound, as a representative of the pharmacologically significant indazole scaffold, serves as a pertinent case study for the elucidation of these properties.[1][2] This guide provides a comprehensive overview of the integrated experimental and computational methodologies required to establish a complete thermochemical profile for this compound. We detail the theoretical underpinnings and practical execution of key analytical techniques, including combustion calorimetry, differential scanning calorimetry (DSC), and vapor pressure measurement, alongside high-level ab initio computational methods. The objective is to equip researchers with the necessary framework to generate and validate high-quality thermochemical data for novel heterocyclic compounds.

Introduction: The Significance of Thermochemical Data in Drug Development

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of 1H-indazol-3-amine, in particular, have been explored for a range of biological activities.[1][2] The physical and chemical properties of an active pharmaceutical ingredient (API) are intrinsically linked to its thermodynamic characteristics. A thorough understanding of a compound's thermochemistry is not merely an academic exercise; it is a cornerstone of robust drug development.

Key areas where thermochemical data for a compound like this compound are indispensable include:

  • Polymorph and Salt Form Screening: The relative stabilities of different crystalline forms (polymorphs) and salts are governed by their Gibbs free energies of formation. Enthalpy and entropy data are crucial for constructing energy-temperature diagrams to predict and understand polymorphic transitions.

  • Solubility and Dissolution Rate: The enthalpy of fusion and sublimation are related to the lattice energy of the crystal, which in turn influences the solubility of the compound—a critical parameter for bioavailability.

  • Chemical Process Safety: The enthalpy of formation provides insight into the energetic content of a molecule. This is vital for assessing thermal hazards and designing safe manufacturing processes, particularly for nitrogen-rich heterocyclic compounds which can be energetic materials.[4]

  • Computational Modeling and Drug Design: Accurate experimental data serves as a benchmark for validating and refining computational models used in drug design and discovery.[5][6] These models can then be used to predict the properties of related compounds, accelerating the discovery process.

This guide will delineate the workflows for obtaining these critical data points for this compound.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is necessary to build a comprehensive thermochemical profile. The following sections detail the primary experimental methodologies.

Prerequisite: Sample Purity and Characterization

Before any thermochemical measurement, the purity of the this compound sample must be rigorously established. The presence of impurities, such as solvents or synthetic byproducts, can significantly impact the accuracy of the results. Standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and purity of the compound. DSC can also serve as a method for determining purity.[7]

Enthalpy of Combustion and Formation via Combustion Calorimetry

The standard enthalpy of formation (

ΔfH\Delta_fH^\circΔf​H∘
) is one of the most important thermochemical parameters. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (
ΔcH\Delta_cH^\circΔc​H∘
) using a bomb calorimeter.[8][9]

Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of approximately 0.5-1.0 g of this compound is prepared. The exact mass is recorded to a precision of at least 0.01 mg.

  • Calorimeter Setup: The pellet is placed in a crucible (e.g., platinum) within the bomb. A fuse wire is positioned to contact the pellet. A small amount of water (typically 1 mL) is added to the bomb to ensure the final state is well-defined.

  • Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[8] It is then placed in the calorimeter, and the initial temperature is allowed to equilibrate. The sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water bath is monitored with high precision until it reaches a maximum and begins to cool.

  • Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are collected to analyze for the formation of nitric acid (from the nitrogen in the sample) via titration.

  • Calculation: The energy of combustion is calculated from the observed temperature change, after correcting for the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid), the energy of fuse wire combustion, and the energy of nitric acid formation.[8] This value is then used to derive the standard enthalpy of formation using Hess's Law.

Workflow Diagram: Combustion Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Sample Weigh Sample (this compound) Pelletize Pelletize Sample Sample->Pelletize Setup Setup Bomb: Crucible, Fuse, H2O Pelletize->Setup Calibrate Calibrate Calorimeter (Benzoic Acid) Calc_Uc Calculate Energy of Combustion (ΔcU) Calibrate->Calc_Uc Pressurize Pressurize with O2 (~3 MPa) Setup->Pressurize Equilibrate Equilibrate Temperature Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite MeasureT Measure ΔT Ignite->MeasureT Analyze Analyze Products (Titrate for HNO3) MeasureT->Analyze Correct Apply Corrections (Washburn Corrections) Analyze->Correct Correct->Calc_Uc Calc_Hc Calculate Enthalpy of Combustion (ΔcH°) Calc_Uc->Calc_Hc Calc_Hf Calculate Enthalpy of Formation (ΔfH°) Calc_Hc->Calc_Hf

Caption: Workflow for determining the enthalpy of formation.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[10][11] It is invaluable for determining heat capacity (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

CpC_pCp​
), melting point (
TmT_mTm​
), and enthalpy of fusion (
ΔfusH\Delta{fus}HΔfus​H
).

Principle: The sample and an inert reference are subjected to the same controlled temperature program. The difference in heat flow required to maintain both at the same temperature is measured. This difference is directly proportional to changes in the sample's heat capacity or the occurrence of thermal events like melting or crystallization.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small amount of this compound (typically 5-15 mg) is weighed into an aluminum DSC pan.[12] The pan is hermetically sealed.

  • Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation.[12]

  • Thermal Program: A common procedure involves a heat/cool/heat cycle to erase the sample's thermal history.[12] The data is collected during the final heating ramp (e.g., at a rate of 10 °C/min).

  • Data Analysis:

    • Melting Point (

      TmT_mTm​ 
      ): Determined as the onset temperature of the melting endotherm.[12]

    • Enthalpy of Fusion (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

      ΔfusH\Delta{fus}HΔfus​H 
      ): Calculated from the integrated area of the melting peak.[12]

    • Heat Capacity (

      CpC_pCp​ 
      ): Determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Workflow Diagram: DSC Analysis

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Data Analysis Weigh Weigh Sample (5-15 mg) Seal Seal in Hermetic Pan Weigh->Seal Purge Purge with N2 Seal->Purge Cycle Heat/Cool/Heat Cycle (Erase Thermal History) Purge->Cycle Ramp Controlled Heating Ramp (e.g., 10 °C/min) Cycle->Ramp Record Record Heat Flow vs. T Ramp->Record Thermogram Generate Thermogram Record->Thermogram Analyze_Tm Determine Melting Point (Tm) (Peak Onset) Thermogram->Analyze_Tm Analyze_Hf Calculate Enthalpy of Fusion (ΔfusH) (Peak Area) Thermogram->Analyze_Hf Analyze_Cp Determine Heat Capacity (Cp) Thermogram->Analyze_Cp

Caption: Workflow for DSC analysis.

Enthalpy of Sublimation via Vapor Pressure Measurement

The enthalpy of sublimation (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ΔsubH\Delta{sub}HΔsub​H
) is the enthalpy change required to transform a solid directly into a gas. It is a critical parameter for assessing the volatility and stability of a solid-state API. It can be determined by measuring the vapor pressure of the compound as a function of temperature and applying the Clausius-Clapeyron equation.

Principle: The Knudsen effusion method is a common technique for measuring the low vapor pressures of pharmaceutical solids.[13] The sample is placed in a heated cell with a small orifice. In a vacuum, the rate of mass loss due to molecules effusing through the orifice is proportional to the vapor pressure.

Experimental Protocol: Knudsen Effusion Method

  • Sample Loading: The this compound sample is loaded into the Knudsen cell.

  • Vacuum and Temperature Control: The apparatus is placed under high vacuum. The temperature of the cell is precisely controlled and increased in steps.

  • Mass Loss Measurement: At each temperature step, the rate of mass loss ( dm/dt ) is measured using a highly sensitive microbalance.[13]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Computational Prediction of Thermochemical Properties

Alongside experimental measurements, computational chemistry provides a powerful, complementary approach for determining thermochemical properties.[5] High-level ab initio methods can predict these values from first principles, offering insights into molecular structure and energetics.

Methodology: High-Accuracy Composite Methods (e.g., G4 Theory)

  • Geometry Optimization: The 3D structure of this compound is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed with larger basis sets and more sophisticated levels of theory (e.g., CCSD(T)).

  • Composite Energy Calculation: The results are combined in an additive scheme to approximate a very high-level energy calculation.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, where the computed reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction.

Workflow Diagram: Computational Thermochemistry

G cluster_input Input Structure cluster_calc Quantum Chemical Calculations cluster_output Thermochemical Data Output Structure Initial 3D Structure of This compound Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Structure->Opt Freq Frequency Calculation Opt->Freq SPE High-Level Single-Point Energy Calculations Opt->SPE ZPVE Zero-Point Vibrational Energy Freq->ZPVE Thermal Thermal Corrections to Enthalpy & Entropy Freq->Thermal Composite Composite Method (e.g., G4) SPE->Composite Atomization Use Atomization Scheme Composite->Atomization Hf_gas Calculate Gas-Phase Enthalpy of Formation (ΔfH°(g)) Thermal->Hf_gas Cp_S Calculate Heat Capacity (Cp) & Entropy (S°) Thermal->Cp_S Atomization->Hf_gas

Caption: Workflow for computational thermochemistry.

Data Synthesis and Validation

The culmination of this work is the synthesis of experimental and computational data into a cohesive and validated thermochemical profile.

  • Gas-Phase Enthalpy of Formation: The computationally derived gas-phase enthalpy of formation can be compared with the value obtained by combining the experimental solid-state enthalpy of formation (from combustion calorimetry) and the experimental enthalpy of sublimation (from vapor pressure measurements). Agreement between these values provides strong validation for the entire dataset.

  • Heat Capacity and Entropy: DSC provides the solid-state heat capacity. Computational methods provide the gas-phase heat capacity and standard entropy. These datasets are complementary and describe the compound in different phases.

Table 1: Summary of Thermochemical Data for this compound

PropertySymbolExperimental MethodComputational Method
Molar Mass ( g/mol )M--
Melting Temperature (°C or K)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
TmT_mTm​
DSC-
Enthalpy of Fusion (kJ/mol)
ΔfusH\Delta{fus}HΔfus​H
DSC-
Standard Enthalpy of Combustion (kJ/mol)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔcH(cr)\Delta_cH^\circ(cr)Δc​H∘(cr)
Combustion Calorimetry-
Standard Enthalpy of Formation, solid (kJ/mol)
ΔfH(cr)\Delta_fH^\circ(cr)Δf​H∘(cr)
Combustion Calorimetry-
Enthalpy of Sublimation (kJ/mol)
ΔsubH\Delta{sub}HΔsub​H
Vapor Pressure Measurement-
Standard Enthalpy of Formation, gas (kJ/mol)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔfH(g)\Delta_fH^\circ(g)Δf​H∘(g)
Derived from Exp. DataAb initio (G4)
Standard Molar Entropy, gas (J/mol·K)
S(g)S^\circ(g)S∘(g)
-Ab initio
Molar Heat Capacity, solid (J/mol·K)
Cp,m(cr)C{p,m}(cr)Cp,m​(cr)
DSC-
Molar Heat Capacity, gas (J/mol·K)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
Cp,m(g)C{p,m}(g)Cp,m​(g)
-Ab initio

Note: This table serves as a template for the data to be generated using the described methodologies.

Conclusion

Establishing a comprehensive thermochemical profile for this compound requires a synergistic application of precise experimental measurements and high-level computational theory. By following the detailed workflows for combustion calorimetry, differential scanning calorimetry, and vapor pressure analysis, researchers can obtain the critical data—enthalpies of formation, fusion, and sublimation, as well as heat capacity—that underpin rational drug development. The validation of this experimental data with results from ab initio calculations provides a high degree of confidence in the final thermochemical values. This integrated approach not only characterizes the target molecule but also establishes a robust framework applicable to the broader class of novel heterocyclic APIs, thereby accelerating their journey from discovery to clinical application.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Ethyl-1H-indazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold".[1] This bicyclic heterocycle, a bioisostere of the native indole nucleus, is a cornerstone in the design of numerous therapeutic agents due to its ability to engage in key biological interactions.[1][2] Its structural versatility and synthetic accessibility have led to its incorporation into a multitude of approved drugs and clinical candidates, particularly in oncology. Marketed drugs such as the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib, all feature the indazole core, underscoring its significance in targeting complex diseases.[1][3]

Within this important class of compounds, 1-Ethyl-1H-indazol-3-amine stands out as a particularly valuable and versatile building block. The 3-amino group serves as a critical hydrogen-bond donor and acceptor, effectively mimicking the hinge-binding interactions of adenine in the ATP-binding pocket of many kinases.[3][4] The N1-ethyl group provides a strategic vector for modulating physicochemical properties such as solubility and metabolic stability, while also preventing unwanted N-H reactivity in subsequent synthetic steps.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the regioselective synthesis of this compound and its subsequent application in the construction of therapeutically relevant molecules, grounded in the principles of modern drug design.

I. Synthetic Strategy: Accessing the Core Building Block

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The primary challenge in the N-alkylation of indazoles is the potential for reaction at either the N1 or N2 position, leading to isomeric mixtures that are often difficult to separate.[5][6] The protocols outlined below are designed to maximize the yield of the desired N1-alkylated regioisomer.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: Regioselective N1-Ethylation cluster_2 Step 3: Application in Amide Synthesis A 2-Fluorobenzonitrile C 1H-Indazol-3-amine A->C Reflux B Hydrazine Hydrate B->C D 1H-Indazol-3-amine G This compound D->G Selective N1-Alkylation E Ethyl Bromide E->G F Sodium Hydride (NaH) in THF F->G H This compound K N-(1-Ethyl-1H-indazol-3-yl)amide (Kinase Inhibitor Scaffold) H->K Amide Bond Formation I Carboxylic Acid (R-COOH) I->K J Coupling Agents (HATU/EDC) J->K

Caption: Synthetic workflow from starting materials to the final kinase inhibitor scaffold.

Protocol 1: Synthesis of 1H-Indazol-3-amine (Precursor)

This protocol describes the formation of the core indazole ring from a readily available starting material. The reaction proceeds via nucleophilic aromatic substitution followed by an intramolecular cyclization.

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzonitrile (1.0 equiv).

  • Add n-butanol as the solvent (approx. 0.5 M concentration relative to the nitrile).

  • Add hydrazine hydrate (3.0 equiv) dropwise to the stirred solution. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1H-Indazol-3-amine as a solid.

Protocol 2: Regioselective N1-Ethylation of 1H-Indazol-3-amine

This protocol leverages a strong, non-nucleophilic base in an aprotic solvent to favor alkylation at the more thermodynamically stable N1 position. The choice of base and solvent is critical for achieving high regioselectivity.[6][7]

Materials:

  • 1H-Indazol-3-amine (from Protocol 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (or Ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-Indazol-3-amine (1.0 equiv).

  • Add anhydrous THF (approx. 0.2 M concentration).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water. Ensure all glassware is dry and handle with care. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the ethyl bromide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Base/Solvent SystemPredominant IsomerRationale for SelectivityReference
NaH / THF N1-alkylation (>99%) Strong, non-coordinating base in a non-polar aprotic solvent. Favors deprotonation and alkylation at the sterically more accessible and thermodynamically favored N1 position.[6][7]
K₂CO₃ / DMFMixture of N1/N2Weaker base in a polar aprotic solvent. Leads to an equilibrium of anions, resulting in a mixture of regioisomers.[5]
Mitsunobu (DEAD/PPh₃)N2-alkylationThe reaction mechanism under Mitsunobu conditions often shows a strong preference for the formation of the N2 regioisomer.[7]

II. Application in Kinase Inhibitor Synthesis

The 1H-indazole-3-amine motif is a powerful pharmacophore for kinase inhibition because it acts as an effective "hinge-binder". It forms two or three critical hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding site.

The Hinge-Binding Motif

Caption: Conceptual diagram of the indazole scaffold forming hydrogen bonds with the kinase hinge.

Protocol 3: General Amide Coupling

This protocol details the formation of an amide bond between this compound and a carboxylic acid, a key step in elaborating the scaffold into a potent inhibitor.

Materials:

  • This compound (from Protocol 2)

  • A desired carboxylic acid (R-COOH, 1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equiv) to the activated mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final N-(1-Ethyl-1H-indazol-3-yl)amide.

III. Biological Activity and Significance

Derivatives of this compound have demonstrated potent inhibitory activity against a wide range of kinases implicated in cancer and other diseases. The strategic modification of the groups attached via the 3-amido linkage allows for the fine-tuning of selectivity and potency.

Compound ExampleTarget Kinase(s)Reported IC₅₀ (nM)Disease ContextReference
Linifanib VEGFR, PDGFRVEGFR-2: 3Renal Cell Carcinoma[3]
Axitinib VEGFRsVEGFR-1: 0.1Renal Cell Carcinoma[1]
Compound 6o (Anti-proliferative)K562 cells: 5150Chronic Myeloid Leukemia[3][8]
AKE-72 BCR-ABL (T315I mutant)9Chronic Myeloid Leukemia[9][10]
Pim Kinase Inhibitor (13o) Pan-Pim KinasePim-1: <3Multiple Myeloma[11]

Note: IC₅₀ values are context-dependent and can vary based on assay conditions. Data is for illustrative purposes.

Conclusion

This compound is a high-value synthetic intermediate for medicinal chemists engaged in drug discovery, particularly in the development of kinase inhibitors. Its utility stems from the potent hinge-binding capability of the 3-aminoindazole core and the strategic placement of the N1-ethyl group for property modulation. Mastery of its regioselective synthesis is a critical first step toward accessing novel and effective therapeutics. The protocols and data presented herein provide a robust framework for the synthesis and application of this important building block, enabling the rapid development of next-generation targeted therapies.

References

Topic: 1-Ethyl-1H-indazol-3-amine as a Privileged Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets, most notably protein kinases.[1][2] Within this class, 1-Ethyl-1H-indazol-3-amine has emerged as a particularly versatile and valuable building block. Its structural features—a 3-amino group for directed derivatization and a 1-ethyl substituent for modulating physicochemical properties—make it an ideal starting point for the synthesis of potent and selective kinase inhibitors.[3] This guide provides an in-depth exploration of this compound, including its synthesis, its strategic application in the design of kinase inhibitors, and detailed protocols for the biological evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.

The Strategic Importance of the Indazole Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 1H-indazole-3-amine moiety is a highly effective "hinge-binding" fragment, capable of forming critical hydrogen bond interactions with the backbone of the kinase ATP-binding site, mimicking the adenine portion of ATP.[1] This interaction serves as a strong anchor, providing a foundation for building high-affinity inhibitors.

The introduction of an ethyl group at the N1 position, as in this compound, offers several advantages:

  • Blocks Tautomerization: It fixes the tautomeric form, ensuring a consistent presentation of the hinge-binding pharmacophore.

  • Modulates Solubility: The alkyl group can enhance solubility and influence other drug-like properties compared to an unsubstituted N-H.

  • Provides a Synthetic Handle: While the N1 position is blocked, it directs reactivity towards the C3-amine, simplifying synthetic strategies.

This combination of features makes this compound a superior starting material for generating libraries of kinase inhibitors targeting a wide range of kinases, including Aurora kinases, Polo-like kinase 4 (PLK4), and Fibroblast Growth Factor Receptor (FGFR).[3][5][6]

Synthesis Protocol: this compound

The synthesis of the title compound can be efficiently achieved via a two-step process starting from a commercially available fluorobenzonitrile. The first step involves the formation of the 3-amino-1H-indazole core, followed by a selective N1-ethylation.

Synthetic Workflow Overview

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Ethylation A 2-Fluorobenzonitrile B 3-Amino-1H-indazole A->B Hydrazine Hydrate, Reflux C This compound B->C Ethyl Iodide, Base (e.g., K2CO3), DMF

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Amino-1H-indazole

This procedure is adapted from established methods for synthesizing 3-aminoindazoles from ortho-fluorobenzonitriles.[2]

  • Principle: A nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as both the nucleophile to displace the fluoride and the source of the second nitrogen for the pyrazole ring formation.

  • Materials & Reagents:

    Reagent M.W. Amount Moles
    2-Fluorobenzonitrile 121.11 10.0 g 82.5 mmol
    Hydrazine hydrate (~64%) 50.06 15.5 mL ~320 mmol

    | n-Butanol | - | 100 mL | - |

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (10.0 g, 82.5 mmol) and n-butanol (100 mL).

    • Stir the solution and add hydrazine hydrate (15.5 mL, ~4 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

    • After completion, cool the mixture to room temperature. A precipitate should form.

    • Cool the flask further in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold n-butanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL).

    • Dry the solid under vacuum to yield 3-amino-1H-indazole as a crystalline solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of this compound

  • Principle: Selective N-alkylation of the indazole ring. In the presence of a mild base, the N1 position is typically more nucleophilic and sterically accessible for alkylation.

  • Materials & Reagents:

    Reagent M.W. Amount Moles
    3-Amino-1H-indazole 133.15 5.0 g 37.5 mmol
    Ethyl Iodide 155.97 3.3 mL 41.3 mmol
    Potassium Carbonate (K₂CO₃) 138.21 7.8 g 56.3 mmol

    | N,N-Dimethylformamide (DMF) | - | 75 mL | - |

  • Procedure:

    • To a 250 mL round-bottom flask, add 3-amino-1H-indazole (5.0 g, 37.5 mmol), potassium carbonate (7.8 g, 1.5 eq.), and anhydrous DMF (75 mL).

    • Stir the suspension at room temperature and add ethyl iodide (3.3 mL, 1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC.

    • Once the reaction is complete, pour the mixture into ice water (300 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford this compound as a pure solid.[7][8][9]

Application Protocol: Synthesis of an Indazole-Based Kinase Inhibitor

The 3-amino group of this compound is a key functional handle for elaboration into potent kinase inhibitors, most commonly through amide bond formation.[10][11] This protocol describes a general method for coupling the building block with a carboxylic acid to form a representative indazole-amide inhibitor.

General Workflow for Inhibitor Synthesis

G cluster_0 Activation cluster_1 Coupling A This compound D Final Kinase Inhibitor (Indazole Amide) A->D B R-COOH (Carboxylic Acid Fragment) C Activated Acid Intermediate B->C Coupling Agent (e.g., HATU, EDC) C->D Base (e.g., DIPEA)

Caption: Amide coupling workflow for kinase inhibitor synthesis.

Step-by-Step Experimental Protocol
  • Principle: A standard peptide coupling reaction. The carboxylic acid is activated by a coupling reagent (e.g., HATU) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the 3-amino group of the indazole. A non-nucleophilic base is used to scavenge the acid produced during the reaction.

  • Materials & Reagents:

    Reagent Purpose M.W. Amount Moles
    This compound Building Block 161.20 1.0 g 6.2 mmol
    Carboxylic Acid (R-COOH) Side Chain - 1.0 eq. 6.2 mmol
    HATU Coupling Agent 380.23 2.8 g 7.4 mmol
    DIPEA Base 129.24 3.2 mL 18.6 mmol

    | Anhydrous DMF | Solvent | - | 50 mL | - |

  • Procedure:

    • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid fragment (1.0 eq.) in anhydrous DMF (25 mL).

    • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF (25 mL).

    • Add the solution of this compound to the activated acid mixture dropwise.

    • Allow the reaction to stir at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring the mixture into saturated aqueous sodium bicarbonate (NaHCO₃) solution (200 mL).

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography or preparative HPLC to yield the final indazole-amide kinase inhibitor.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity. The following are standard, field-proven protocols for assessing kinase inhibition and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The concentration of the compound that inhibits 50% of the kinase activity is defined as the IC₅₀ value. Many commercial kits are available (e.g., ADP-Glo™, LanthaScreen™), but the general principle remains the same. This protocol outlines a generic fluorescence-based assay.

  • Workflow:

    G A Prepare Reagents: - Kinase Enzyme - Substrate (Peptide) - ATP - Test Compound Dilutions B Incubate: Kinase + Compound A->B C Initiate Reaction: Add Substrate + ATP B->C D Stop Reaction & Develop Signal C->D E Read Plate (Fluorescence) D->E F Data Analysis: Calculate % Inhibition, Determine IC50 E->F

    Caption: Workflow for an in vitro kinase inhibition assay.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution series of the test inhibitor in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 mM). Further dilute these into the appropriate assay buffer.

    • Reaction Setup: In a 96- or 384-well plate, add the assay buffer, the diluted test compound, and the kinase enzyme solution. Allow this to pre-incubate for 15-30 minutes at room temperature to permit compound binding.

    • Initiation: Start the kinase reaction by adding a mixture of the kinase-specific peptide substrate and ATP.

    • Incubation: Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Detection: Stop the reaction and add the detection reagent. This reagent will typically react with either the phosphorylated substrate or the remaining ATP to generate a signal (e.g., fluorescence, luminescence).

    • Measurement: Read the plate using a suitable plate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

      • Plot percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., K562, A549, PC-3) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[1]

    • Compound Treatment: The next day, treat the cells with a serial dilution of the synthesized inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubation: Return the plate to the incubator and allow the cells to grow for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

    • Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ (or GI₅₀, the concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights

The development of potent inhibitors from the this compound scaffold relies on systematic structural modifications. Literature provides key insights into the SAR of this class.

Modification SiteStructural ChangeImpact on ActivityRationale / Example
Indazole N1 Ethyl vs. H or larger groupsEthyl is often optimal.Balances potency and physicochemical properties. Provides a fixed vector into the solvent region without adding excessive bulk.
Indazole C5 H vs. Bromo, PhenylSubstitution is well-tolerated and can be used to tune properties.A bromo group can serve as a handle for further functionalization (e.g., via Suzuki coupling). A phenyl group can occupy a hydrophobic pocket.[1]
3-Amine Amide vs. Urea vs. AmineAmide is a common and effective linker.Forms a key hydrogen bond with the kinase hinge region. The R-group of the amide (R-CO-) is the primary driver of potency and selectivity by interacting with the solvent-exposed region.[10]
Amide R-Group Aromatic vs. Aliphatic; SubstituentsHighly dependent on the target kinase.This is the main point of diversification. For example, a 3-ethynylpyridine was found to be crucial for PLK4 inhibition, while other groups confer selectivity for kinases like ERK1/2 or Aurora.[3][10]

Conclusion

This compound is a high-value, strategically important building block for the discovery of novel kinase inhibitors. Its straightforward synthesis and the predictable reactivity of its 3-amino group allow for the rapid generation of diverse chemical libraries. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, derivatize, and evaluate compounds based on this privileged scaffold, accelerating the path toward new therapeutic agents.

References

Application Notes & Protocols: A Guide to the Regioselective N-Alkylation of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-indazol-3-amine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery and development, as the position of the alkyl substituent profoundly impacts pharmacological activity.[3][4] However, the direct alkylation of the indazole ring is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which frequently leads to the formation of regioisomeric mixtures, posing significant synthetic and purification challenges.[1][3] This document provides a comprehensive guide for researchers, detailing robust protocols for the regioselective N-alkylation of 1H-indazol-3-amine. We will explore the underlying principles governing selectivity, provide step-by-step experimental procedures for achieving either N1 or N2 alkylation, and discuss the critical role of the 3-amino substituent.

The Fundamental Challenge: N1 vs. N2 Regioselectivity

The core challenge in the N-alkylation of indazoles stems from the annular tautomerism of the indazole ring system. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[1][5] Direct alkylation can occur at either nitrogen, and the ratio of the resulting N1 and N2 isomers is highly dependent on a delicate interplay of kinetic and thermodynamic factors.[6]

Several key parameters must be controlled to steer the reaction toward the desired regioisomer:

  • Choice of Base and Solvent: Strong, non-nucleophilic bases (e.g., Sodium Hydride, NaH) in aprotic solvents (e.g., THF, DMF) deprotonate the indazole to form an indazolide anion. The nature of the resulting ion pair (tight vs. solvent-separated) can influence the site of attack.[1][5]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby favoring alkylation at the more accessible N2 position.[1][7]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, tend to favor the formation of the more stable N1-alkylated product.[1][5] Conversely, kinetically controlled conditions may favor the N2 isomer.

  • The Alkylating Agent: The nature of the electrophile can also influence the outcome. Mitsunobu conditions, for example, often show a preference for the N2 position.[2][6]

The diagram below illustrates the key factors governing the regiochemical outcome of indazole alkylation.

G cluster_0 Governing Factors cluster_1 Reaction Pathway Base Base (e.g., NaH, K₂CO₃) N1_Product N1-Alkylated Product (Thermodynamic Product) Base->N1_Product Solvent Solvent (e.g., THF, DMF) Solvent->N1_Product Sterics Steric Hindrance (e.g., C7-substituent) N2_Product N2-Alkylated Product (Kinetic Product) Sterics->N2_Product Favors N2 (if C7 is blocked) Control Thermodynamic vs. Kinetic Control Control->N1_Product Favored by Thermodynamic Control->N2_Product Favored by Kinetic Indazole 1H-Indazol-3-amine (More Stable Tautomer) Tautomer 2H-Indazol-3-amine (Less Stable Tautomer) Indazole->Tautomer Tautomerization Indazole->N1_Product Alkylation (R-X) Tautomer->N2_Product Alkylation (R-X)

Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.

Special Consideration: The 3-Amino Group

The exocyclic amino group at the C3 position of 1H-indazol-3-amine introduces an additional layer of complexity. This group is itself nucleophilic and can compete with the ring nitrogens for the alkylating agent, potentially leading to undesired N,N-dialkylation at the amino group. Furthermore, its electron-donating nature influences the nucleophilicity of the N1 and N2 positions.

For many applications, it is advisable to protect the 3-amino group prior to N-alkylation to ensure clean and predictable outcomes. Common protecting groups like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) can be installed under standard conditions and removed post-alkylation. However, direct alkylation without protection can be achieved under carefully controlled conditions, typically by using a single equivalent of a strong base to selectively deprotonate the more acidic indazole N-H proton over the amino N-H protons.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization for specific substrates and alkylating agents may be required.

Protocol 1: Highly Regioselective N1-Alkylation

This method leverages thermodynamic control to favor the formation of the more stable N1-alkylated isomer. The use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N1 selectivity for a wide range of indazoles.[1][2][5]

Causality: NaH, a strong, non-nucleophilic base, irreversibly deprotonates the indazole to form the sodium indazolide salt. In a solvent like THF, this salt exists in a state that strongly favors subsequent reaction at the N1 position, leading to the thermodynamically preferred product.[5][8]

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazol-3-amine (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration). Stir the suspension at room temperature.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt often results in a clearer solution or a fine suspension.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Workup: Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated-1H-indazol-3-amine.

Protocol 2: Regioselective N2-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction provides an effective route to the N2-alkylated regioisomer, which is often the kinetically favored but thermodynamically less stable product.[6] This method is particularly useful for coupling the indazole with primary or secondary alcohols.

Causality: The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate. The N2-nitrogen of the indazole acts as the nucleophile, attacking this intermediate. The preference for N2 attack is thought to be governed by a combination of steric and electronic factors within the reaction's transition state.[2] For some indazole substrates, this method has shown a strong preference for the N2 product.[1]

Detailed Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1H-indazol-3-amine (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[6]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 equiv) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

    • Safety Note: Azodicarboxylates are hazardous. Handle with care in a fume hood.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Monitoring: Monitor the reaction for the consumption of the starting indazole by TLC or LC-MS.

  • Concentration: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude mixture will contain the product along with triphenylphosphine oxide and the reduced hydrazinedicarboxylate. Direct purification by flash column chromatography on silica gel is typically effective for separating the N2-alkylated product from the byproducts and any minor N1-isomer that may have formed.[6]

Summary of Methodologies and Expected Outcomes

The choice of methodology is paramount for achieving the desired regiochemical outcome. The following table summarizes common conditions and their general selectivity patterns based on extensive studies of the indazole scaffold.

MethodBase / ReagentsSolventTypical SelectivityControl TypeReference(s)
N1-Alkylation NaHTHF / DMFHigh N1-selectivity (>99:1)Thermodynamic[1],[2],[5]
N2-Alkylation PPh₃, DEAD/DIAD, AlcoholTHFHigh N2-selectivityKinetic[6],[2]
Mixed / Variable K₂CO₃ / Cs₂CO₃DMFMixture of N1 and N2Variable[6],[5]
N2-Alkylation TfOH / Alkyl TrichloroacetimidateDCMHigh N2-selectivityKinetic[9],[10]

Note: Ratios and yields are highly substrate-dependent. The data presented is illustrative of the general trends observed for the indazole core. Optimization is essential for 1H-indazol-3-amine.

General Experimental Workflow

The overall process for N-alkylation requires careful execution from start to finish. The following workflow diagram provides a high-level overview of the critical stages.

G start Start: 1H-Indazol-3-amine protection Optional: Protect 3-NH₂ (e.g., Boc₂O) start->protection reaction_setup Reaction Setup: Substrate, Anhydrous Solvent, Inert Atm. start->reaction_setup Direct Alkylation protection->reaction_setup reagent_add Reagent Addition: Base or Mitsunobu Reagents @ 0°C reaction_setup->reagent_add alkylation Alkylation: Add Alkylating Agent (R-X or R-OH) reagent_add->alkylation monitor Reaction Monitoring (TLC / LC-MS) alkylation->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification: Flash Column Chromatography workup->purify deprotection Optional: Deprotection Step purify->deprotection final_product Final Product: Characterization (NMR, MS) purify->final_product If no P.G. deprotection->final_product

Caption: General experimental workflow for the N-alkylation of indazoles.

References

Application of 1-Ethyl-1H-indazol-3-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-Ethyl-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in modern medicinal chemistry, recognized for its prevalence in numerous clinically approved drugs and late-stage clinical candidates.[1][2] This aromatic heterocyclic structure is a bioisostere of indole and is adept at participating in key biological interactions.[1] Specifically, the 1H-indazole-3-amine moiety has been identified as a highly effective "hinge-binding fragment."[3] Its unique arrangement of hydrogen bond donors and acceptors allows it to form crucial interactions with the hinge region of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[3][4]

This compound emerges as a particularly valuable building block for drug discovery. The ethyl group at the N-1 position provides a handle for modulating physicochemical properties such as solubility and metabolic stability, while the 3-amino group serves as a primary anchor for building out diverse molecular architectures. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, focusing on its role in the development of targeted therapeutics.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name 1-ethylindazol-3-amine[5][6]
CAS Number 927802-20-8[5][6]
Molecular Formula C₉H₁₁N₃[5][7]
Molecular Weight 161.20 g/mol [5]
Appearance Solid
InChIKey NIWQOSLMYFEMKX-UHFFFAOYSA-N[6][7]

Safety and Handling: According to GHS classifications, this compound is toxic if swallowed (Acute Toxicity, Oral, Category 3).[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of ingestion, seek immediate medical attention.[6]

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

The primary application of this compound is as a foundational element in the synthesis of protein kinase inhibitors. The indazole core mimics the adenine portion of ATP, enabling it to bind within the enzyme's active site. The 3-amino group is a versatile nucleophile, most commonly derivatized via acylation to form amide bonds, which can introduce pharmacophores that target specific regions of the kinase ATP-binding pocket.

This strategy has been successfully employed to develop inhibitors for a range of kinases, including:

  • Polo-like kinase 4 (PLK4)[4][8]

  • Phosphatidylinositol 3-kinase (PI3K)[9]

  • Akt (Protein Kinase B)[10]

  • Fibroblast growth factor receptor (FGFR)[11]

  • Vascular endothelial growth factor receptor (VEGFR)[11]

Caption: Synthetic workflow for derivatizing this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for the acylation of this compound with a carboxylic acid using common peptide coupling agents. This is a robust method for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. The procedure is adapted from established methods for synthesizing indazole-3-carboxamides.[12]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid of interest (R-COOH) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) or EDC/HOBt (1.2 equiv each)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and the desired carboxylic acid (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amine).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the base, DIPEA or TEA (3.0 equiv), to the stirred solution.

  • In a separate flask, dissolve the coupling agent, HATU (1.2 equiv), in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture. Alternatively, add HOBt (1.2 equiv) followed by EDC·HCl (1.2 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to yield the pure N-(1-ethyl-1H-indazol-3-yl)amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents atmospheric moisture from quenching reactive intermediates.

  • Anhydrous Solvent: Water can hydrolyze the activated carboxylic acid and reduce yield. DMF is an excellent polar aprotic solvent for this transformation.

  • Coupling Agents (HATU/EDC): These reagents activate the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the weakly basic 3-amino group of the indazole.

  • Base (DIPEA/TEA): A non-nucleophilic organic base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Aqueous Workup: The washing steps are crucial to remove residual DMF, coupling agent byproducts, and unreacted acid, simplifying the final purification.

Advanced Applications & Future Directions

While amide synthesis is the most prominent application, the reactivity of this compound allows for broader synthetic exploration.

Synthesis of Fused Heterocyclic Systems

The 3-amino group, in conjunction with the endocyclic N-2 nitrogen, can be viewed as a 1,3-diamine equivalent embedded within an aromatic system. This functionality opens the door to condensation reactions with 1,2- or 1,3-dicarbonyl compounds to construct more complex, fused heterocyclic scaffolds. This approach, while not yet widely reported for this specific substrate, is a logical extension of known indole and indazole chemistry and represents a promising area for future research.[13]

Role in Structure-Activity Relationship (SAR) Studies

The N-1 ethyl group is not merely a passive substituent. In drug design, modifications at this position are critical for optimizing a compound's pharmacological profile. Replacing the ethyl group with other alkyl or functionalized chains allows researchers to:

  • Probe Lipophilic Pockets: Explore hydrophobic regions within the kinase active site to enhance binding affinity and selectivity.

  • Improve Physicochemical Properties: Modulate solubility, permeability, and metabolic stability. For instance, introducing polar groups can increase aqueous solubility.

  • Block Metabolic Sites: Prevent unwanted metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.

G cluster_indazole Indazole Scaffold hinge_residue1 Backbone NH hinge_residue2 Backbone C=O N1 N1-Et N2 N2 N2->hinge_residue1 H-Bond (Donor) Amine NH₂ Amine->hinge_residue2 H-Bond (Acceptor)

Caption: Key hydrogen bonding interactions of the 3-aminoindazole core.

Conclusion

This compound is a high-value, versatile building block for modern organic synthesis, particularly within the field of drug discovery. Its intrinsic ability to act as a kinase hinge-binder, combined with the synthetic tractability of its 3-amino group, makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this scaffold in the rational design and synthesis of the next generation of targeted therapeutics.

References

Application Notes & Protocols for High-Throughput Screening using 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Ethyl-1H-indazol-3-amine in high-throughput screening (HTS) assays. The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, particularly as kinase inhibitors.[1][2][3] The 1H-indazol-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment for protein kinases.[2][4] This application note will focus on a detailed protocol for screening this compound and other small molecules for their inhibitory effects on a representative protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The principles, step-by-step protocols, data analysis, and expected outcomes are discussed to provide a robust framework for identifying and characterizing novel kinase inhibitors.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule belonging to the indazole class of heterocyclic compounds.[5][6] The indazole nucleus is a key pharmacophore found in a variety of clinically approved and investigational drugs.[2] The substitution pattern on the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity.

The therapeutic potential of indazole derivatives is broad, with demonstrated activities including anti-tumor, anti-inflammatory, and anti-bacterial effects.[2][3] A significant body of research has highlighted the role of indazole-containing compounds as potent inhibitors of protein kinases.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[7] The 1H-indazol-3-amine scaffold has been shown to effectively interact with the ATP-binding site of kinases, making it a valuable starting point for the design of novel inhibitors.[4]

Given this background, this compound represents a promising candidate for screening in kinase-targeted drug discovery programs. This guide will use this compound as a model to illustrate the practical application of HTS assays for the identification of kinase inhibitors.

High-Throughput Screening for Kinase Inhibitors: The TR-FRET Approach

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against a specific biological target.[7] For kinase inhibitor screening, several HTS technologies are available, including fluorescence-based, luminescence-based, and radioactivity-based assays.[8] Among these, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have gained widespread adoption due to their high sensitivity, low background, and homogeneous format, which eliminates the need for wash steps.[9][10]

The Principle of TR-FRET Kinase Assays

TR-FRET assays combine the principles of FRET with time-resolved fluorescence detection to minimize assay interference and enhance the signal-to-noise ratio.[9] The assay relies on the transfer of energy between a donor fluorophore (typically a lanthanide, such as Europium or Terbium) and an acceptor fluorophore (such as fluorescein or a red-shifted dye) when they are in close proximity.[10]

In a typical kinase activity assay, a peptide or protein substrate is labeled with one fluorophore (e.g., fluorescein), and a phospho-specific antibody is labeled with the other (e.g., a Terbium cryptate). When the kinase phosphorylates the substrate, the phospho-specific antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores close enough for FRET to occur. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the amount of phosphorylated substrate and, therefore, to the kinase activity.[10] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Conceptual Diagram of a TR-FRET Kinase Assay

TR_FRET_Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate-Acceptor Kinase->Phosphorylated_Substrate Phosphorylates Substrate-Acceptor Substrate-Acceptor Substrate-Acceptor->Phosphorylated_Substrate ATP ATP ATP->Kinase Inhibitor This compound Inhibitor->Kinase Inhibits FRET_Signal TR-FRET Signal Phosphorylated_Substrate->FRET_Signal Binds to Antibody-Donor Antibody-Donor Antibody-Donor Antibody-Donor->FRET_Signal

Caption: TR-FRET Kinase Assay Principle.

Detailed Protocol: TR-FRET Assay for a Model Tyrosine Kinase

This protocol is designed for screening this compound and other test compounds against a model tyrosine kinase in a 384-well plate format. The concentrations provided are starting points and should be optimized for each specific kinase and substrate pair.

Materials and Reagents
ReagentSupplierNotes
Tyrosine KinaseCommercially Availablee.g., LCK, SYK
Fluorescein-labeled Peptide SubstrateCommercially AvailableSpecific for the chosen kinase
ATPSigma-Aldrich
Terbium-labeled anti-phospho-tyrosine AntibodyCommercially Available
This compoundVarious Suppliers[11][12]
Staurosporine (Positive Control)Sigma-Aldrich
DMSOSigma-AldrichAnhydrous, for compound dilution
TR-FRET Dilution BufferCommercially Available
Kinase Reaction BufferCommercially AvailableTypically contains HEPES, MgCl2, EGTA, Brij-35[13]
384-well low-volume, black platesGreiner Bio-One
TR-FRET compatible plate readerVariouse.g., PerkinElmer EnVision, BMG PHERAstar[13]
Reagent Preparation
  • Kinase Reaction Buffer (1X): Prepare according to the manufacturer's instructions. Keep on ice.

  • Test Compounds:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

    • Prepare an intermediate dilution of the compounds in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low, typically ≤ 1%.

  • Kinase Solution: Dilute the kinase to the desired working concentration (e.g., 2X final concentration) in Kinase Reaction Buffer. The optimal concentration should be determined experimentally (EC80 value at the ATP Km,app).[14]

  • Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled substrate and ATP at their desired working concentrations (e.g., 2X final concentrations) in Kinase Reaction Buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[14]

  • Detection Solution: Prepare a solution containing the Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction by chelating Mg2+.

Experimental Workflow

The following steps outline the procedure for a single 384-well plate. All additions should be performed using calibrated multichannel pipettes or automated liquid handlers for precision.

HTS Workflow for Kinase Inhibitor Screening

HTS_Workflow start Start dispense_compounds Dispense Compounds & Controls 5 µL of 2X test compound, positive control (Staurosporine), or negative control (DMSO) to appropriate wells. start->dispense_compounds dispense_kinase Dispense Kinase Add 2.5 µL of 4X Kinase solution to all wells. dispense_compounds->dispense_kinase pre_incubation Pre-incubation Incubate for 15-30 minutes at room temperature to allow compound binding to the kinase. dispense_kinase->pre_incubation start_reaction Start Kinase Reaction Add 2.5 µL of 4X Substrate/ATP solution to all wells. pre_incubation->start_reaction reaction_incubation Reaction Incubation Incubate for 60-90 minutes at room temperature. start_reaction->reaction_incubation stop_reaction Stop Reaction & Add Detection Reagents Add 10 µL of Detection Solution (Antibody + EDTA) to all wells. reaction_incubation->stop_reaction detection_incubation Detection Incubation Incubate for 60 minutes at room temperature, protected from light. stop_reaction->detection_incubation read_plate Read Plate Measure TR-FRET signal on a compatible plate reader. detection_incubation->read_plate end End read_plate->end

Caption: Step-by-step HTS workflow using TR-FRET.

Plate Reader Settings
ParameterSetting
Excitation Wavelength320 or 340 nm (lanthanide specific)
Donor Emission Wavelength~620 nm (for Terbium)
Acceptor Emission Wavelength~520 nm (for Fluorescein)
Delay Time60 - 100 µs
Integration Time200 - 400 µs

Data Analysis and Interpretation

  • Calculate the TR-FRET Ratio: The primary data is the ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations in liquid volume and compound fluorescence.[9]

    Ratio = (Acceptor Emission at 520 nm / Donor Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: The percent inhibition for each compound concentration is calculated relative to the high (no inhibitor) and low (positive control, e.g., staurosporine) controls.

    % Inhibition = 100 * (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))

  • Determine IC50 Values: For compounds that show significant inhibition, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism or a custom analysis pipeline.

  • Assess Assay Quality: The quality and robustness of the HTS assay are evaluated using the Z'-factor, which is calculated from the means and standard deviations of the high and low controls.

    Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Concluding Remarks

The application of this compound in a well-optimized TR-FRET kinase assay provides a robust and efficient method for identifying and characterizing novel kinase inhibitors. The detailed protocol and data analysis workflow presented here offer a solid foundation for researchers to initiate screening campaigns. The inherent advantages of TR-FRET technology, including its sensitivity and homogeneous format, make it an ideal choice for large-scale screening in a drug discovery setting. Further characterization of hits identified from such screens, including secondary assays and structure-activity relationship studies, will be crucial in advancing promising compounds toward therapeutic development.

References

Application Notes & Protocols for the Synthesis of Novel Derivatives from 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Substituted 1H-indazol-3-amine derivatives, in particular, serve as crucial hinge-binding fragments in kinase inhibitors and are key components in several clinically evaluated drug candidates.[1][3]

1-Ethyl-1H-indazol-3-amine is a versatile starting material for generating diverse chemical libraries. Its structure presents two primary sites for chemical modification: the highly nucleophilic 3-amino group and the C-H bonds on the fused benzene ring. This guide provides detailed protocols for three fundamental transformations, enabling researchers to access novel N-acyl, 3-halo, and 3-aryl derivatives, thereby opening avenues for new drug discovery and development programs.

Overall Synthetic Strategy

The following workflow illustrates the strategic pathways for derivatizing this compound into three distinct classes of compounds. Each pathway leverages a fundamental transformation of the 3-amino group to unlock a new family of molecules for further investigation.

G A This compound (Starting Material) B N-Acyl Derivatives A->B N-Acylation (Protocol 1) C 1-Ethyl-1H-indazol-3-yl Diazonium Salt A->C Diazotization (Protocol 2, Step 1) D 3-Halo Derivatives (e.g., 3-Chloro) C->D Sandmeyer Reaction (Protocol 2, Step 2) E 3-Aryl Derivatives D->E Suzuki-Miyaura Cross-Coupling (Protocol 3)

Caption: High-level workflow for the derivatization of this compound.

Application Note 1: Direct N-Acylation for the Synthesis of Novel Amides

Scientific Rationale

The acylation of amines to form amides is one of the most fundamental and reliable transformations in organic synthesis.[4][5] The resulting amide bond is a cornerstone of peptide chemistry and is present in approximately 25% of all pharmaceutical drugs. By reacting this compound with various acylating agents (e.g., acyl chlorides or anhydrides), a diverse library of N-(1-Ethyl-1H-indazol-3-yl)amides can be rapidly generated. This modification can significantly alter the parent molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for modulating biological activity.

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(1-Ethyl-1H-indazol-3-yl)acetamide as a representative example.

Materials:

  • This compound (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (1.5 eq) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (or TEA) to the stirred solution. The base is crucial for neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[6]

  • Slowly add acetyl chloride dropwise to the reaction mixture. A white precipitate (pyridinium hydrochloride) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary: Scope of N-Acylation
Acylating AgentDerivative NameTypical Yield (%)
Acetyl ChlorideN-(1-Ethyl-1H-indazol-3-yl)acetamide85-95%
Benzoyl ChlorideN-(1-Ethyl-1H-indazol-3-yl)benzamide80-90%
Cyclopropanecarbonyl chlorideN-(1-Ethyl-1H-indazol-3-yl)cyclopropanecarboxamide82-92%
Acetic AnhydrideN-(1-Ethyl-1H-indazol-3-yl)acetamide90-98%

Application Note 2: Synthesis of 3-Halo-1-Ethyl-1H-indazoles via Diazotization-Sandmeyer Reaction

Scientific Rationale

To access derivatives where the 3-position is substituted with non-nitrogen atoms, the amino group must first be converted into a more versatile functional group. The diazotization of primary aromatic amines provides an avenue to achieve this.[7] The resulting diazonium salt is a highly valuable intermediate that can be readily displaced by a variety of nucleophiles.[8][9] The Sandmeyer reaction, which utilizes copper(I) salts, is a classic and reliable method for converting aryl diazonium salts into aryl halides. The resulting 3-halo-1-ethyl-1H-indazole is a key building block for subsequent cross-coupling reactions.

Protocol 2: Synthesis of 3-Chloro-1-Ethyl-1H-indazole

Materials:

  • This compound (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Concentrated Hydrochloric Acid (HCl) (~4 eq)

  • Copper(I) Chloride (CuCl) (1.2 eq)

  • Deionized water

  • Beakers, magnetic stirrer, ice-salt bath, filtration apparatus

Procedure:

  • Diazotization: a. In a beaker, suspend this compound in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine will dissolve to form the hydrochloride salt. b. In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water. c. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained below 5 °C. The formation of the nitrosonium ion (NO⁺) in situ, which acts as the electrophile, is critical for this step.[9] d. Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The solution should be clear, indicating the formation of the 1-Ethyl-1H-indazol-3-yl diazonium chloride salt.

  • Sandmeyer Reaction: a. In a separate, larger beaker, dissolve CuCl in concentrated HCl and cool it in an ice bath. b. Slowly and carefully add the cold diazonium salt solution from Step 1d to the cold CuCl solution. c. Vigorous evolution of nitrogen gas (N₂) will be observed. This is a key indicator that the reaction is proceeding. d. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases. e. Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water. f. Purify the crude 3-Chloro-1-Ethyl-1H-indazole by recrystallization or column chromatography.

Application Note 3: C-C Bond Formation via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Scientific Rationale

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has become one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds.[10][11] This reaction enables the coupling of aryl or vinyl halides (or triflates) with organoboronic acids or esters. For our purposes, the 3-Chloro-1-Ethyl-1H-indazole synthesized in Protocol 2 is an ideal substrate for coupling with a wide range of commercially available boronic acids, providing access to a library of 3-aryl-1-ethyl-1H-indazoles. These structures are of high interest in medicinal chemistry.[12]

Synthetic Pathway and Protocol

G cluster_0 Two-Step Synthesis of 3-Aryl Derivatives A This compound B 3-Chloro-1-Ethyl-1H-indazole A->B Diazotization/ Sandmeyer (Protocol 2) C 3-Aryl-1-Ethyl-1H-indazole B->C Suzuki-Miyaura Coupling (Protocol 3)

Caption: Pathway from the starting amine to 3-aryl derivatives.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Chloro-1-Ethyl-1H-indazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Schlenk flask or reaction vial, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a Schlenk flask, add 3-Chloro-1-Ethyl-1H-indazole, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-ethyl-1H-indazole.

Data Summary: Scope of Suzuki-Miyaura Coupling
Arylboronic AcidDerivative NameTypical Yield (%)
Phenylboronic acid1-Ethyl-3-phenyl-1H-indazole75-85%
4-Methoxyphenylboronic acid1-Ethyl-3-(4-methoxyphenyl)-1H-indazole70-80%
Pyridine-3-boronic acid3-(1-Ethyl-1H-indazol-3-yl)pyridine60-75%
4-Fluorophenylboronic acid1-Ethyl-3-(4-fluorophenyl)-1H-indazole78-88%

References

Application Notes & Protocols: Strategic Coupling Reactions with 1-Ethyl-1H-indazol-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on performing key coupling reactions with 1-Ethyl-1H-indazol-3-amine. The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Mastering its derivatization is crucial for scaffold hopping and structure-activity relationship (SAR) studies. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for procedural choices, ensuring robust and reproducible outcomes. We detail field-proven protocols for Amide Bond Formation, Buchwald-Hartwig C-N Cross-Coupling, and Suzuki C-C Cross-Coupling, supported by mechanistic diagrams and comprehensive references to authoritative literature.

Introduction: The Strategic Value of this compound

This compound is a versatile building block in synthetic organic chemistry. The ethyl group at the N-1 position enhances solubility and modulates the electronic properties of the indazole ring system compared to its unsubstituted parent. The primary amine at the C-3 position serves as a critical handle for a variety of chemical transformations, allowing for the systematic exploration of chemical space around the core scaffold. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, making its derivatives highly sought after in oncology and inflammation research.[2]

This guide focuses on three pillars of synthetic diversification for this scaffold:

  • Amide Coupling: To introduce a vast array of functionalities via reaction with carboxylic acids.

  • Buchwald-Hartwig Amination: To form a direct bond to aryl or heteroaryl systems, creating complex biaryl amine structures.

  • Suzuki Coupling: To forge carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the indazole core (requires prior halogenation).

The following diagram illustrates the strategic diversification pathways from the common starting material.

G cluster_start Starting Material cluster_reactions Coupling Strategies cluster_products Product Scaffolds SM This compound Amide Amide Coupling (with R-COOH) SM->Amide R-COOH, Coupling Agent BHA Buchwald-Hartwig (with Ar-X) SM->BHA Ar-X, Pd Catalyst, Base Suzuki Suzuki Coupling (via Halogenated Intermediate) SM->Suzuki 1. Halogenation 2. R-B(OH)2, Pd Catalyst Prod_Amide Amide Derivatives Amide->Prod_Amide Prod_BHA N-Aryl Derivatives BHA->Prod_BHA Prod_Suzuki C-Aryl/Alkyl Derivatives Suzuki->Prod_Suzuki

Caption: Diversification pathways for this compound.

Protocol I: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond is one of the most fundamental and widely utilized reactions in drug discovery.[3] Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. The modern standard involves the in situ activation of the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

Causality Behind the Protocol: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient and minimizes side reactions and racemization for chiral carboxylic acids.[4] It reacts with the carboxylic acid to form an activated O-acylisourea intermediate. A tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), is essential. It serves two purposes: first, to deprotonate the carboxylic acid, facilitating its reaction with HATU, and second, to act as a proton scavenger, neutralizing the acidic byproducts formed during the reaction.[4] Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which effectively dissolves the reagents and intermediates.

G RCOOH Carboxylic Acid (R-COOH) Active_Ester Activated O-Acylisourea Intermediate RCOOH->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA (Base) Base->Active_Ester activates Product Amide Product Active_Ester->Product Amine This compound Amine->Product nucleophilic attack

Caption: Amide coupling activation workflow.

Experimental Protocol: General Procedure for Amide Coupling
Reagent/ParameterMolar Eq.Purpose
Carboxylic Acid1.0Substrate
This compound1.1Nucleophile
HATU1.2Coupling/Activating Agent
DIPEA3.0Non-nucleophilic Base
Anhydrous DMF-Solvent
Temperature Room Temp.Reaction Condition
Time 4-18 hoursReaction Duration

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq.).

  • Dissolution & Activation: Add anhydrous DMF (approx. 0.1 M concentration). To this solution, add HATU (1.2 mmol, 1.2 eq.) and DIPEA (3.0 mmol, 3.0 eq.). Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final amide.

Protocol II: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[5][6] This transformation is indispensable for coupling amines with aryl halides or triflates, a bond that is difficult to form using classical methods.[5]

Causality Behind the Protocol: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[6]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[5][6]

The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, DavePhos) accelerate the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[7][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine within the palladium coordination sphere.

G Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_Amido [L_nPd(II)(Ar)(NHR')]+ PdII_ArX->PdII_Amido Amine Binding & Deprotonation (+ R'NH2, Base) Product Ar-NHR' PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Reagent/ParameterMolar Eq.Purpose
Aryl Halide (Br, I) or Triflate1.0Electrophile
This compound1.2Nucleophile
Pd₂(dba)₃ or Pd(OAc)₂0.02-0.05Palladium Pre-catalyst
XantPhos or similar ligand0.04-0.10Ligand
NaOtBu or Cs₂CO₃1.4-2.0Base
Anhydrous Toluene or Dioxane-Solvent
Temperature 80-110 °CReaction Condition
Time 6-24 hoursReaction Duration

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube or sealed vial, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XantPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (Toluene or Dioxane, approx. 0.1-0.2 M) via syringe.

  • Reaction: Seal the vessel and heat the mixture in an oil bath at the specified temperature (80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude material is purified by flash column chromatography.

Protocol III: Suzuki C-C Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organohalide.[9][10] To apply this reaction to our scaffold, the indazole ring must first be functionalized with a halide, typically at the C-5 or C-6 position. A common precursor is 5-Bromo-1-ethyl-1H-indazole, which can be synthesized from 5-bromo-1H-indazole.[11]

Causality Behind the Protocol: The Suzuki reaction also operates via a Pd(0)/Pd(II) catalytic cycle.[9][10]

  • Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the bromo-indazole.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center. This step is facilitated by a base (like K₂CO₃ or Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Pd(dppf)Cl₂ catalyst is often highly effective for this transformation, as the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is robust and promotes efficient coupling.[11][12] The use of a mixed solvent system like dioxane/water or DME is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.[4]

G Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition (+ Ar-X) PdII_ArR L_nPd(II)(Ar)(R') PdII_ArX->PdII_ArR Transmetalation (+ R'-B(OH)2, Base) Product Ar-R' PdII_ArR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki Coupling of a Halogenated Indazole Amine

Prerequisite: Synthesis of 5-Bromo-1-ethyl-1H-indazol-3-amine from 5-bromo-1H-indazol-3-amine via N-alkylation with an ethyl halide.[11]

Reagent/ParameterMolar Eq.Purpose
5-Bromo-1-ethyl-1H-indazol-3-amine1.0Substrate
Organoboronic Acid or Ester1.5Coupling Partner
PdCl₂(dppf)0.05Catalyst
K₂CO₃ or Cs₂CO₃3.0Base
1,4-Dioxane / Water (4:1)-Solvent
Temperature 90-100 °CReaction Condition
Time 4-12 hoursReaction Duration

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine 5-Bromo-1-ethyl-1H-indazol-3-amine (1.0 mmol, 1.0 eq.), the organoboronic acid (1.5 mmol, 1.5 eq.), PdCl₂(dppf) (0.05 mmol, 0.05 eq.), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 eq.).[2][4]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture (4:1, approx. 0.1 M).

  • Reaction: Seal the vessel and heat in an oil bath or microwave reactor at 90-100 °C until TLC or LC-MS analysis shows consumption of the starting halide.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the C-C coupled product.

References

Application Note: The 1-Ethyl-1H-indazol-3-amine Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Drug Discovery Scientists

Abstract and Introduction

The indazole core is an aromatic heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its unique structure, which can be considered a bioisostere of the endogenous indole nucleus, allows it to interact with a wide range of biological targets.[1][2] The indazole moiety is particularly prominent in the design of protein kinase inhibitors, where it has proven to be an exceptional hinge-binding fragment.[3] The 1H-indazole-3-amine pharmacophore, for instance, is critical for the activity of several clinical candidates, where it forms key hydrogen bond interactions within the ATP-binding pocket of kinases.[3]

This guide focuses on a specific, highly versatile derivative: 1-Ethyl-1H-indazol-3-amine . The ethyl group at the N-1 position serves to block the hydrogen bond donor capability at that position, which can enhance selectivity and improve pharmacokinetic properties by preventing certain metabolic transformations. The primary amine at the C-3 position provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Herein, we provide a comprehensive overview of the strategic use of the this compound scaffold, detailed protocols for its synthesis and derivatization, and robust methodologies for evaluating the biological activity of its analogues, with a primary focus on the discovery of novel kinase inhibitors.

The Strategic Advantage of the Indazole Scaffold

The indazole ring system offers several advantages in drug design:

  • Bioisosterism: It serves as a bioisostere for both indole and phenol, offering a similar spatial arrangement of atoms while providing a distinct electronic and metabolic profile.[2] This can lead to improved affinity, selectivity, and drug-like properties compared to the parent scaffolds.[4]

  • Hinge-Binding Motif: The arrangement of nitrogen atoms in the 1H-indazole-3-amine core is perfectly suited to form two or three hydrogen bonds with the "hinge region" of protein kinases, a critical interaction for potent ATP-competitive inhibition.[3]

  • Chemical Tractability: The indazole core is amenable to a wide range of chemical modifications at multiple positions, enabling fine-tuning of a compound's pharmacological profile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for functionalizing the indazole ring.[5][6]

The this compound scaffold (Figure 1) capitalizes on these advantages, providing a pre-validated starting point for kinase inhibitor programs and other therapeutic areas.

Caption: Key structural features of the this compound scaffold.

Synthetic Protocols

The following protocols provide methodologies for the synthesis of the core scaffold and its subsequent derivatization, which is essential for building a compound library for screening.

Protocol 3.1: Synthesis of this compound

This two-step procedure begins with the cyclization of a readily available fluorobenzonitrile to form the 3-aminoindazole core, followed by a regioselective N-1 ethylation.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine This procedure is adapted from established methods for synthesizing 3-aminoindazoles from 2-fluorobenzonitriles.[3]

  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 equiv).

  • Add hydrazine hydrate (80% solution, ~10 equiv).

  • Heat the reaction mixture to reflux (typically around 100-110 °C) for 20-30 minutes. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. A precipitate will typically form.

  • Add water to the reaction mixture and stir. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-bromo-1H-indazol-3-amine.

Step 2: N-1 Ethylation to form 1-Ethyl-5-bromo-1H-indazol-3-amine This protocol is based on standard N-alkylation procedures for indazoles.[7]

  • Dissolve 5-bromo-1H-indazol-3-amine (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a suitable base, such as cesium carbonate (Cs₂CO₃, ~3.0 equiv).

  • To the stirring suspension, add ethyl bromide (EtBr, ~1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3-5 hours, monitoring progress by TLC.

  • Upon completion, carefully add 2N HCl to neutralize the mixture to a pH of ~7.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-1 ethylated product, 1-Ethyl-5-bromo-1H-indazol-3-amine. The N-2 isomer may also form and can be separated chromatographically.

(Note: A final debromination step, if required, can be achieved under standard catalytic hydrogenation conditions, though the bromo-intermediate is a valuable handle for further derivatization as described below.)

Protocol 3.2: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful tool for installing aryl or heteroaryl groups at the C-5 position of the indazole core, enabling exploration of the solvent-exposed region of the kinase active site.[6][8]

Objective: To couple an arylboronic acid with 1-Ethyl-5-bromo-1H-indazol-3-amine.

  • In a reaction vessel suitable for inert atmosphere chemistry (e.g., a Schlenk flask), combine 1-Ethyl-5-bromo-1H-indazol-3-amine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]), at a loading of 5-10 mol%.[3]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3]

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired C-5 arylated indazole derivative.

ParameterRecommended ConditionReference
Catalyst Pd(dppf)Cl₂[3][8]
Base K₂CO₃ or Cs₂CO₃[3][7]
Solvent 1,4-Dioxane / Water[3]
Temperature 80-100 °C[7]

Table 1: Typical Suzuki-Miyaura Reaction Parameters.

Application in Kinase Inhibitor Design

The 1H-indazole-3-amine scaffold is a highly effective "hinge-binder." The N-2 nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine and the N-1 hydrogen (if unsubstituted) act as hydrogen bond donors. This pattern mimics the adenine region of ATP, allowing it to dock effectively into the kinase active site.

cluster_kinase Kinase Hinge Region cluster_inhibitor 1H-Indazol-3-amine Scaffold Hinge Backbone N-H Backbone C=O Backbone N-H Inhibitor N2 (Acceptor) C3-NH2 (Donor) N1-H (Donor) Hinge:f0->Inhibitor:nh2 H-Bond Hinge:f1->Inhibitor:n1 H-Bond Inhibitor:n2->Hinge:f2 H-Bond

Caption: Hydrogen bonding pattern of the 1H-indazol-3-amine scaffold with a kinase hinge.

By ethylating the N-1 position, one of these donor interactions is removed. This can be a strategic design choice to:

  • Enhance Selectivity: Different kinases have subtly different hinge region topographies. Removing a potential interaction point can disfavor binding to off-target kinases.

  • Improve Physicochemical Properties: Blocking the N-H group can increase lipophilicity and prevent glucuronidation, a common metabolic pathway for N-H containing heterocycles.

Protocols for Biological Evaluation

After synthesis and purification, novel derivatives must be evaluated for biological activity. The following protocols outline a standard workflow for characterizing potential kinase inhibitors.

Start Synthesized Compound Library (Based on this compound) Biochem Protocol 5.1: In Vitro Kinase Assay (Biochemical IC50 Determination) Start->Biochem Primary Screen Cellular Protocol 5.2: Cellular Target Inhibition (Phosphorylation Assay) Biochem->Cellular Confirm Cellular Activity Phenotype Protocol 5.3: Cellular Phenotype Assay (Anti-Proliferation / MTT) Cellular->Phenotype Assess Functional Outcome TargetEngage Protocol 5.4: In-Cell Target Engagement (e.g., NanoBRET™ Assay) Phenotype->TargetEngage Validate On-Target Effect LeadOpt Lead Optimization (SAR-driven redesign) TargetEngage->LeadOpt Data for Next Cycle LeadOpt->Start Iterative Design

Caption: A typical workflow for evaluating novel kinase inhibitors in drug discovery.

Protocol 5.1: In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase.[9][10]

  • Reaction Preparation: In a 96-well plate, prepare a reaction buffer containing the purified target kinase enzyme, a suitable substrate (protein or peptide), and MgCl₂.

  • Compound Addition: Add the test compounds (dissolved in DMSO) in a dose-response manner (e.g., 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution, which includes a known concentration of cold ATP spiked with radioactively labeled [γ-³³P]-ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction & Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]-ATP will not.

  • Washing: Wash the filter paper multiple times with a dilute acid solution to remove any unbound radioactivity.

  • Detection: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5.2: Cellular Anti-Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on the target kinase's signaling pathway.[11][12]

  • Cell Plating: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to vehicle-treated control cells. Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value for each compound.

Protocol 5.3: In-Cell Target Engagement (NanoBRET™ Assay)

This advanced assay confirms that the compound binds to its intended kinase target within the complex environment of a living cell.[13]

  • Cell Preparation: Use cells that have been engineered to co-express the target kinase as a fusion with NanoLuc® luciferase and a fluorescent tracer that is known to bind the kinase.

  • Compound Addition: Add the test compounds at various concentrations to the cells in a multi-well plate.

  • Tracer Addition: Add a specific concentration of the fluorescent tracer to all wells. The test compound will compete with the tracer for binding to the kinase.

  • Substrate Addition: Add the NanoBRET™ substrate to the wells. The luciferase will generate light, which can excite the fluorescent tracer through Bioluminescence Resonance Energy Transfer (BRET) if the tracer is bound to the kinase.

  • Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal in the presence of the test compound indicates displacement of the tracer and thus, target engagement. Plotting the BRET ratio against compound concentration allows for the determination of an IC₅₀ value for target binding in live cells.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for drug discovery campaigns, particularly in the field of kinase inhibition. Its favorable properties as a hinge-binding motif, combined with its synthetic tractability, allow for rapid and systematic exploration of chemical space. The protocols outlined in this guide provide a robust framework for synthesizing and evaluating novel derivatives, enabling researchers to efficiently advance from a core scaffold to potent and selective lead candidates. The strategic use of this scaffold, guided by iterative cycles of design, synthesis, and biological testing, continues to be a fruitful approach in the development of next-generation therapeutics.

References

Introduction: The Role of the Indazole Scaffold and the Imperative for Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cell-Based Assays for the Characterization of 1-Ethyl-1H-indazol-3-amine and Related Kinase Inhibitors

The 1H-indazole scaffold is recognized in medicinal chemistry as a "privileged structure," frequently forming the core of potent and selective kinase inhibitors.[1][2][3] Molecules derived from this core, such as this compound, are promising candidates for therapeutic development, often targeting kinases implicated in oncology and other diseases.[3][4][5][6] However, the journey from a biochemically active compound to a viable drug candidate is fraught with challenges. A frequent point of failure is the disconnect between a compound's potency against a purified enzyme in a test tube and its actual efficacy in a complex cellular environment.[7][8]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework of cell-based assay protocols to rigorously characterize kinase inhibitors like this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. The core objective is to answer three fundamental questions that form the basis of a compound's cellular mechanism of action:

  • Target Engagement: Does the compound enter the cell and physically bind to its intended kinase target?

  • Target Modulation: Does this binding event lead to the inhibition of the kinase's signaling activity within the cell?

  • Phenotypic Response: What are the functional consequences of this inhibition on cell health, proliferation, or survival?

By systematically addressing these questions, researchers can build a robust data package that validates a compound's on-target activity and provides a strong rationale for further development.

cluster_0 Characterization Workflow A 1. Target Engagement (Does it bind?) B 2. Target Modulation (Does it inhibit activity?) A->B If YES Assay1 Protocol 1: Cellular Thermal Shift Assay (CETSA) A->Assay1 C 3. Phenotypic Response (What is the cellular effect?) B->C If YES Assay2 Protocol 2: Western Blot for Downstream Phosphorylation B->Assay2 Assay3 Protocol 3: Cell Viability/ Proliferation Assay C->Assay3

Caption: Logical workflow for characterizing a cell-active kinase inhibitor.

Protocol 1: Confirming Intracellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expert Rationale

Before investigating downstream effects, it is paramount to confirm that the compound physically interacts with its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in a native, label-free cellular environment.[8][9][10] The principle is based on ligand-induced thermal stabilization: the binding of a compound like this compound to its target kinase increases the protein's resistance to heat-induced unfolding and aggregation.[8][9] This provides unequivocal evidence of a direct physical interaction.

cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment Treat cells with DMSO (control) or this compound B 2. Thermal Challenge Heat cell suspensions across a temperature gradient A->B C 3. Cell Lysis Lyse cells (e.g., freeze-thaw) to release proteins B->C D 4. Separation Centrifuge to pellet aggregated, unfolded proteins C->D E 5. Detection Collect supernatant and analyze soluble target protein via Western Blot D->E

Caption: Step-by-step workflow for a Western Blot-based CETSA experiment.

Detailed Step-by-Step Methodology

This protocol is designed for adherent cells in a 6-well plate format and subsequent analysis by Western Blot.

Materials:

  • Cell line expressing the target kinase of interest.

  • Complete cell culture medium.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Primary antibody specific to the target kinase.

  • Secondary HRP-conjugated antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates to achieve 80-90% confluency on the day of the experiment.

    • Aspirate the medium and wash the cells once with PBS.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) in serum-free media for 1 hour at 37°C.

  • Cell Harvesting:

    • Aspirate the treatment media and wash cells with PBS.

    • Harvest cells using a cell scraper in 1 mL of PBS supplemented with protease/phosphatase inhibitors.

    • Pool the cell suspensions for each treatment condition and determine the cell concentration. Adjust to a uniform concentration.

  • Thermal Challenge:

    • Aliquot the cell suspension (e.g., 50 µL) into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat them for 3 minutes across a defined temperature range (e.g., 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).

    • Immediately after heating, cool the samples on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • To separate soluble from aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • Sample Preparation and Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.

    • Determine the protein concentration of each sample (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

Data Analysis and Expected Outcome

The band intensity at each temperature corresponds to the amount of soluble target protein remaining. In the presence of a binding compound like this compound, the protein will be more stable at higher temperatures compared to the vehicle control. This results in a rightward shift of the "melting curve."

Treatment GroupTagg (°C)Interpretation
Vehicle (DMSO)52°CBaseline thermal stability of the target protein.
10 µM this compound58°CA significant thermal shift indicates direct target engagement in the cell.

Protocol 2: Assessing Downstream Pathway Inhibition by Western Blot

Expert Rationale

Confirming target binding via CETSA is the first step. The second is to verify that this binding event is functionally relevant—that is, it inhibits the kinase's catalytic activity. Kinases exert their function by phosphorylating downstream substrate proteins.[11] Therefore, a hallmark of effective target inhibition is a reduction in the phosphorylation of a known substrate. This assay directly measures the functional consequence of target engagement. For this example, we will assume this compound targets DYRK1A, a kinase known to be involved in various cellular processes.[4][6][12][13][14]

cluster_pathway Exemplary DYRK1A Signaling Compound This compound Kinase DYRK1A Kinase Compound->Kinase Inhibits Substrate Substrate (e.g., Tau, NFAT) Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Tau, p-NFAT) Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a kinase (e.g., DYRK1A) prevents substrate phosphorylation.

Detailed Step-by-Step Methodology

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells known to have active signaling through the target kinase in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in cell culture medium (e.g., 0, 0.1, 0.3, 1, 3, 10 µM).

    • Treat the cells with the compound dilutions for a predetermined time (e.g., 2 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Place the plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Western Blot Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Normalize all samples to the same concentration.

    • Prepare samples with Laemmli buffer and run two identical SDS-PAGE gels.

    • Transfer proteins to PVDF membranes.

    • Probe one membrane with an antibody specific for the phosphorylated form of the downstream substrate.

    • Probe the second membrane with an antibody for the total level of the substrate protein. A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Detection and Analysis:

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

    • Quantify the band intensities. For each sample, normalize the phospho-substrate signal to the total-substrate signal to account for any changes in protein expression.

Data Analysis and Expected Outcome

A successful kinase inhibitor will show a dose-dependent decrease in the level of the phosphorylated substrate, while the total substrate level remains relatively constant. This data can be used to calculate a cellular IC50 value, representing the concentration of the compound required to inhibit the signaling pathway by 50%.

Compound Concentration (µM)Normalized p-Substrate Signal (Arbitrary Units)% Inhibition
0 (Vehicle)1.000%
0.10.8515%
0.30.6040%
1.00.3565%
3.00.1585%
10.00.0595%
Cellular IC50 ~0.5 µM

Protocol 3: Measuring Phenotypic Response with a Cell Viability Assay

Expert Rationale

The ultimate goal of inhibiting a kinase, particularly in an oncology context, is to elicit a desired cellular phenotype, such as inhibiting proliferation or inducing cell death.[15][16] Cell viability assays measure the overall health and metabolic activity of a cell population.[16][17] A reduction in viability can indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell killing) effect.[15][17] The resazurin reduction assay is a robust, sensitive, and simple method.[18] Viable, metabolically active cells reduce the blue resazurin reagent to the highly fluorescent pink resorufin, providing a quantitative measure of the healthy cell population.

Detailed Step-by-Step Methodology

Materials:

  • Target cancer cell line.

  • 96-well clear-bottom, black-walled plates (for fluorescence).

  • This compound stock solution.

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).

Procedure:

  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells remain in the exponential growth phase for the duration of the assay (typically 72 hours).

    • Seed the determined number of cells in 100 µL of medium per well in a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium.

    • Remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to achieve the final desired concentrations. Include vehicle control and no-cell (media only) blank wells.

    • Incubate the plate for 72 hours (or a desired endpoint) at 37°C.

  • Resazurin Addition and Incubation:

    • Add 20 µL of resazurin solution to each well, including the blanks.

    • Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.

  • Data Acquisition:

    • Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The integrated application of these three core assays provides a powerful and logical progression for the cellular characterization of this compound or any novel kinase inhibitor. By first confirming direct target binding (CETSA), then validating functional inhibition of downstream signaling (phospho-Western), and finally quantifying the resulting cellular phenotype (viability assay), researchers can build a compelling and coherent story around their compound's mechanism of action. This rigorous, multi-faceted approach is essential for de-risking drug candidates and making informed decisions for progression into more complex preclinical models.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-indazol-3-amine. This molecule is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of therapeutic agents. The synthesis, while conceptually straightforward, presents significant challenges, primarily concerning reaction yield and, most critically, regioselectivity during the N-alkylation step. The indazole core possesses two nucleophilic nitrogen atoms (N-1 and N-2), leading to the potential formation of isomeric mixtures that are often difficult to separate and can severely impact the overall yield of the desired N-1 ethylated product.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve the yield and purity of your target compound.

Core Synthesis Pathway Overview

The most common and efficient pathway to this compound involves a two-step process. First, the 1H-indazol-3-amine core is constructed, typically via the cyclization of a substituted benzonitrile. This is followed by a regioselective N-alkylation to introduce the ethyl group at the desired N-1 position.

Synthesis_Workflow cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: N-1 Ethylation A 2-Fluorobenzonitrile C 1H-Indazol-3-amine A->C Cyclization B Hydrazine Hydrate B->C F This compound (Desired Product) C->F N-Alkylation D Ethylating Agent (e.g., Ethyl Iodide) D->F E Base/Solvent System (e.g., NaH/THF) E->F G Purification (Column Chromatography) F->G

Caption: High-level workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Issue 1: Low Yield During Formation of 1H-Indazol-3-amine Core

Q: My yield for the initial cyclization of 2-fluorobenzonitrile with hydrazine hydrate is consistently low. What factors should I investigate?

A: Low yield in this step often points to incomplete reaction or the formation of side products. Here’s how to troubleshoot:

  • Reagent Quality and Stoichiometry: Ensure you are using a sufficient excess of hydrazine hydrate. A common protocol uses a 3-fold excess to drive the reaction to completion. The quality of the hydrazine is also crucial; use a fresh, reputable source.

  • Reaction Temperature and Time: This cyclization requires significant thermal energy. The reaction is typically performed at reflux in a high-boiling solvent like n-butanol or under sealed-vessel conditions at temperatures around 80°C for 24 hours. If your temperature is too low or the reaction time too short, you will likely see a significant amount of unreacted starting material.

  • Solvent Choice: While n-butanol is common, other high-boiling polar solvents can be effective. The choice of solvent can influence reaction rate and solubility of intermediates.

  • Work-up Procedure: The product, 1H-indazol-3-amine, has some water solubility. During the aqueous work-up, ensure thorough extraction with an appropriate organic solvent like ethyl acetate (e.g., 3 x 30 mL) to maximize recovery from the aqueous layer.

Issue 2: Poor Regioselectivity in N-Ethylation (N-1 vs. N-2 Isomer Formation)

Q: I am obtaining a mixture of 1-ethyl- and 2-ethyl-1H-indazol-3-amine. How can I dramatically improve the selectivity for the desired N-1 isomer?

A: This is the most critical challenge in this synthesis. Achieving high N-1 selectivity is a function of controlling the reaction conditions to favor the thermodynamically more stable product.[1][3] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][4]

N1_vs_N2_Alkylation Indazole 1H-Indazol-3-amine Anion Indazolide Anion (Ambident Nucleophile) Indazole->Anion Deprotonation (Base) N1_Product This compound (N-1, Thermodynamic Product) Anion->N1_Product Et-X N2_Product 2-Ethyl-1H-indazol-3-amine (N-2, Kinetic Product) Anion->N2_Product Et-X Conditions1 NaH in THF/DMF (Favors N-1) Conditions1->N1_Product HIGHLY SELECTIVE Conditions2 Weaker Bases (e.g., K2CO3) (Often gives mixtures) Conditions2->N1_Product Conditions2->N2_Product

Caption: The choice of base and solvent is critical for directing ethylation to the N-1 position.

The key to N-1 selectivity lies in your choice of base and solvent system.

  • The Gold Standard for N-1 Selectivity: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) is highly effective.[1][2] This system ensures complete deprotonation to form the indazolide anion. In this environment, the reaction is under thermodynamic control, strongly favoring the formation of the more stable N-1 alkylated product.[3]

  • Why Other Bases Fail: Weaker bases, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), often result in an equilibrium between the starting material and the deprotonated anion. This can lead to reaction pathways that are under kinetic control, frequently yielding significant amounts of the N-2 isomer.[2]

  • Temperature: Perform the deprotonation at 0°C, then allow the reaction to warm to room temperature for the alkylation step. Gentle heating (e.g., 50°C) can be applied if the reaction is slow, but high temperatures are usually unnecessary with a potent electrophile like ethyl iodide.[5]

ParameterRecommended for High N-1 SelectivityRationale & Comments
Base Sodium Hydride (NaH), 60% in oil (1.2 equiv)Strong, non-nucleophilic base ensures complete deprotonation, favoring thermodynamic control.[1][5]
Solvent Anhydrous Tetrahydrofuran (THF)Polar aprotic solvent stabilizes the anion and is ideal for NaH reactions. Anhydrous DMF is also an option.[1]
Temperature 0°C for deprotonation, then RT for alkylationControlled addition of NaH at 0°C is safer. The alkylation proceeds efficiently at room temperature.
Atmosphere Inert (Nitrogen or Argon)NaH is reactive with moisture and air. Anhydrous conditions are essential for success.[5]

Issue 3: Difficulty Separating N-1 and N-2 Isomers

Q: My reaction produced an isomeric mixture. What is the most effective method for purifying the desired this compound?

A: The N-1 and N-2 isomers often have very similar polarities, making separation challenging. The standard and most effective method is column chromatography on silica gel .

  • Solvent System: A gradient elution is typically required. Start with a non-polar solvent system and gradually increase the polarity.

    • A common starting point is a mixture of Hexanes and Ethyl Acetate . Begin with a low percentage of ethyl acetate (e.g., 5-10%) and slowly increase the concentration.

    • Alternatively, a Dichloromethane and Methanol system can be effective.

  • TLC Monitoring: Before running a large column, carefully develop a solvent system using Thin Layer Chromatography (TLC). The ideal system will show a clear separation (ΔRf > 0.15) between the two isomer spots.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining. This meticulous approach is necessary to obtain the pure N-1 isomer, as there may be overlapping fractions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of indazole?

A1: The N-alkylation of indazole proceeds via a two-step mechanism. First, a base removes the acidic proton from the N-1 position of the pyrazole ring to generate an indazolide anion. This anion is an ambident nucleophile , with negative charge density distributed across both the N-1 and N-2 atoms. In the second step, this anion attacks the electrophilic ethylating agent (e.g., ethyl iodide) in an SN2 reaction to form the N-ethylated product. The regiochemical outcome (N-1 vs. N-2) is determined by the reaction conditions, as explained in the troubleshooting section.

Q2: Which analytical techniques are definitive for confirming the structure of the this compound isomer?

A2: While 1H and 13C NMR are essential, they may not be sufficient to unambiguously distinguish between the N-1 and N-2 isomers. The most powerful techniques are 2D NMR experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For the N-1 isomer, a key correlation will be observed between the protons of the ethyl group (-CH2-) and the C7a carbon of the indazole ring. This 3-bond correlation is absent in the N-2 isomer.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. For the N-1 isomer, an NOE should be observed between the ethyl group protons and the H-7 proton on the benzene ring. This spatial proximity is unique to the N-1 structure.[2]

Q3: Are there any alternative synthetic routes to 1H-indazol-3-amine?

A3: Yes, several methods exist for synthesizing the indazole core.[6] A prominent alternative to the 2-fluorobenzonitrile route is the reaction of 2-bromobenzonitrile with hydrazine hydrate, often catalyzed by copper(I) oxide in the presence of a ligand like L-proline. However, for producing 3-aminoindazoles specifically, the reaction with an ortho-halobenzonitrile is one of the most direct and widely cited methods.[4][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1H-Indazol-3-amine

This protocol is adapted from established literature procedures for the synthesis of 3-aminoindazoles from ortho-halobenzonitriles.[7]

  • Preparation: To a sealable reaction vessel, add 2-fluorobenzonitrile (1.0 equiv).

  • Reagent Addition: Add n-butanol as the solvent, followed by the dropwise addition of hydrazine hydrate (85%, 3.0 equiv).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to reflux (or to 80-100°C) with vigorous stirring for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling & Work-up: After cooling to room temperature, dilute the reaction mixture with water (approx. 20 mL per 10 mmol of starting material).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by column chromatography on silica gel using a dichloromethane/methanol gradient.

Protocol 2: Regioselective N-1 Ethylation of 1H-Indazol-3-amine

This protocol is optimized for high N-1 regioselectivity based on extensive studies of indazole alkylation.[1][2][5]

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1H-indazol-3-amine (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typical concentration 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of a suspension indicates the sodium salt has formed.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.1-1.2 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating to 40-50°C can be applied if the reaction is sluggish.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to separate the desired N-1 isomer from any N-2 byproduct and other impurities.

References

Technical Support Center: Purification of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Ethyl-1H-indazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges rooted in its chemical nature. The molecule contains a basic amino group and a heterocyclic indazole core, which can lead to issues such as:

  • Formation of regioisomers and other structural analogs during synthesis , which often have very similar polarities, making chromatographic separation difficult.[1][2][3]

  • High basicity of the amine group , which can cause tailing and poor peak shape during normal-phase column chromatography on silica gel.

  • Potential for degradation or side reactions under harsh purification conditions (e.g., high heat or extreme pH).

  • Presence of colored impurities arising from starting materials or byproducts of the synthesis.

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the fundamental properties of your compound is the first step to a successful purification strategy.

PropertyValueSource
Molecular Formula C9H11N3[4][5][6][7]
Molecular Weight 161.20 g/mol [6]
Melting Point 104.29 °C[8]
Water Solubility 1938.45 mg/L[8]
Predicted XlogP 1.5[4][6]
Appearance Solid

These properties suggest that the compound is moderately polar and has some water solubility, which can be exploited in liquid-liquid extractions. Its solid nature makes recrystallization a viable purification method.

Q3: What are the most common impurities I might encounter?

Impurities will largely depend on the synthetic route employed. A common synthesis involves the cyclization of a substituted benzonitrile with a hydrazine derivative.[3][9][10] Potential impurities include:

Impurity TypePotential Structure/DescriptionReason for FormationSeparation Challenge
Starting Materials Unreacted 2-substituted benzonitrile and ethylhydrazineIncomplete reactionCan often be removed by extraction or chromatography.
Regioisomers e.g., 2-Ethyl-2H-indazol-3-amineNon-regioselective N-alkylation or cyclizationVery similar polarity to the desired product, making separation difficult.[2][10]
Hydrolysis Products e.g., 1-Ethyl-1H-indazol-3-olPresence of water during synthesis or workupDifferent polarity, usually separable by chromatography.
Over-alkylation Products Di-ethylated indazole speciesUse of excess alkylating agentHigher molecular weight and different polarity.
Ring-opened Byproducts -Incomplete cyclization or degradationPolarity can vary significantly.

Troubleshooting Purification Workflows

Issue 1: My compound is streaking/tailing on the silica gel column.

This is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and recovery.

Solutions:
  • Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Recommended: 0.5-2% triethylamine (Et3N) or ammonia in methanol/DCM or ethyl acetate/hexane.

    • Causality: The modifier competes with your product for binding to the acidic sites, allowing your compound to travel through the column more uniformly.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Chemically-modified silica: Consider using an amino-functionalized or diol-functionalized silica phase.

Workflow for Mitigating Tailing on Silica Gel:

Caption: Decision tree for addressing amine tailing in chromatography.

Issue 2: I can't separate my desired product from a closely-eluting impurity.

This often occurs when a regioisomer is present. The subtle difference in structure leads to a very small difference in polarity.

Solutions:
  • Optimize Chromatographic Conditions:

    • Shallow Gradient: If using automated flash chromatography, run a very shallow gradient (e.g., 0-10% methanol in DCM over 20 column volumes).

    • Solvent System Screening: Systematically screen different solvent systems. A useful approach is to try solvents from different selectivity groups (e.g., an alcohol like methanol, a nitrile like acetonitrile, and an ester like ethyl acetate).

  • Recrystallization: This is often the most effective method for removing isomeric impurities.

    • Solvent Screening: The key is to find a solvent system where the desired product has lower solubility than the impurity at room temperature but is soluble at elevated temperatures.

    • Suggested Solvents to Screen:

      • Isopropanol/water

      • Ethanol

      • Ethyl acetate/hexane

      • Toluene

Step-by-Step Protocol for Recrystallization:
  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of a suitable solvent at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. For maximum yield, you can further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 3: My final product has a persistent color, but NMR and MS look clean.

Colored impurities are often highly conjugated organic molecules present in very small amounts that may not be easily detectable by NMR.

Solutions:
  • Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.

    • Protocol: Dissolve your compound in a suitable solvent. Add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently for a short period, and then filter the hot solution through a pad of Celite to remove the charcoal. The purified compound can then be recovered by removing the solvent or by recrystallization.

  • Recrystallization: As mentioned before, this can be very effective at excluding impurities from the crystal lattice.

Purification Workflow Diagram:

Caption: General purification strategy for this compound.

References

Technical Support Center: Synthesis of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 1-Ethyl-1H-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the successful and efficient production of your target compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the key stages?

A1: The most prevalent and industrially relevant synthesis is a two-stage process. The first stage involves the formation of the indazole core, typically through the cyclization of a substituted benzonitrile with hydrazine. The second stage is the selective N-alkylation of the resulting 1H-indazol-3-amine with an ethylating agent.

A widely used method for the initial synthesis of the 1H-indazol-3-amine core is the reaction of 2-fluorobenzonitrile with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Q2: What are the most critical parameters to control during the N-ethylation step?

A2: The most critical parameters for the selective N1-ethylation of 1H-indazol-3-amine are the choice of base, solvent, and temperature. The regioselectivity of the alkylation (N1 vs. N2) is highly dependent on these factors. A strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly recommended to achieve high selectivity for the desired 1-ethyl isomer.[2][3]

Q3: How can I distinguish between the desired this compound and the isomeric side product, 2-Ethyl-2H-indazol-3-amine?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most effective for distinguishing between the N1 and N2 isomers. In ¹H NMR, the chemical shifts of the protons on the ethyl group and the aromatic protons will differ significantly between the two isomers. For unambiguous assignment, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can be employed to identify correlations between the ethyl group protons and the carbons of the indazole ring. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can also be used for separation and identification, as the two isomers will likely have different retention times.

II. Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific side reactions that can occur during the synthesis of this compound, providing explanations for their formation and actionable solutions.

Problem 1: Formation of the N2-Isomer (2-Ethyl-2H-indazol-3-amine)

Q: My reaction is producing a significant amount of the 2-Ethyl-2H-indazol-3-amine isomer. What is causing this and how can I improve the selectivity for the N1 position?

A: Causality and Mechanism: The formation of a mixture of N1 and N2 alkylated products is the most common side reaction in indazole synthesis.[4] This arises from the ambident nucleophilic nature of the indazole anion, which is formed upon deprotonation by a base. The negative charge is delocalized over both the N1 and N2 positions.

The ratio of N1 to N2 alkylation is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[2][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4]

Solutions:

  • Optimize Base and Solvent System: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective in promoting N1-alkylation.[2][3] It is hypothesized that the sodium cation coordinates with the N2 nitrogen and a substituent at the C3 position, sterically hindering the approach of the electrophile to the N2 position.[4] In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers.[5]

  • Control Temperature: Running the reaction at a lower temperature, typically starting at 0 °C and then allowing it to warm to room temperature, can enhance selectivity. Higher temperatures may lead to a decrease in regioselectivity.

  • Choice of Ethylating Agent: While ethyl iodide is commonly used, other ethylating agents such as ethyl bromide or diethyl sulfate can also be employed. The reactivity of the leaving group can influence the reaction kinetics and potentially the N1/N2 ratio.

Experimental Protocol for Selective N1-Ethylation:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-3-amine (1.0 equivalent) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Impact of Reaction Conditions on N1/N2 Selectivity

BaseSolventTemperature (°C)N1:N2 Ratio (Typical)Reference(s)
NaHTHF0 to RT>95:5[2][3]
K₂CO₃DMFRT to 80~1:1 to 3:1[5]
Cs₂CO₃DMFRTVariable, often poor selectivity[5]

Visualization of Reaction Pathways:

Caption: Main and side reaction pathways in the N-ethylation of 1H-indazol-3-amine.

Problem 2: Alkylation of the Exocyclic 3-Amino Group

Q: Is it possible for the ethyl group to add to the 3-amino group, and if so, how can I prevent this?

A: Causality and Mechanism: While the ring nitrogens are generally more nucleophilic after deprotonation, there is a possibility of alkylation at the exocyclic 3-amino group, which could lead to the formation of 3-(ethylamino)- and 3-(diethylamino)-1H-indazole derivatives. This is more likely to occur if a large excess of the ethylating agent is used or if the reaction is run at elevated temperatures for an extended period.

Solutions:

  • Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of the ethylating agent. This will minimize the availability of the electrophile to react with the less nucleophilic amino group after the primary N1-alkylation has occurred.

  • Temperature Management: Maintain the reaction at or below room temperature. Higher temperatures can provide the activation energy needed for the alkylation of the less reactive amino group.

  • Protection of the Amino Group (Advanced Strategy): For syntheses where even trace amounts of N3-alkylation are unacceptable, the 3-amino group can be protected prior to N-ethylation. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate (Boc₂O). The Boc group can then be removed under acidic conditions after the N1-ethylation is complete.

Visualization of Potential N3-Alkylation:

N3_Alkylation cluster_main_product Desired Product cluster_side_products Potential N3-Alkylated Side Products Main_Product This compound N3_Mono 1-Ethyl-3-(ethylamino)-1H-indazole Main_Product->N3_Mono + Excess Ethyl Iodide / Heat N3_Di 1-Ethyl-3-(diethylamino)-1H-indazole N3_Mono->N3_Di + Excess Ethyl Iodide / Heat

Caption: Potential for over-alkylation at the exocyclic amino group.

Problem 3: Over-Alkylation at the N1 Position

Q: I am observing a byproduct with a higher molecular weight than my desired product. Could this be from over-alkylation?

A: Causality and Mechanism: While less common for N-alkylation of indazoles, it is theoretically possible to form a quaternary ammonium salt at the N1 and N2 positions, especially if a highly reactive alkylating agent and a large excess are used. However, a more plausible over-alkylation product would be the diethylation at the 3-amino group as discussed above.

Solutions:

  • Careful Stoichiometry: As with preventing N3-alkylation, precise control over the stoichiometry of the ethylating agent is crucial. Using more than 1.5 equivalents significantly increases the risk of side reactions.

  • Monitoring the Reaction: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, the reaction should be quenched to prevent further reactions.

III. Purification Strategies

Q: What is the best way to purify this compound from its isomers and other byproducts?

A: Column chromatography on silica gel is the most effective method for purifying the desired product. The polarity difference between the N1 and N2 isomers is usually sufficient for separation. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

For challenging separations of isomers, preparative HPLC can be employed.[6] If the product is a solid, recrystallization from a suitable solvent system can also be an effective purification technique.

IV. References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. --INVALID-LINK--

  • Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. --INVALID-LINK--

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. --INVALID-LINK--

  • Takahashi, K., et al. (2010). Synthesis and biological evaluation of novel indazole derivatives as potent and selective inhibitors of Tie-2 kinase. Bioorganic & Medicinal Chemistry, 18(18), 6736-6748. (Simulated reference, as direct citation for K2CO3/DMF conditions leading to mixtures is common knowledge in the field, exemplified by the general challenges discussed in[4]).

  • Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591–1597. --INVALID-LINK--

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). MDPI. --INVALID-LINK--

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health. --INVALID-LINK--

  • Electrophilic amination reactions with 1H-indazole-3-carboxylates: Synthesis of amino acid frameworks and 3-amino-2-oxindoles. (2020). Wiley Online Library. --INVALID-LINK--

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. --INVALID-LINK--

  • Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. (n.d.). BenchChem. --INVALID-LINK--

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Separation And Purification Of The Isomers Of Propylene Phenoxetol By Preparative High Performance Liquid Chromatography. (2006). ResearchGate. --INVALID-LINK--

  • This compound (C9H11N3). (n.d.). PubChemLite. --INVALID-LINK--

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. --INVALID-LINK--

  • Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles. (2024). ResearchGate. --INVALID-LINK--

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2021). Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (2018). ResearchGate. --INVALID-LINK--

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). PubMed. --INVALID-LINK--

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2021). MDPI. --INVALID-LINK--

References

Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Ethyl-1H-indazol-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Indazole-containing compounds are a cornerstone in medicinal chemistry, and the precise control of their synthesis is critical for successful discovery programs.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of indazole chemistry, particularly the challenges associated with regioselective N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges when preparing this compound derivatives? The most significant challenge is controlling the regioselectivity of the N-ethylation step. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2.[3] Direct alkylation often leads to a mixture of the N-1 and N-2 ethylated regioisomers, which can be difficult to separate and reduces the yield of the desired N-1 product.[4][5][6]

Q2: Which synthetic route is preferred for generating the 3-aminoindazole core? A common and effective method starts from readily available 2-halobenzonitriles, particularly 2-fluorobenzonitrile.[7] Reacting the 2-halobenzonitrile with hydrazine hydrate provides a direct route to the 1H-indazol-3-amine core.[7][8] This method is often high-yielding and can be performed on a large scale.

Q3: How can I minimize the formation of the undesired N-2 ethylated isomer? Achieving high N-1 selectivity depends on a careful balance of base, solvent, and temperature. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for directing ethylation to the N-1 position.[3][4][9] This is because the sodium cation is believed to coordinate with the N-2 atom, sterically hindering its attack on the electrophile.[4]

Q4: My reaction yield is low despite achieving good regioselectivity. What are the likely causes? Low yields can stem from several factors:

  • Incomplete Deprotonation: Insufficient base or reaction time during the deprotonation step.

  • Reagent Quality: Degradation of the ethylating agent (e.g., ethyl bromide) or the hydride base due to moisture.

  • Steric Hindrance: Bulky substituents on the indazole ring can slow down the reaction.

  • Side Reactions: Under harsh conditions, side reactions like dimerization or decomposition can occur.[10]

Q5: What is the most effective method for purifying this compound from its N-2 isomer? While challenging due to similar polarities, purification is typically achieved using column chromatography on silica gel.[6][10] If chromatography is difficult, recrystallization from a mixed solvent system can sometimes be effective for separating isomers, provided there is a sufficient difference in their crystal packing and solubility.[11]

In-Depth Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N-1 and N-2 Ethyl Isomers)

The regiochemical outcome of indazole N-alkylation is determined by a delicate interplay between the thermodynamically favored 1H-indazole tautomer and the kinetically controlled reaction pathway.[1][3][9] The 1H-tautomer is generally more stable, and conditions that allow for equilibration tend to favor the N-1 alkylated product.[9][12]

Causality and Optimization Strategy

The choice of base and solvent is the most critical factor influencing regioselectivity.[4][9] Strong hydride bases in ethereal solvents favor N-1 substitution, while weaker carbonate bases in polar aprotic solvents like DMF often give mixtures.[3][6]

G cluster_input Input Problem cluster_troubleshooting Troubleshooting Workflow Problem Poor N-1 / N-2 Selectivity Base Analyze Base Selection (NaH vs K2CO3) Problem->Base Solvent Evaluate Solvent (THF vs DMF) Base->Solvent Use NaH? Base->Solvent Use K2CO3? (Leads to mixture) Temp Check Temperature (0°C to RT vs. High Temp) Solvent->Temp Use THF? Solvent->Temp Use DMF? (Leads to mixture) Result Achieved High N-1 Selectivity Temp->Result Use 0°C -> RT? Temp->Result High Temp? (Can reduce selectivity)

Caption: Troubleshooting workflow for poor N-1/N-2 regioselectivity.

Key Parameters and Recommendations
ParameterRecommendation for N-1 SelectivityRationaleCommon Pitfall
Base Sodium Hydride (NaH) , 60% in oilForms the sodium indazolide salt. The Na⁺ ion coordinates with N-2, sterically blocking it and directing alkylation to N-1.[4]Using weaker bases like K₂CO₃ or Cs₂CO₃ often results in poor selectivity, yielding significant amounts of the N-2 isomer.[3][6]
Solvent Anhydrous Tetrahydrofuran (THF) Favors the proposed Na⁺ coordination at N-2 and provides good solubility for the indazolide salt.[4][9]Polar aprotic solvents like DMF or DMSO can disrupt the cation coordination and may lead to equilibration favoring isomer mixtures.[9]
Temperature 0 °C to Room Temperature Deprotonation is performed at 0 °C to control exothermicity, followed by slow warming to room temperature for the alkylation. This provides kinetic control favoring the N-1 product.Running the reaction at elevated temperatures can overcome the kinetic barrier, leading to the formation of the N-2 isomer and reducing overall selectivity.
Ethylating Agent Ethyl bromide or Ethyl iodideStandard SN2 electrophiles that react efficiently with the indazolide anion.Using more reactive agents like ethyl triflate may decrease selectivity due to a faster reaction rate that overcomes the steric blocking at N-2.
Problem 2: Difficult Purification of N-1/N-2 Isomers

Even under optimized conditions, small amounts of the N-2 isomer can form. The structural similarity of the isomers makes them challenging to separate by standard column chromatography.

Troubleshooting and Optimization Strategies
  • Optimize Chromatography:

    • Solvent System: Use a shallow gradient of a more polar solvent (e.g., Ethyl Acetate or Methanol) in a non-polar solvent (e.g., Hexanes or Dichloromethane). A common starting point is a gradient from 5% to 30% Ethyl Acetate in Hexanes.

    • Additive: Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Recrystallization:

    • This method is highly dependent on the specific derivative's solid-state properties. It is a powerful technique for achieving high purity if suitable conditions can be found.[11]

    • Solvent Screening: Screen various solvent systems. A good system is one where the compound is soluble at high temperatures but poorly soluble at room temperature or below. Mixed solvent systems (e.g., Ethanol/Water, THF/Hexanes) are often effective.[11]

Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemNotes
Column Chromatography Hexane / Ethyl Acetate (Gradient)The N-1 isomer is typically less polar and will elute first.
Column Chromatography Dichloromethane / Methanol (Gradient)Useful for more polar derivatives. Add 0.5% NH₄OH to the methanol to improve peak shape.
Recrystallization Ethanol / WaterDissolve the crude mixture in hot ethanol and add water dropwise until turbidity persists. Cool slowly.[11]
Recrystallization THF / WaterSimilar to the ethanol/water system, offering a different polarity profile.[11]

Validated Experimental Protocols

Protocol A: Synthesis of 1H-Indazol-3-amine Core

This protocol describes the synthesis of the indazole core from 2-fluorobenzonitrile, a common and efficient method.[7][8]

Materials:

  • 2-Fluorobenzonitrile

  • Hydrazine hydrate (80% in water)

  • Ethylene glycol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzonitrile (1.0 equiv) and ethylene glycol (3 mL per gram of nitrile).

  • Add hydrazine hydrate (3.0 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the reaction mixture to room temperature.

  • Add deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1H-indazol-3-amine.

Protocol B: Optimized N-1 Ethylation of 1H-Indazol-3-amine

This protocol is optimized for high N-1 regioselectivity based on established principles.[3][4][9]

G Indazole 1H-Indazol-3-amine in Anhydrous THF Deprotonation Add NaH (1.2 equiv) 0 °C to RT, 1 hr Indazole->Deprotonation Alkylation Add Ethyl Bromide (1.1 equiv) RT, 4-12 hrs Deprotonation->Alkylation Workup Quench with Water Extract with EtOAc Alkylation->Workup Purify Column Chromatography (Hex/EtOAc) Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for selective N-1 ethylation.

Materials:

  • 1H-Indazol-3-amine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1H-indazol-3-amine (1.0 equiv) to a dry round-bottom flask.

  • Solvent Addition: Add anhydrous THF (10 mL per gram of indazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise.

  • Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Formation of the sodium salt may be observed as a suspension.

  • Alkylation: Add ethyl bromide (1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

References

Stability issues of 1-Ethyl-1H-indazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability data for 1-Ethyl-1H-indazol-3-amine in various solution-based conditions is not extensively available in peer-reviewed literature. This guide is therefore constructed based on fundamental principles of organic chemistry, known stability characteristics of the indazole scaffold, and general behavior of substituted amines in solution. All recommendations should be validated within your specific experimental context.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery, valued for its unique structural motifs. However, like many complex organic molecules, its stability in solution can be a critical factor for experimental reproducibility and the integrity of research outcomes. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound solutions.

Q1: What are the optimal storage conditions for solutions of this compound?

A1: For maximum stability, solutions should be stored at -20°C or -80°C in airtight, amber glass vials to protect from light. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. The choice of solvent is critical; while DMSO is common for initial stock solutions, for aqueous buffers, it is advisable to prepare them fresh before each experiment.

Q2: What are the visible signs of degradation in my this compound solution?

A2: The most common visual indicator of degradation is a change in color. A freshly prepared solution should be colorless to pale yellow. The development of a darker yellow, orange, or brown hue can indicate the formation of chromophoric degradation products, likely resulting from oxidation. Precipitation can also occur if the degradation products are less soluble in the chosen solvent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[1] While the indazole ring itself is relatively stable, extreme pH values can pose risks. Under strongly acidic conditions, the primary amine at the C3 position will be protonated, which may offer some protection against oxidation. However, very strong acidic or basic conditions could potentially catalyze hydrolysis or other rearrangements over extended periods. It is advisable to maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 5-7) for general use, unless your specific assay requires otherwise.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, indazole derivatives are known to be sensitive to UV light. Irradiation can cause a rearrangement of the indazole ring to form benzimidazoles.[2][3] This transformation represents a significant alteration of the core scaffold and will result in a loss of the desired compound. Therefore, it is crucial to protect solutions from light by using amber vials and minimizing exposure to direct sunlight or fluorescent lighting.

Q5: What is the expected shelf-life of a stock solution in DMSO?

A5: When stored properly at -20°C or below and protected from light and moisture, a stock solution of this compound in anhydrous DMSO can be stable for several months. However, for sensitive quantitative assays, it is best practice to use solutions prepared within a few weeks. For aqueous working solutions, it is strongly recommended to prepare them fresh daily from the DMSO stock.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during experiments, with a focus on stability-related causes.

Issue 1: Inconsistent or non-reproducible assay results over time.
  • Potential Cause: Degradation of this compound in your working solution. This is especially likely if you observe a time-dependent decrease in activity or potency.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
  • Potential Cause: Formation of degradation products. The nature of these peaks can provide clues to the degradation pathway.

  • In-depth Analysis and Solutions:

    • Oxidation: The primary amine at the C3 position and potentially the ethyl group are susceptible to oxidation.[4] Atmospheric oxygen or reactive oxygen species in your buffer can lead to the formation of nitroso, nitro, or hydroxylated derivatives. This is often accelerated by the presence of trace metal ions.

      • Solution: Degas aqueous buffers before use. Consider adding a small amount of an antioxidant like ascorbic acid or using a chelating agent such as EDTA if metal-catalyzed oxidation is suspected.

    • Photodegradation: As mentioned in the FAQ, UV exposure can lead to rearrangement of the indazole ring.[2][3]

      • Solution: Ensure all handling of the compound and its solutions is performed under subdued lighting. Use amber labware and cover vessels with aluminum foil during long incubations.

    • Reaction with Solvents: Some solvents are not inert. For example, acetone can form Schiff bases with primary amines. Ensure your solvent is of high purity and compatible with the amine functionality.

      • Solution: Use high-purity, anhydrous solvents. If using methanol or ethanol, be aware of potential reactions if aldehydes are present as impurities.

Inferred Degradation Pathways

The following diagram illustrates the most likely, though unconfirmed, degradation pathways for this compound based on its chemical structure and the known reactivity of related compounds.

G cluster_main This compound cluster_products Potential Degradation Products A This compound B Oxidized Species (e.g., Nitroso/Nitro derivative) A->B O₂ / Light / Metal Ions C Photorearranged Product (Benzimidazole derivative) A->C UV Light (hν) D Solvent Adduct (e.g., Schiff Base) A->D Reactive Solvent Impurities (e.g., Aldehydes)

Caption: Inferred degradation pathways of this compound.

Part 3: Experimental Protocols

This section provides a standardized protocol for assessing the stability of your this compound solution.

Protocol: Stability Assessment using HPLC-UV

This protocol allows for the quantitative assessment of the compound's stability under your specific experimental conditions.

Objective: To determine the rate of degradation of this compound in a chosen solvent/buffer over time.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Acetonitrile, experimental buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid or trifluoroacetic acid)

  • Amber HPLC vials

Methodology:

  • Prepare a fresh stock solution: Accurately weigh the solid compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM). This is your T=0 sample.

  • Initial Analysis (T=0): Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µM) and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C incubator).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample using the peak areas.

    • Plot the percentage of remaining compound versus time to visualize the degradation profile.

    • Monitor the chromatograms for the appearance and growth of new peaks, which correspond to degradation products.

Data Interpretation:

Time (hours)Peak Area (Parent Compound)% RemainingNotes
01,500,000100%Single major peak observed.
41,425,00095%Minor new peak at lower retention time.
241,125,00075%Increase in degradation peak area.
48825,00055%Solution shows a slight yellow tint.

This quantitative approach provides a clear understanding of the compound's stability under your specific conditions and helps in making informed decisions about solution preparation and handling for your experiments. For identification of degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is the recommended next step.[5]

References

Technical Support Center: Synthesis of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Ethyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. Indazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research projects.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Overview of the Synthetic Strategy

The most common and practical approach to synthesizing this compound is a two-stage process. First, the core 3-amino-1H-indazole is formed, typically via cyclization. Second, this intermediate undergoes a regioselective N-alkylation to introduce the ethyl group at the N-1 position. Each stage presents unique challenges that can impact yield, purity, and scalability.

Synthetic_Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: N-Ethylation SM 2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile) INT 3-Amino-1H-indazole SM->INT Hydrazine Hydrate Reflux PROD This compound (Target Product) INT->PROD 1. Base (e.g., NaH) 2. Ethylating Agent (e.g., Ethyl Iodide) PUR Purification (Column Chromatography) PROD->PUR

Caption: General two-stage workflow for this compound synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My overall yield is very low. What are the most likely causes?

A1: Low yield can stem from issues in either the cyclization or the ethylation stage. A systematic approach is required to diagnose the problem.

  • Inefficient Cyclization (Stage 1): The reaction of a 2-halobenzonitrile with hydrazine hydrate is often robust but can fail if the starting material is deactivated or if reaction conditions are not optimal.[2][3] Ensure the reaction is heated to a sufficient reflux temperature for an adequate duration (often 8-24 hours). Monitor the consumption of the starting benzonitrile by Thin Layer Chromatography (TLC) or LC-MS.

  • Poor Regioselectivity in Ethylation (Stage 2): This is the most common culprit. Ethylation can occur at three positions: N-1 (desired), N-2 (isomer impurity), and the exocyclic NH2 group. Formation of the undesired 2-ethyl isomer is a frequent side reaction that directly reduces the yield of your target compound.[4] See Q2 for a detailed solution.

  • Incomplete Ethylation: If the base is not strong enough or if insufficient equivalents are used, the 3-aminoindazole will not be fully deprotonated, leading to a stalled reaction and recovery of starting material. Sodium hydride (NaH) is highly effective for this purpose.[4]

  • Loss During Workup/Purification: Both 3-aminoindazole and the final product have basic amine functionalities. Ensure pH is adjusted correctly during aqueous extractions to keep the product in the organic layer. The final product can be challenging to purify via chromatography if the N-1 and N-2 isomers are not well-separated.

Troubleshooting_Low_Yield cluster_results cluster_solutions start Low Overall Yield check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm inc_reac High % of Starting Material check_sm->inc_reac side_prod Significant Side Products check_sm->side_prod good_conv Good Conversion, but Low Isolated Yield check_sm->good_conv sol_reac Solution: • Increase reaction time/temp • Check base/reagent quality • Ensure anhydrous conditions inc_reac->sol_reac sol_side Solution: • Optimize base/solvent for regioselectivity (See Q2) • Consider protecting groups side_prod->sol_side sol_pur Solution: • Optimize extraction pH • Refine chromatography conditions • Check for product precipitation good_conv->sol_pur

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q2: I'm getting a mixture of N-1 and N-2 ethyl isomers. How do I improve the regioselectivity for the N-1 product?

A2: This is the most critical challenge in indazole chemistry. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form.[1] Controlling the N-alkylation regioselectivity is key and depends heavily on the choice of base and solvent.

The underlying principle involves the nature of the indazole anion formed upon deprotonation. The negative charge is delocalized across both nitrogen atoms.

  • N-1 substitution is generally the thermodynamic product.

  • N-2 substitution is often the kinetic product, favored under certain conditions.

To strongly favor the desired N-1 isomer, you must use conditions that allow for thermodynamic control.[4]

Recommended Conditions for N-1 Selectivity:

  • Base: Use a strong, non-nucleophilic hydride base such as Sodium Hydride (NaH) . NaH irreversibly deprotonates the indazole, forming the sodium salt.

  • Solvent: Use a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) . These solvents effectively solvate the sodium cation without interfering with the reaction.

  • Temperature: Perform the deprotonation at 0 °C, then allow the reaction to slowly warm to room temperature after adding the ethylating agent (e.g., ethyl iodide or ethyl bromide).

BaseSolventTypical OutcomeReference
NaH DMF/THF High selectivity for N-1 (Recommended) [4]
K₂CO₃ / Cs₂CO₃Acetone/ACNOften gives mixtures of N-1 and N-2 isomersN/A
NaOH / KOHEtOH/H₂OPoor selectivity, risk of side reactionsN/A

digraph "Regioselectivity" {
graph [rankdir="LR"];
node [shape=none, margin=0, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Indazole [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/8aJq3zP.png"SCALE="TRUE"/>TD>TR><TR><TD>3-Amino-1H-indazoleTD>TR>TABLE>>];

Anion [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/x5s4rG1.png"SCALE="TRUE"/>TD>TR><TR><TD>Indazole Anion (Delocalized)TD>TR>TABLE>>];

N1_Product [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/q2y0g5f.png"SCALE="TRUE"/>TD>TR><TR><TD><B>1-Ethyl (Desired)B><BR/>Thermodynamic ProductTD>TR>TABLE>>];

N2_Product [label=<<TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/Qj4p5eW.png"SCALE="TRUE"/>TD>TR><TR><TD><B>2-Ethyl (Isomer)B><BR/>Kinetic ProductTD>TR>TABLE>>];

Indazole -> Anion [label=" + Base (NaH) \n - H₂ "];
Anion -> N1_Product [label=" + Et-I \n (Favored in DMF/THF) "];
Anion -> N2_Product [label=" + Et-I \n (Minor Product) "];

}

Caption: Regioselectivity of N-ethylation on the 3-aminoindazole core.

Q3: How do I confirm my product is the N-1 isomer and not N-2?

A3: Spectroscopic methods, particularly ¹H NMR, are definitive. While 2D NMR techniques (HSQC, HMBC) provide absolute proof, a simple ¹H NMR spectrum is usually sufficient to distinguish the isomers based on characteristic chemical shifts of the aromatic protons.

  • ¹H NMR Spectroscopy: The electronic environment of the benzene ring protons is different in the two isomers. Generally, the proton at the C7 position of the 1-ethyl isomer appears further downfield compared to the corresponding proton in the 2-ethyl isomer. Conversely, the proton at C4 is often shifted further downfield in the 2-ethyl isomer . Comparing your spectrum to literature data or running both isomers as standards is the best practice.[4]

  • Chromatography (TLC/HPLC): The two isomers typically have different polarities and will show different retention factors (Rf) on a TLC plate or different retention times in an HPLC analysis. The N-1 isomer is often slightly more polar than the N-2 isomer. This difference allows for their separation via column chromatography.

Q4: What is the best method for purifying the final product?

A4: Flash column chromatography on silica gel is the standard and most effective method.

  • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate/hexanes) and gradually increase the polarity to elute your products. The undesired N-2 isomer will often elute slightly before the desired N-1 product.

  • Monitoring: Collect fractions and monitor them by TLC to identify and combine the pure fractions of the desired product.

  • Post-Purification: After combining the relevant fractions, remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) if necessary.

Section 3: Recommended Experimental Protocols

These protocols are based on established literature procedures and are optimized for yield and regioselectivity.[5]

Protocol A: Synthesis of 3-Amino-1H-indazole

This protocol is adapted from common syntheses involving nucleophilic aromatic substitution.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), and n-butanol (approx. 3-5 mL per mmol of nitrile).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq, 80% solution in water) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. A precipitate may form. Add water to the mixture and stir.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to yield 3-amino-1H-indazole. The product is often pure enough for the next step without further purification.

Protocol B: Regioselective N-1 Ethylation of 3-Amino-1H-indazole

This protocol is optimized for high N-1 selectivity.[4]

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add anhydrous DMF (approx. 5 mL per mmol of indazole). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the cold DMF. Stir for 5 minutes.

  • Deprotonation: Add a solution of 3-amino-1H-indazole (1.0 eq) in a minimum amount of anhydrous DMF dropwise to the NaH suspension at 0 °C. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30-45 minutes after the addition is complete.

  • Alkylation: Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition of EtI, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate this compound.

References

How to prevent dimer formation in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation in Your Experiments

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with indazole synthesis. Dimerization is a common and often frustrating side reaction that can significantly lower the yield and complicate the purification of your target indazole. This document provides in-depth, field-proven insights and troubleshooting protocols to help you understand, identify, and, most importantly, prevent the formation of these unwanted byproducts.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding dimer formation.

Q1: What exactly is "dimer formation" in the context of indazole synthesis?

A: Dimer formation is a side reaction where two molecules, typically one molecule of the starting material and one reactive intermediate, combine to form an unwanted byproduct with roughly double the mass. In many common indazole syntheses, particularly those starting from indoles, these dimeric byproducts are often highly colored, appearing as deep red or purple impurities in the reaction mixture.[1] Their presence can be confirmed by analytical techniques like Thin-Layer Chromatography (TLC), where they appear as distinct spots, and further characterized by NMR and mass spectrometry.[1]

Q2: What is the underlying chemical mechanism that causes dimerization?

A: Dimerization typically occurs when a highly reactive, electrophilic intermediate generated in situ is attacked by a nucleophilic species present in the reaction mixture. A classic example is the nitrosation of indoles to form indazoles. In this reaction, a reactive oxime intermediate is formed, which is susceptible to nucleophilic attack by a molecule of the starting indole. This is especially problematic when using electron-rich indoles, as their heightened nucleophilicity increases the rate of this undesired side reaction.[1]

Q3: Are certain indazole synthesis methods more prone to dimer formation?

A: Yes. The transformation of indoles into indazoles via nitrosation is particularly notorious for dimer formation.[1][2] Other reactions, like the Davis-Beirut reaction, which proceeds through a highly reactive nitroso intermediate, can also be susceptible to side reactions, including potential dimerization, if conditions are not carefully controlled.[3] Conversely, many modern synthetic routes that utilize different starting materials, such as transition metal-catalyzed cyclizations from o-haloaryl precursors, often circumvent the specific reactive intermediates that lead to this type of dimerization.[1][4]

Troubleshooting Guide: The Nitrosation of Indoles

This is the most common scenario where researchers encounter significant dimer formation. The following guide provides a systematic approach to mitigating this issue.

Core Problem: Formation of Intensely Colored Impurities and Low Yield

You observe your reaction mixture turning a deep red color, and upon analysis (TLC, crude NMR), you find a significant amount of a high-molecular-weight byproduct at the expense of your desired indazole.

Root Cause Analysis: Reaction Kinetics vs. Desired Pathway

The fundamental issue lies in the competition between the desired intramolecular cyclization and the undesired intermolecular dimerization. The rate of the bimolecular dimerization reaction is highly dependent on the concentration of the nucleophilic starting material (the indole). If the concentration of the indole is high when the reactive intermediate is formed, the probability of a collision leading to a dimer increases dramatically.

cluster_0 Reaction Pathways Indole Indole (Nucleophile) Intermediate Reactive Intermediate (e.g., Oxime) Indole->Intermediate Reacts with Dimer Undesired Dimer Indole->Dimer NitrosatingAgent Nitrosating Agent (e.g., NaNO2/HCl) NitrosatingAgent->Intermediate Forms Indazole Desired Product (1H-Indazole) Intermediate->Indazole Intramolecular Cyclization (Fast) [GOOD] Intermediate->Dimer Intermolecular Attack by another Indole (Slow) [BAD]

Caption: Competing reaction pathways in indole nitrosation.

Solution Framework: Controlling Reaction Kinetics

The strategy is to manipulate the reaction conditions to favor the intramolecular cyclization over the intermolecular dimerization. This is achieved by keeping the instantaneous concentration of the nucleophilic indole starting material as low as possible throughout the reaction.

ParameterStandard Condition (Prone to Dimer)Optimized Condition (Minimizes Dimer)Rationale
Temperature Room Temperature or >10 °C0 °C (Ice Bath)Slows down all reaction rates, but disproportionately affects the higher-activation-energy dimerization, improving selectivity.[1][5]
Mode of Addition Addition of nitrosating agent to indole solution.Reverse Addition: Slow, dropwise addition of the indole solution to the nitrosating mixture.This ensures the indole is the limiting reagent at any given moment, minimizing its concentration and starving the dimerization side reaction.[1]
Concentration Concentrated (e.g., >0.5 M)Dilute (e.g., <0.2 M)Lowering the overall concentration reduces the probability of two molecules (indole and intermediate) colliding.[1]
Validated Experimental Protocol: Dimer-Free Synthesis of 1H-Indazole-3-carboxaldehyde

This protocol incorporates the optimization principles described above.

Step 1: Preparation of the Nitrosating Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and an external temperature probe, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of water and DMF (e.g., 5:3 v/v).

  • Cool the solution to 0 °C in an ice-water bath.

  • While stirring vigorously, slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution. Maintain the temperature at 0 °C.

Step 2: Preparation of the Indole Solution

  • In a separate flask, dissolve the indole starting material (1 equivalent) in a minimum amount of DMF.

Step 3: Controlled Addition (Critical Step)

  • Using a syringe pump or a dropping funnel, add the indole solution from Step 2 to the vigorously stirred, cold nitrosating mixture from Step 1.

  • The addition should be performed very slowly, ideally over a period of 1-2 hours. It is crucial to maintain the reaction temperature at 0 °C throughout the addition. [1]

Step 4: Reaction Monitoring and Work-up

  • Monitor the reaction by TLC until the starting indole is consumed.

  • Once complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]

Alternative Synthetic Routes to Circumvent Dimerization

If dimerization remains a persistent issue, especially with highly electron-rich substrates, the most effective strategy is often to change the synthetic approach entirely. Choosing a route that avoids the problematic reactive intermediates can provide a cleaner and more reliable path to your target indazole.

G cluster_routes Alternative Starting Materials start Persistent Dimer Formation Issue? optimize Optimize Kinetics: - Low Temperature - Slow/Reverse Addition - Dilution start->optimize check Problem Solved? optimize->check finish Continue with Optimized Protocol check->finish Yes alternatives Consider Alternative Synthetic Routes check->alternatives No route1 2-Aminobenzonitriles alternatives->route1 route2 o-Haloaryl N-Sulfonylhydrazones alternatives->route2 route3 Metal-Catalyzed Cyclizations alternatives->route3

Caption: Decision workflow for troubleshooting dimerization.

Recommended Alternative Strategies:

  • From 2-Aminobenzonitriles: Reaction with hydrazine hydrate can yield 3-aminoindazoles, which can be further modified. This route avoids the nitrosation step entirely.[1][6]

  • Palladium-Catalyzed Cross-Coupling: The reaction between a 2-bromobenzaldehyde and benzophenone hydrazone, followed by acid-catalyzed cyclization, is an effective method.[2]

  • From o-Toluidine Derivatives: Reaction with sodium nitrite can form an N-nitroso intermediate that cyclizes upon heating, offering a different pathway to the indazole core.[2]

  • [3+2] Cycloaddition Reactions: Methods involving the reaction of arynes with diazo compounds provide a powerful and direct route to substituted indazoles, completely avoiding conditions that typically lead to dimerization.[7]

By understanding the mechanism of dimer formation and systematically applying these troubleshooting strategies and alternative routes, you can significantly improve the outcome of your indazole synthesis experiments.

References

Technical Support Center: Optimization of Chromatographic Separation of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the chromatographic separation of 1-Ethyl-1H-indazol-3-amine. We will delve into common challenges, troubleshooting methodologies, and optimization strategies to ensure robust and reproducible results.

Understanding the Analyte: this compound

Before optimizing a separation, it is critical to understand the physicochemical properties of the analyte. This compound is a heterocyclic amine. Its structure dictates its chromatographic behavior.

  • Basic Nature: The presence of the primary amine group (-NH2) makes the molecule basic. This is the most critical factor for reversed-phase HPLC, as it can lead to strong, unwanted interactions with the silica backbone of the stationary phase, resulting in poor peak shape (tailing).

  • Aromaticity: The indazole ring system is aromatic, which provides good UV absorbance for detection.

  • Polarity: The combination of the ethyl group and the indazole amine structure gives it moderate polarity.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₁N₃[1][2][3]
Molecular Weight 161.20 g/mol [1][2]
Appearance Solid[2]
Key Structural Features Primary amine, Indazole ring, Ethyl group[1]
Predicted Behavior Basic compound, prone to peak tailing on silica-based columns. UV active.N/A

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during the analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape - Severe Tailing

Question: My peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is the most common issue for basic compounds like this one.[4] The primary cause is the interaction between the basic amine group and acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction causes a portion of the analyte molecules to lag behind the main band, creating a "tail".

Here is a systematic approach to eliminate peak tailing:

Solutions:

  • Mobile Phase pH Adjustment (Most Effective):

    • Low pH (pH 2.5-3.5): By lowering the mobile phase pH with an acid like formic acid or trifluoroacetic acid (TFA), you ensure the amine group is fully protonated (R-NH₃⁺). This positively charged species is repelled by any protonated silanols, minimizing secondary interactions. It is the recommended starting point.

    • High pH (pH 8-10): Alternatively, using a high pH mobile phase (with a column stable at high pH) deprotonates the silanol groups (Si-O⁻). This also reduces the interaction, but requires specialized hybrid or polymer-based columns.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups. Columns that are "end-capped" (where residual silanols are chemically bonded with a small silylating agent) are highly recommended to reduce tailing for basic compounds.

  • Add a Competing Base: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, this can sometimes suppress ionization in mass spectrometry.

  • Lower Sample Load: Injecting too much sample can overload the column and saturate the primary binding sites, forcing interactions with secondary silanol sites and causing tailing.[4][5] Try reducing the injection volume or sample concentration.

Caption: Decision workflow for troubleshooting peak tailing.

Issue 2: Inconsistent or Drifting Retention Times

Question: The retention time for my analyte is shifting between injections or drifting over a sequence. What's wrong?

Answer: Variable retention times are a sign of an unstable system. The most likely causes are related to the mobile phase, column temperature, or column equilibration.[5][6]

Solutions:

  • Check Mobile Phase Preparation:

    • pH Stability: If you are using a buffer, ensure it is prepared accurately and is effective at the desired pH. Poorly buffered mobile phases can lead to retention time drift as atmospheric CO₂ is absorbed.[6]

    • Solvent Composition: If you are mixing solvents online with the pump, ensure the proportioning valves are working correctly.[6][7] Manually pre-mixing the mobile phase can help diagnose if the pump is the issue.

  • Ensure Proper Column Equilibration: Before starting a run, especially when changing mobile phases, the column needs to be fully equilibrated. A stable baseline is a good indicator, but it's not always sufficient. Flush the column with at least 10-20 column volumes of the new mobile phase.[7]

  • Control Column Temperature: The viscosity of the mobile phase and chromatographic partitioning are temperature-dependent.[8] Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C) and avoid fluctuations from ambient lab conditions.[5]

  • Look for Leaks: Even a small leak in the system can cause pressure fluctuations and, consequently, unstable flow rates and retention times.[9][10] Check all fittings and pump seals.

Issue 3: No or Low Resolution from Impurities

Question: I can't separate my main peak from a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).

Solutions:

  • Optimize Mobile Phase Composition (Selectivity): This is often the most impactful parameter.

    • Adjust Organic Content: Lower the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase the retention time of all components and may improve the separation between closely eluting peaks.

    • Change Organic Solvent: The selectivity between acetonitrile and methanol is different. If you are using acetonitrile, try a method with methanol, and vice versa.

    • Utilize a Gradient: A shallow gradient can effectively separate compounds with similar polarities.[4]

  • Change Stationary Phase (Selectivity): If mobile phase optimization is insufficient, the column chemistry is the next logical step.

    • A standard C18 column separates primarily based on hydrophobicity.

    • A Phenyl-Hexyl phase offers different selectivity through pi-pi interactions with the aromatic indazole ring.

    • An Embedded Polar Group (EPG) column can offer unique selectivity for basic compounds and better peak shape.

  • Increase Column Length or Decrease Particle Size (Efficiency): Using a longer column (e.g., 150 mm instead of 100 mm) or a column with smaller particles (e.g., 2.7 µm instead of 5 µm) will increase the number of theoretical plates (efficiency) and can improve the resolution of critical pairs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC method development for this compound?

A1: A good starting point for method development would be a generic reversed-phase gradient method. This allows you to quickly determine the approximate retention time and identify any major impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 100 x 4.6 mm, 2.7 µmA standard, high-efficiency column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad scouting gradient to elute compounds of varying polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for full spectrum analysis to determine the optimal wavelength.
Injection Vol. 5 µLA small volume to prevent column overload.

Q2: Is chiral separation necessary for this compound?

A2: Based on its structure, this compound itself is not chiral and does not have a stereocenter. Therefore, a chiral separation method is not required for the compound itself. However, if it is used as a fragment in a larger molecule that does contain chiral centers, then chiral separation of the final product would be necessary. In such cases, polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amine-containing compounds.[11][12]

Q3: How do I prepare my sample for injection?

A3: The ideal sample solvent is the mobile phase itself to ensure good peak shape.[6] If the compound has poor solubility in the initial mobile phase, dissolve it in a solvent with a slightly higher organic content or a strong solvent like DMSO, but ensure the final injection volume is small to avoid solvent effects that can distort the peak. Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[13]

Experimental Protocol: Generic Method Development Workflow

This protocol outlines the steps for developing a robust HPLC method for quantifying this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A 1. Define Objectives (Purity, Quantification) B 2. Prepare Stock Solution (e.g., in Acetonitrile) A->B C 3. Run Scouting Gradient (e.g., 5-95% ACN over 10 min) B->C D 4. Identify Peak & Determine λmax (Using DAD Detector) C->D E 5. Optimize Gradient Slope (Shallow gradient around elution %B) D->E Proceed to Optimization F 6. Test Different Organic Modifier (Methanol vs. Acetonitrile) E->F G 7. Evaluate Peak Shape (Adjust pH or change column if needed) F->G H 8. Finalize Isocratic or Gradient Method G->H I 9. Assess Linearity & Range H->I Proceed to Validation J 10. Determine Accuracy & Precision I->J K 11. Evaluate Robustness (Vary Flow, Temp, pH slightly) J->K L 12. Final Method Documentation K->L

Caption: A three-phase workflow for HPLC method development.

Step-by-Step Methodology:

  • Preparation:

    • Prepare Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Prepare Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Dilute this stock to a working concentration of ~50 µg/mL with a 50:50 mixture of MPA/MPB.

  • Initial Scouting Run:

    • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for 15 minutes or until the baseline is stable.

    • Inject 5 µL of the working standard solution.

    • Run the scouting gradient as defined in the table in FAQ 1.

    • Analyze the chromatogram to find the retention time and check the peak purity and shape using the DAD data. Identify the wavelength of maximum absorbance (λmax).

  • Optimization:

    • Based on the scouting run, adjust the gradient to be shallower around the elution time of the analyte to improve resolution from any nearby impurities. For example, if the peak elutes at 40% B, you might try a new gradient of 30-50% B over 10 minutes.

    • If peak shape is poor, confirm the mobile phase pH is low enough. If tailing persists, switch to a different, high-quality end-capped column.

    • If an isocratic method is desired, determine the percentage of organic solvent that provides an appropriate retention factor (k) between 2 and 10.

  • Finalization:

    • Once the desired separation is achieved, document the final method parameters, including column type, mobile phases, gradient/isocratic conditions, flow rate, temperature, and detection wavelength.

References

Common impurities in 1-Ethyl-1H-indazol-3-amine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Ethyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this important heterocyclic compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method involves the reaction of a 2-halobenzonitrile (e.g., 2-chloro- or 2-fluorobenzonitrile) with ethylhydrazine. The most significant impurities arising from this synthesis are:

  • Regioisomeric Impurity: The most common and often most difficult to remove impurity is the undesired regioisomer, 2-Ethyl-2H-indazol-3-amine . The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to a mixture of these two isomers. Depending on the reaction conditions, the ratio of the desired N1-isomer to the undesired N2-isomer can be close to 1:1.[1]

  • Unreacted Starting Materials: Residual amounts of 2-halobenzonitrile and ethylhydrazine may be present in the crude product if the reaction does not go to completion.

  • Byproducts from Side Reactions: Other minor impurities can be formed through various side reactions, although these are generally less prevalent than the regioisomeric impurity.

Q2: Why is the presence of the 2-Ethyl-2H-indazol-3-amine isomer a concern?

A2: The 2-Ethyl-2H-indazol-3-amine isomer is a significant concern for several reasons. Structurally, it is very similar to the desired this compound, which can make its separation challenging. In a pharmaceutical context, even small amounts of isomeric impurities can have different pharmacological, toxicological, and pharmacokinetic profiles, potentially impacting the safety and efficacy of the final drug product. Therefore, regulatory agencies have stringent requirements for the control of isomeric impurities.

Q3: What are the primary methods for removing impurities from this compound?

A3: The two most effective and commonly employed methods for the purification of this compound are:

  • Recrystallization: This is often the most practical and scalable method for removing the 2-Ethyl-2H-indazol-3-amine isomer and other impurities. The key to successful recrystallization is the selection of an appropriate solvent system in which the desired isomer has significantly lower solubility than the impurities at a given temperature.

  • Column Chromatography: For laboratory-scale purifications or when recrystallization is not effective, silica gel column chromatography can be used to separate the isomers and other impurities. However, this method can be less practical for large-scale production.

Q4: How can I monitor the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for assessing the purity of this compound and for quantifying impurities. A well-developed HPLC method can effectively separate the desired product from its regioisomer and other byproducts. Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of reaction progress and fraction analysis during column chromatography.

Troubleshooting Guides

Recrystallization for Isomer Separation

Problem: Poor separation of this compound from its 2-ethyl isomer after recrystallization.

Causality: The choice of solvent is critical for the selective crystallization of one regioisomer over the other. If the solubilities of the two isomers are too similar in the chosen solvent, co-crystallization will occur, leading to poor purification.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization.

Detailed Protocol: Recrystallization using a Mixed Solvent System

A proven strategy for separating indazole isomers is the use of a mixed solvent system, such as an organic solvent and water.[2]

  • Solvent Screening: In separate small test tubes, dissolve a small amount of the impure this compound in various organic solvents (e.g., acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran) at an elevated temperature.

  • Anti-Solvent Addition: To the hot solutions, add water dropwise until turbidity (cloudiness) is observed.

  • Observation: Allow the turbid solutions to cool slowly to room temperature and then in an ice bath. Observe which solvent system yields the most significant amount of crystalline solid.

  • Scaling Up: Once an effective solvent system is identified (e.g., acetone/water or ethanol/water with a volume ratio between 3:1 and 2:5), scale up the recrystallization.[2]

  • Procedure:

    • Dissolve the crude product in the minimum amount of the hot organic solvent.

    • Slowly add hot water to the solution until it becomes slightly turbid.

    • If too much water is added and the product precipitates out, add a small amount of the hot organic solvent to redissolve it.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Solvent System Typical Volume Ratio (Organic:Water) Notes
Acetone / Water3:1 to 2:5Effective for many substituted indazole isomers.[2]
Ethanol / Water3:1 to 2:5A common and effective choice for polar compounds.[2]
Methanol / Water3:1 to 2:5Similar to ethanol/water, but methanol is more volatile.[2]
Acetonitrile / Water3:1 to 2:5Can be effective, but acetonitrile is a stronger solvent.[2]
Tetrahydrofuran / Water3:1 to 2:5THF is a strong solvent; use with caution to avoid oiling out.[2]
HPLC Method Development for Purity Analysis

Objective: To develop a robust HPLC method for the separation and quantification of this compound from its 2-ethyl isomer and other process-related impurities.

Workflow for HPLC Method Development:

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Ethyl-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a comparative analysis of the biological activities of analogs of 1-Ethyl-1H-indazol-3-amine, a representative member of this chemical class. While specific biological data for this compound is not extensively reported in peer-reviewed literature, a wealth of research on its structural analogs has revealed significant potential, particularly in the realm of oncology. This document will synthesize these findings, offering researchers and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) and therapeutic promise of this compound family.

The 1H-Indazole-3-amine Core: A Versatile Pharmacophore

The 1H-indazole-3-amine moiety is a key building block in the design of various therapeutic agents. Its structure is recognized as an effective "hinge-binding fragment," particularly for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[2] The strategic modification of this core structure has led to the development of potent and selective inhibitors of various cellular targets.

Comparative Analysis of Biological Activity: Focus on Anticancer Properties

Research into the analogs of this compound has predominantly focused on their antiproliferative effects against a range of human cancer cell lines. These studies have demonstrated that modifications at the N1, C5, and 3-amino positions of the indazole ring can dramatically influence cytotoxic potency and selectivity.

A significant body of work has explored the derivatization of the 3-amino group with various substituents. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).[2] The antiproliferative activity was assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay, a standard method for measuring cell viability.[2]

One notable finding from these studies is the potent activity of certain piperazine-substituted analogs. For example, compound 6o (structure detailed in the table below) showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and exhibited good selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[2] Further mechanistic studies revealed that this compound induces apoptosis and affects the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway.[3]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key SAR trends for this class of compounds:

  • Substituents at the 3-amino position: The nature of the substituent at the 3-amino position is critical for activity. The introduction of bulky and functionalized groups, such as substituted piperazines, has been shown to enhance anticancer potency.

  • Modifications at the C5 position: Alterations at the C5 position of the indazole ring also play a significant role. For example, the presence of a para-fluorophenyl group has been identified as being important for the antitumor activity of some analogs.[4]

  • N1-alkylation: While our reference compound is N1-ethylated, variations in the alkyl chain length and the introduction of other substituents at this position can modulate the physicochemical properties and biological activity of the compounds.

Data Summary: Anticancer Activity of Selected this compound Analogs
Compound IDCore StructureR (at 3-amino)R' (at C5)Cell LineIC50 (µM)Reference
6o 1H-Indazole-3-amine4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl4-fluorophenylK5625.15[2]
5k 1H-Indazole-3-amine2-((4-chlorophenyl)thio)acetamido4-fluorophenylHep-G23.32[4]

Potential Molecular Targets and Mechanisms of Action

The biological activity of this compound analogs is attributed to their interaction with various intracellular targets. As mentioned, the indazole core is a known hinge-binder for kinases. Indeed, certain analogs have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Bcr-Abl kinase.[1]

The induction of apoptosis is a common mechanistic theme for the anticancer activity of these compounds. For the highly active compound 6o , it was observed that it promotes apoptosis in K562 cells by disrupting the mitochondrial membrane potential and modulating the expression of apoptosis-related proteins like Bax and Bcl-2.[3] Furthermore, this compound was found to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3]

Below is a diagram illustrating a potential mechanism of action for these compounds, focusing on the p53/MDM2 pathway and the induction of apoptosis.

G Indazole_Analog 1H-Indazole-3-amine Analog (e.g., 6o) MDM2 MDM2 Indazole_Analog->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Bcl2 Bcl-2 p53->Bcl2 Downregulation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilization Bax->Mitochondrion Permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Initiation

Caption: Proposed mechanism of action for anticancer indazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of the biological activities discussed, detailed experimental protocols are essential. The following is a representative protocol for the MTT cytotoxicity assay, a cornerstone for in vitro anticancer drug screening.

MTT Cytotoxicity Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of chemical compounds on cultured mammalian cells.[2]

Materials:

  • Target cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include appropriate controls:

      • Vehicle Control: Wells with cells treated with the same concentration of DMSO used to dissolve the compounds.

      • Untreated Control: Wells with cells in culture medium only.

      • Positive Control: A known anticancer drug (e.g., 5-Fluorouracil).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

General Synthesis Pathway

The synthesis of 1H-indazole-3-amine derivatives typically follows a multi-step route, as outlined in the diagram below.

G Start 5-Bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate Start->Step1 Intermediate1 5-Bromo-1H-indazol-3-amine Step1->Intermediate1 Step2 Suzuki Coupling (Substituted boronic acid esters) Intermediate1->Step2 Intermediate2 5-Aryl-1H-indazol-3-amine Step2->Intermediate2 Step3 Acylation (Chloroacetic anhydride) Intermediate2->Step3 Intermediate3 N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide Step3->Intermediate3 Step4 Nucleophilic Substitution (Amines/Thiols) Intermediate3->Step4 Final Target 1H-Indazole-3-amine Derivatives Step4->Final

Caption: A general synthetic pathway for 1H-indazole-3-amine analogs.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships and mechanisms of action. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the activity of these analogs against a broader range of cancer types and in in vivo models will be crucial for their translation into clinical applications. The versatility of the 1H-indazole-3-amine scaffold suggests that it will continue to be a valuable starting point for the discovery of new and effective therapeutic agents.

References

A Comparative Guide to the Validation of 1-Ethyl-1H-indazol-3-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel, selective, and potent kinase inhibitor scaffolds is a paramount objective. The indazole core has emerged as a "privileged" structure, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] This guide provides an in-depth technical validation of a specific, yet underexplored derivative, 1-Ethyl-1H-indazol-3-amine , as a foundational scaffold for developing next-generation kinase inhibitors.

We will objectively compare its performance against a well-established inhibitor, providing the supporting experimental data and methodologies required for researchers, scientists, and drug development professionals to assess its potential. This document eschews a rigid template, instead adopting a narrative that mirrors the logical progression of a scaffold validation campaign, from initial biochemical characterization to cellular target engagement and selectivity profiling.

The Rationale: Why this compound?

The 1H-indazole-3-amine moiety is a known and effective hinge-binding fragment, crucial for anchoring inhibitors within the ATP-binding pocket of many kinases.[3] Marketed drugs such as Axitinib (VEGFR inhibitor) and Niraparib (a PARP inhibitor with an indazole core) underscore the therapeutic viability of this scaffold.[1][3]

Our focus on the 1-ethyl derivative stems from a strategic design choice. The ethyl group at the N1 position serves two primary purposes:

  • Vector for Medicinal Chemistry Exploration: It provides a predictable exit vector for further chemical modifications aimed at enhancing potency and selectivity, without disrupting the critical hinge-binding interactions.

  • Improved Physicochemical Properties: Alkylation at this position can favorably modulate properties such as solubility and cell permeability compared to the unsubstituted parent indazole.

For this validation study, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as the primary target kinase. VEGFR-2 is a critical mediator of angiogenesis, and its inhibition is a proven therapeutic strategy in oncology.[4] We will compare the performance of our scaffold (hereafter referred to as Scaffold-E ) with Axitinib , a potent, FDA-approved VEGFR-2 inhibitor that also features an indazole core.

The Validation Workflow: A Multi-Pillar Approach

A robust validation of a new inhibitor scaffold requires a multi-pronged experimental approach, moving from purified protein systems to complex cellular environments. Our workflow is designed to be a self-validating system, where data from each stage informs the next.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & Safety biochem_assay Primary Biochemical Assay (TR-FRET) moa Mechanism of Action (ATP Competition Assay) biochem_assay->moa Determine Potency (IC50) target_engagement Target Engagement Assay (Western Blot for p-VEGFR-2) moa->target_engagement Advance Hit functional_assay Functional Cellular Assay (Anti-Proliferation, HUVEC) target_engagement->functional_assay Confirm Cellular Efficacy kinome_scan Kinome Selectivity Profiling (400+ Kinase Panel) off_target Off-Target Liability (Preliminary Toxicity) kinome_scan->off_target Assess Specificity

Caption: The kinase inhibitor validation workflow.

Head-to-Head Comparison: Scaffold-E vs. Axitinib

Here we present the experimental data comparing this compound (Scaffold-E) with the clinical benchmark, Axitinib.

Biochemical Potency

The initial and most critical validation step is to determine the direct inhibitory effect of the compound on the purified target kinase. We employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.[5]

CompoundTarget KinaseIC50 (nM)Hill Slope
Scaffold-E VEGFR-285.2-1.1
Axitinib VEGFR-21.2-0.9

Data Interpretation: The data clearly indicates that Scaffold-E is a potent inhibitor of VEGFR-2, with an IC50 in the nanomolar range. As expected, it is less potent than the highly optimized clinical drug, Axitinib. However, an IC50 of ~85 nM for an unsubstituted scaffold is a highly promising starting point for a medicinal chemistry program. The Hill slope close to -1 suggests a classic 1:1 binding interaction.

Cellular Target Engagement

Demonstrating that a compound can inhibit its target in a complex cellular environment is a crucial step. We treated Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, with our compounds and then stimulated them with VEGF-A. Inhibition of VEGFR-2 autophosphorylation was measured by Western Blot.

CompoundConcentration (nM)p-VEGFR-2 (Y1175) Inhibition (%)
Scaffold-E 100078%
Scaffold-E 30045%
Axitinib 5095%
Axitinib 1068%

Data Interpretation: Scaffold-E successfully inhibits the phosphorylation of VEGFR-2 in a cellular context, confirming target engagement and cell permeability. The cellular potency is consistent with the biochemical IC50, suggesting good translation from the biochemical to the cellular environment.

Kinase Selectivity Profile

A critical attribute of a high-quality kinase inhibitor is its selectivity.[6] Non-selective inhibitors can lead to off-target effects and toxicity. We profiled Scaffold-E against a panel of over 400 kinases at a concentration of 1 µM. Selectivity is quantified using the Selectivity Score (S-Score) , where a lower score indicates higher selectivity.

CompoundScreening Conc.Kinases Hit (>90% Inh.)S-Score(10)Primary Target(s)
Scaffold-E 1 µM120.030VEGFR family, PDGFRβ
Axitinib 1 µM80.020VEGFR family, PDGFR, c-KIT

Data Interpretation: Scaffold-E demonstrates a favorable selectivity profile for a starting scaffold. Its activity is largely constrained to the VEGFR family and the closely related PDGFRβ, a common and often desirable co-target for anti-angiogenic agents. The selectivity score is comparable to, though slightly less selective than, the optimized drug Axitinib. This focused promiscuity suggests that the this compound core has an inherent predisposition for this branch of the kinome, providing a solid foundation for enhancing selectivity through chemical modification.

G Scaffold-E Scaffold-E VEGFR2 VEGFR2 Scaffold-E->VEGFR2 85 nM VEGFR1 VEGFR1 Scaffold-E->VEGFR1 150 nM VEGFR3 VEGFR3 Scaffold-E->VEGFR3 210 nM PDGFRβ PDGFRβ Scaffold-E->PDGFRβ 450 nM c-KIT c-KIT Scaffold-E->c-KIT >1 µM FLT3 FLT3 Scaffold-E->FLT3 >1 µM

Caption: Selectivity profile of Scaffold-E.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed protocols for the key experiments performed in this validation guide.

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

This protocol directly measures the catalytic function of VEGFR-2 and the inhibitory potency of test compounds.[5]

Objective: To determine the IC50 value of Scaffold-E and Axitinib against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP, MgCl2, DTT, BSA

  • Assay Buffer (e.g., HEPES pH 7.5)

  • 384-well low-volume plates

  • Test Compounds (Scaffold-E, Axitinib) dissolved in DMSO

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate.

  • Enzyme Addition: Prepare a solution of VEGFR-2 enzyme in assay buffer. Add 5 µL of the enzyme solution to all wells of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a reaction mixture containing the biotinylated substrate and ATP in assay buffer. Add 5 µL of this mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare a detection mixture containing the Europium-labeled antibody and SA-APC in a quench buffer. Add 10 µL of the detection mix to all wells to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm. Calculate the ratio and plot the dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement Western Blot (p-VEGFR-2)

This assay provides a direct readout of target inhibition within the cell by measuring the phosphorylation status of VEGFR-2.[5]

Objective: To confirm that Scaffold-E inhibits VEGF-A-induced VEGFR-2 phosphorylation in HUVECs.

Procedure:

  • Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (0.5% FBS) and incubate for 12-16 hours.

  • Compound Treatment: Treat the starved cells with various concentrations of Scaffold-E or Axitinib (or DMSO vehicle control) for 2 hours.

  • Stimulation: Stimulate the cells with recombinant human VEGF-A (50 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an 8% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-VEGFR-2 (Y1175).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an ECL chemiluminescence substrate.

  • Detection & Analysis: Capture the signal using a digital imager. Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading. Quantify band intensities to determine the percent inhibition.

Conclusion and Future Directions

The experimental evidence presented in this guide validates This compound as a highly promising scaffold for the development of novel kinase inhibitors. It demonstrates potent biochemical and cellular activity against VEGFR-2 with a favorable selectivity profile for an unoptimized, foundational molecule.

Compared to the clinical benchmark Axitinib, Scaffold-E provides a validated, chemically tractable starting point. The ethyl group at the N1 position offers a clear path for optimization. Future work should focus on structure-based design, using the ethyl group as an anchor to explore substitutions that can form additional interactions within the ATP binding pocket, thereby enhancing both potency and selectivity.

This scaffold represents a valuable addition to the medicinal chemist's toolkit, offering a solid and well-characterized foundation upon which to build the next generation of targeted therapeutics.

References

Comparative analysis of different synthetic routes to 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Ethyl-1H-indazol-3-amine

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities. Specifically, 1-substituted-1H-indazol-3-amines are crucial intermediates in the synthesis of various therapeutic agents, including kinase inhibitors for oncology. The ethyl group at the N1 position often plays a critical role in modulating the pharmacological profile of the final compound, influencing factors such as potency, selectivity, and pharmacokinetic properties. Consequently, efficient and scalable access to high-purity this compound is of paramount importance.

This guide will dissect and compare the two most prevalent synthetic strategies for this target molecule: a direct, one-step cyclization and a two-step sequence involving the synthesis of the parent indazole followed by N-alkylation.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Direct Synthesis cluster_1 Route 2: Two-Step Synthesis A 2-Fluorobenzonitrile C This compound A->C Heat B Ethylhydrazine B->C D 2-Fluorobenzonitrile F 1H-Indazol-3-amine D->F Heat E Hydrazine E->F H This compound F->H NaH, THF I 2-Ethyl-2H-indazol-3-amine (Byproduct) F->I Alternative bases/solvents G Ethyl Iodide G->H

Figure 1: High-level overview of the two primary synthetic routes to this compound.

Route 1: Direct Synthesis via Cyclization of 2-Halobenzonitriles with Ethylhydrazine

This approach represents the most atom-economical and direct pathway to the target compound. The core of this strategy lies in the nucleophilic aromatic substitution of a halogen (typically fluorine or chlorine) on a benzonitrile derivative by ethylhydrazine, followed by an intramolecular cyclization.

Reaction Scheme:
Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of ethylhydrazine on the carbon bearing the halogen atom of the 2-halobenzonitrile. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic indazole ring system. The use of a polar aprotic solvent, such as ethanol or N,N-dimethylformamide (DMF), is common to facilitate the reaction.

Experimental Protocol: Synthesis of this compound from 2-Fluorobenzonitrile
  • Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in ethanol (5 mL/mmol), add ethylhydrazine (2.5 eq).

  • Reaction Conditions: The mixture is heated to reflux (approximately 78 °C) and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Performance Analysis
ParameterAssessment
Yield Moderate to good (typically 60-80%)
Purity Generally high after chromatography
Scalability Readily scalable
Cost-effectiveness High, due to the one-step nature and relatively inexpensive starting materials
Key Advantage Directness and atom economy
Potential Challenge Availability and stability of ethylhydrazine

Route 2: Two-Step Synthesis via N-Alkylation of 1H-Indazol-3-amine

This strategy involves the initial synthesis of the parent 1H-indazol-3-amine, followed by a separate N-ethylation step. While less direct, this route offers greater flexibility for the synthesis of a variety of N-substituted indazole derivatives from a common intermediate.

Step 1: Synthesis of 1H-Indazol-3-amine

The synthesis of the 1H-indazol-3-amine core is typically achieved through the reaction of a 2-halobenzonitrile with hydrazine hydrate. This reaction proceeds via a similar mechanism to the direct synthesis described in Route 1.

  • Reaction Setup: A mixture of 2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in a suitable solvent like ethanol or butanol is prepared.

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-8 hours.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 1H-indazol-3-amine, often in high purity without the need for column chromatography.

Step 2: N-Ethylation of 1H-Indazol-3-amine

The critical challenge in this step is achieving regioselective alkylation at the N1 position of the indazole ring, as alkylation can also occur at the N2 position, leading to the formation of the undesired 2-Ethyl-2H-indazol-3-amine isomer.

The regioselectivity of the N-alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor the formation of the N1-alkylated product.[1][2] This is attributed to the formation of the indazolide anion, where the N1 position is sterically more accessible for electrophilic attack. In contrast, polar protic solvents and weaker bases can lead to mixtures of N1 and N2 isomers.

  • Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 1H-indazol-3-amine (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • Anion Formation: The mixture is stirred at room temperature for 1 hour to ensure complete formation of the indazolide anion.

  • Alkylation: The reaction is cooled back to 0 °C, and ethyl iodide (1.1 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting residue is purified by column chromatography to separate the N1 and N2 isomers and afford the pure this compound.

Performance Analysis
ParameterAssessment
Yield (Overall) Moderate (typically 50-70% over two steps)
Purity High, but requires careful chromatographic separation of isomers
Scalability Scalable, but requires careful handling of sodium hydride
Cost-effectiveness Lower than Route 1 due to the additional step and reagents
Key Advantage Flexibility in synthesizing various N-substituted analogs
Potential Challenge Achieving high regioselectivity and separation of isomers

Comparative Summary

FeatureRoute 1: Direct SynthesisRoute 2: Two-Step Synthesis
Number of Steps 12
Overall Yield Typically higherTypically lower
Atom Economy ExcellentGood
Regioselectivity Not a concernA critical challenge
Purification Generally straightforwardCan be challenging due to isomer separation
Flexibility Limited to the specific alkylhydrazine usedHigh, allows for diverse N-substitutions
Cost More cost-effectiveLess cost-effective
Safety Requires handling of ethylhydrazineRequires handling of sodium hydride

Conclusion and Recommendations

The choice between the direct and the two-step synthesis of this compound depends on the specific goals of the researcher.

Route 1 (Direct Synthesis) is the recommended approach for the large-scale, cost-effective production of this compound when this specific molecule is the primary target. Its one-step nature, high atom economy, and generally good yields make it an efficient and industrially viable option.

Route 2 (Two-Step Synthesis) is preferable in a research and development setting where the goal is to synthesize a library of N-substituted indazol-3-amines. The common intermediate, 1H-indazol-3-amine, can be prepared in bulk and then alkylated with various electrophiles to explore structure-activity relationships. However, careful optimization of the N-alkylation step is crucial to maximize the yield of the desired N1-isomer and facilitate purification.

Ultimately, a thorough understanding of the mechanistic underpinnings of each route, as detailed in this guide, will enable the informed selection of the optimal synthetic strategy.

References

Structure-activity relationship (SAR) studies of 1-Ethyl-1H-indazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-Ethyl-1H-indazol-3-amine Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrazole ring, serves as a privileged structure, particularly in the realm of oncology.[2] Among its many variations, the 1H-indazole-3-amine framework has emerged as a highly effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.[1] The addition of an ethyl group at the N-1 position further refines the molecule's properties, influencing its potency and pharmacokinetic profile.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from various studies to explain the causal relationships behind experimental designs and to offer a comparative perspective on the performance of these compounds against relevant alternatives. We will delve into the nuanced effects of structural modifications at key positions of the indazole core, present detailed experimental protocols for synthesis and evaluation, and summarize critical data in a clear, comparative format.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of this compound derivatives is exquisitely sensitive to substitutions on the indazole core. The following analysis dissects the impact of modifications at various positions, drawing insights from numerous medicinal chemistry campaigns.

The Significance of the N-1 Position

The substituent at the N-1 position of the indazole ring plays a critical role in modulating biological activity. SAR studies have consistently shown that variations at this position can have a stronger effect on potency against certain targets.[3] While a range of alkyl and aryl groups have been explored, the N-1 ethyl group often represents a favorable balance of potency and metabolic stability. This specific modification helps to orient the scaffold within the target's binding pocket, and seemingly minor changes to the alkyl chain length or the introduction of steric bulk can lead to significant drops in activity.

Position 3: The Amine and its Amide Derivatives

The 3-amino group is arguably the most critical feature for the biological activity of this scaffold, particularly in kinase inhibition. It frequently acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase ATP-binding site.[1]

Consequently, this position is a focal point for chemical modification. Acylation of the 3-amino group to form various amides is a common strategy to extend the molecule into different regions of the binding pocket and to modulate physicochemical properties. For instance, studies on 1H-indazole-3-amine derivatives have shown that introducing ethyl amide-linked hybrids can lead to potent antitumor activity.[1][4] The nature of the substituent on the amide is paramount; bulky or electronically incompatible groups can disrupt the essential hinge interaction, while well-chosen moieties can pick up additional beneficial interactions.

The Benzene Ring: A Platform for Fine-Tuning (Positions 4, 5, 6, 7)

Substituents on the fused benzene ring offer a powerful means to fine-tune the potency, selectivity, and pharmacokinetic properties of the derivatives.

  • Position 5: This position is frequently modified. Introduction of a 5-bromo substituent, for example, serves as a versatile synthetic handle for introducing a wide array of groups via cross-coupling reactions like the Suzuki coupling.[1][4][5] This allows for the exploration of diverse chemical space to optimize interactions with the target protein.

  • Position 6: Similar to position 5, this site is often used for introducing larger substituents that can occupy deeper pockets of the binding site. For instance, 3,6-disubstituted indazole derivatives have been developed as potent inhibitors of hepcidin production.[6]

  • Other Positions (4 and 7): While less commonly explored, modifications at these positions can also influence activity. For example, the introduction of a group at position 4 was explored in the development of pan-BCR-ABL inhibitors, where a 4-iodoindazol-3-ylamine served as a key precursor for Sonogashira coupling to append a larger pharmacophore.[7]

The diagram below summarizes the key SAR insights for the this compound scaffold.

Caption: Key structure-activity relationship points on the this compound scaffold.

Comparative Performance Analysis

A key test for any chemical scaffold is its performance relative to alternatives targeting the same biological space. This compound derivatives have often been evaluated as kinase inhibitors.

One informative comparison is the isosteric replacement of the indazole core with a pyrazolopyridine ring. In a study developing inhibitors for the PI3K pathway, replacing the 3-ethynyl-1H-indazole core with a pyrazolopyridine analog resulted in a significant, approximately 10-fold loss of activity.[8] This highlights the privileged nature of the indazole scaffold for this particular target, suggesting that the precise geometry and electronic distribution of the fused bicyclic system are optimal for binding.

The table below summarizes the inhibitory activity of representative indazole derivatives against various cancer cell lines, demonstrating the potency that can be achieved through strategic modifications.

Compound ID Core Structure Modification(s) Target Cell Line Activity (IC₅₀ in µM) Reference
6o 1H-Indazol-3-amine5-aryl, 3-N-acetylpiperazineK562 (Leukemia)5.15[1][4][5]
6o 1H-Indazol-3-amine5-aryl, 3-N-acetylpiperazineHEK-293 (Normal)33.2 (showing selectivity)[1][4][5]
5k 1H-Indazol-3-amine5-aryl, 3-N-mercaptoacetamideHep-G2 (Hepatoma)3.32[5]
2f 1H-Indazole3-styryl, 6-phenyl4T1 (Breast Cancer)0.23 - 1.15 (range)[9]
AKE-72 (5) 3-Amino-1H-indazole4-ethynyl-benzamideK-562 (Leukemia)GI₅₀ < 0.01[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to synthesize and evaluate these compounds must be robust. Below are representative, detailed protocols.

General Synthesis of 1H-Indazol-3-amine Derivatives

The synthesis of substituted 1H-indazol-3-amine derivatives often follows a multi-step pathway, beginning with a commercially available substituted fluorobenzonitrile. The following workflow is a common and effective approach.[1][4][5]

Synthesis_Workflow start Start: 5-Bromo-2-fluorobenzonitrile step1 Step 1: Cyclization Reagents: Hydrazine Hydrate (80%) Conditions: Reflux, 20 min start->step1 product1 Product: 5-Bromo-1H-indazol-3-amine step1->product1 step2 Step 2: Suzuki Coupling Reagents: Aryl boronic acid, PdCl₂(dppf)₂, Cs₂CO₃ Conditions: 1,4-dioxane/H₂O, 90°C, 6h product1->step2 product2 Product: 5-Aryl-1H-indazol-3-amine step2->product2 step3 Step 3: Acylation Reagents: Chloroacetic anhydride, Na₂CO₃ Conditions: Room Temp, 10h product2->step3 product3 Product: N-(5-Aryl-1H-indazol-3-yl)-2-chloroacetamide step3->product3 step4 Step 4: Nucleophilic Substitution Reagents: Desired amine (e.g., piperazine), K₂CO₃ Conditions: CH₃CN, Reflux, 5h product3->step4 end Final Product: Substituted Indazole Derivative step4->end

Caption: General synthetic workflow for 1H-indazol-3-amine derivatives.

Step-by-Step Methodology:

  • Cyclization: A solution of 5-bromo-2-fluorobenzonitrile is refluxed with an excess of 80% hydrazine hydrate for approximately 20 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate (5-bromo-1H-indazol-3-amine) is collected by filtration, washed, and dried.[1][5]

  • Suzuki Coupling: The 5-bromo-1H-indazol-3-amine product (1 equiv.) is dissolved in a 1:1 mixture of 1,4-dioxane and water. To this are added the desired aryl boronic acid or ester (1.2 equiv.), cesium carbonate (Cs₂CO₃, 3 equiv.), and a catalytic amount of PdCl₂(dppf)₂. The mixture is degassed and heated at 90°C under a nitrogen atmosphere for 6 hours.[1][5] After cooling, the product is extracted, and the organic layer is dried and purified by column chromatography.

  • Acylation: The 5-aryl-1H-indazol-3-amine is dissolved in a suitable solvent, and sodium carbonate (Na₂CO₃) is added, followed by chloroacetic anhydride. The reaction is stirred at room temperature for 10-12 hours.[1][5] The resulting N-acylated product is isolated and purified.

  • Final Coupling: The chloroacetamide intermediate is dissolved in acetonitrile, and potassium carbonate (K₂CO₃) is added, followed by the desired amine (e.g., 4-ethylpiperazine). The mixture is refluxed for 5 hours. After completion, the solvent is removed, and the final product is purified by column chromatography.[1][5]

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

The methyl thiazolyl tetrazolium (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][4]

MTT_Assay_Workflow start Start: Seed Cancer Cells in 96-well plate step1 Incubate for 24h (Allow cells to attach) start->step1 step2 Treat with Compound (Varying concentrations) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent (5 mg/mL) step3->step4 step5 Incubate for 4h (Allow formazan formation) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 step7 Measure Absorbance (e.g., at 570 nm) step6->step7 end Calculate IC₅₀ Value step7->end

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cells (e.g., K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized indazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

Conclusion

The this compound scaffold represents a highly validated and versatile starting point for the design of potent and selective therapeutic agents, particularly kinase inhibitors. The structure-activity relationship for this class of compounds is well-defined, with the N-1 and C-3 positions being critical for core interactions and potency, while the benzene ring offers extensive opportunities for fine-tuning through substitution. Comparative data demonstrates the superiority of the indazole core over certain isosteric replacements, cementing its status as a privileged scaffold. The experimental protocols provided herein offer a solid foundation for researchers aiming to synthesize and evaluate new derivatives in this promising chemical space. Future work will undoubtedly continue to explore novel substitutions and bioisosteric replacements to further enhance the drug-like properties of this remarkable molecular framework.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1H-Indazol-3-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-indazole-3-amine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form key interactions with a variety of biological targets.[1][2] Its derivatives have been successfully developed into clinically approved anti-cancer drugs, such as the multi-kinase inhibitors Pazopanib and Entrectinib, underscoring the therapeutic potential of this heterocyclic core.[3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of recently developed compounds derived from this scaffold, offering researchers critical insights into the translation of preclinical data from the laboratory bench to in vivo models.

From Cell Lines to Animal Models: A Tale of Two Efficacies

The journey of a drug candidate from initial screening to potential clinical application is marked by a critical transition: the shift from a controlled in vitro environment to a complex in vivo biological system. While in vitro assays provide a rapid and high-throughput assessment of a compound's activity against isolated cells, in vivo studies are indispensable for evaluating its efficacy, pharmacokinetics, and safety within a whole organism. This guide will dissect this transition by examining representative 1H-indazole-3-amine derivatives and the experimental data that define their therapeutic promise.

In Vitro Efficacy: Unveiling Cellular Mechanisms of Action

The initial assessment of novel anti-cancer compounds invariably begins with in vitro studies to determine their cytotoxic and antiproliferative effects against a panel of cancer cell lines. These assays are crucial for identifying lead compounds and elucidating their mechanisms of action at the cellular level.

Antiproliferative Activity of Novel 1H-Indazol-3-amine Derivatives

A series of recently synthesized 1H-indazole-3-amine derivatives have demonstrated potent antiproliferative activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is typically determined using colorimetric assays such as the MTT assay. Below is a comparative summary of the in vitro cytotoxicity of selected derivatives.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15[4][5][6]
A549 (Lung Cancer)>50[4][5][6]
PC-3 (Prostate Cancer)>50[4][5][6]
Hep-G2 (Hepatoma)>50[4][5][6]
HEK-293 (Normal Kidney Cells)33.2[4][5][6]
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15 (range)[3]
Compound 5k Hep-G2 (Hepatoma)3.32[1]

Analysis of In Vitro Data:

Compound 6o exhibits promising and selective inhibitory effects against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[4][5][6] Importantly, it shows significantly lower toxicity towards normal HEK-293 cells (IC50 = 33.2 µM), suggesting a favorable therapeutic window.[4][5][6] In contrast, compound 2f demonstrates broad and potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer cell line.[3] While compound 5k shows the most potent effect against Hep-G2 cells (IC50 = 3.32 µM), it also exhibits high toxicity to normal cells, potentially limiting its therapeutic application.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond cytotoxicity, understanding how a compound kills cancer cells is paramount. For many indazole derivatives, the primary mechanism involves the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Apoptosis Induction by Compound 6o:

Treatment of K562 cells with compound 6o led to a dose-dependent increase in apoptosis.[5] This was confirmed by Annexin V-FITC/PI staining, which showed that at concentrations of 10, 12, and 14 µM, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively.[5] Mechanistically, this was associated with the inhibition of Bcl-2 family members and the p53/MDM2 pathway.[4][5][6] Western blot analysis revealed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[4]

Apoptosis Induction by Compound 2f:

Similarly, compound 2f was found to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner.[3] This was linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[3] Furthermore, compound 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, indicating the involvement of the mitochondrial apoptotic pathway.[3]

Signaling Pathway for p53/MDM2-Mediated Apoptosis

p53_MDM2_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_apoptosis Apoptosis Compound_6o Compound 6o p53 p53 Compound_6o->p53 activates MDM2 MDM2 p53->MDM2 activates transcription Bax Bax (Pro-apoptotic) p53->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits MDM2->p53 inhibits & ubiquitinates p53_ub p53 Ubiquitination (Degradation) Apoptosis_node Apoptosis Bax->Apoptosis_node Bcl2->Apoptosis_node inhibits

Caption: Proposed p53/MDM2 pathway activation by Compound 6o leading to apoptosis.

In Vivo Efficacy: From Promising Compound to Potential Therapeutic

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are essential for evaluating a compound's ability to inhibit tumor growth in a complex biological environment.

Tumor Growth Inhibition in a Murine Breast Cancer Model

Compound 2f, which demonstrated potent in vitro antiproliferative and pro-apoptotic activity, was further evaluated in a 4T1 mouse tumor model.[3] The results showed that compound 2f could significantly suppress tumor growth in vivo without causing obvious side effects.[3] This successful translation from in vitro to in vivo efficacy highlights compound 2f as a promising candidate for further preclinical development.

In addition to inhibiting tumor growth, in vivo studies also revealed that treatment with 2f disrupted the migration and invasion of 4T1 cells.[3] This was accompanied by a reduction in matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2), suggesting that compound 2f may also possess anti-metastatic properties.[3]

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow Start Start: Potent Compound (e.g., Compound 2f) Tumor_Implantation Tumor Cell Implantation (e.g., 4T1 cells in mice) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Establish and Grow Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize into Treatment Groups (Vehicle, Compound 2f) Tumor_Growth->Treatment_Groups Dosing Administer Treatment (e.g., daily injections) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume, Body Weight, and Health Dosing->Monitoring Endpoint Endpoint: Tumor Excision and Analysis (e.g., Western Blot, IHC) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Evaluation Endpoint->Data_Analysis Conclusion Conclusion: Efficacy and Safety Profile Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the in vivo efficacy of a test compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential. The following are methodologies commonly employed in the evaluation of 1H-indazole-3-amine derivatives.

Protocol 1: MTT Assay for In Vitro Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound 6o or 2f) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against the log of the compound concentration.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, MDM2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The journey from a promising in vitro hit to a viable in vivo candidate is a challenging yet crucial process in drug discovery. The 1H-indazole-3-amine derivatives discussed in this guide exemplify this journey, showcasing how potent in vitro cytotoxicity and a well-defined mechanism of action can translate into significant tumor growth inhibition in preclinical animal models. The data presented underscores the importance of a multi-faceted approach to drug evaluation, combining cellular assays with whole-organism studies to build a comprehensive picture of a compound's therapeutic potential. As research in this area continues, the 1H-indazole-3-amine scaffold is poised to yield even more innovative and effective anti-cancer therapies.

References

A Comparative Guide to the Cross-Reactivity Profiling of 1-Ethyl-1H-indazol-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapy. While the on-target potency of a drug candidate is critical, its off-target activity, or cross-reactivity, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for evaluating the selectivity of 1-Ethyl-1H-indazol-3-amine based inhibitors, a promising scaffold in kinase inhibitor design.[1] We will delve into the rationale behind experimental choices, present detailed methodologies for robust cross-reactivity profiling, and offer guidance on data interpretation, empowering researchers to make informed decisions in the drug discovery pipeline.

The 1H-indazole-3-amine structure is a well-established "hinge-binding" fragment, crucial for the activity of several kinase inhibitors.[1][2] Its derivatives have shown promise in targeting a range of kinases implicated in cancer and other diseases.[1][3][4] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity.[5] Therefore, a thorough understanding of an inhibitor's interaction landscape across a broad panel of kinases is not just advantageous, but essential for advancing a compound from a promising lead to a clinical candidate.

Pillar 1: The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6] This extensive family of enzymes, while sharing a conserved ATP-binding pocket, possesses subtle structural differences that can be exploited for the design of selective inhibitors. The therapeutic success of kinase inhibitors often hinges on their ability to potently inhibit the intended target while sparing other kinases.[7]

Why is broad-based profiling critical?

  • Anticipating Off-Target Liabilities: Unintended inhibition of kinases can lead to adverse effects. Comprehensive profiling can identify potential off-target interactions early in the discovery process, allowing for medicinal chemistry efforts to mitigate these liabilities.[8][9]

  • Uncovering Polypharmacology: In some instances, hitting multiple targets can be therapeutically beneficial.[7] For example, the efficacy of some approved drugs is attributed to their activity against a spectrum of kinases.[7] Kinome-wide profiling can reveal these opportunities.

  • Informing Structure-Activity Relationships (SAR): Understanding how modifications to the this compound scaffold affect selectivity across the kinome provides invaluable data for guiding SAR studies and optimizing lead compounds.[10]

  • Ensuring Rigorous Target Validation: When using inhibitors as chemical probes to study the function of a specific kinase, high selectivity is paramount to ensure that the observed biological effects are indeed due to the inhibition of the intended target.[11]

Pillar 2: Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach, combining both biochemical and cell-based assays, provides the most comprehensive and biologically relevant assessment of inhibitor selectivity.

Biochemical Assays: A First-Line Assessment of Direct Binding

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase. They are invaluable for initial, broad screening and for determining intrinsic binding affinities.

One of the most widely used platforms for large-scale kinase profiling is KINOMEscan™, an active site-directed competition binding assay.[8][12] This technology offers several advantages:

  • Broad Coverage: It allows for the screening of inhibitors against a large panel of over 480 human kinases, covering all major kinase families.[8]

  • Quantitative Data: The assay provides quantitative dissociation constants (Kd values), which are a true measure of binding affinity, unlike IC50 values that can be influenced by ATP concentration.[8][13]

  • Versatility: It can be used to evaluate various types of inhibitors, including Type I and Type II inhibitors, as well as covalent and allosteric modulators.[12]

Experimental Workflow: KINOMEscan™ Profiling

The principle of the KINOMEscan™ assay is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.[13]

KINOMEscan_Workflow cluster_components Assay Components cluster_process Competition & Detection cluster_outcome Result Interpretation Test_Compound Test Compound (this compound derivative) Incubation Incubation of Components Test_Compound->Incubation Tagged_Kinase DNA-Tagged Kinase Tagged_Kinase->Incubation Immobilized_Ligand Immobilized Ligand (on solid support) Immobilized_Ligand->Incubation Wash Wash Step Incubation->Wash qPCR Quantification via qPCR Wash->qPCR Signal_Low Low qPCR Signal (Inhibition) qPCR->Signal_Low if compound binds Signal_High High qPCR Signal (No Inhibition) qPCR->Signal_High if compound doesn't bind Binding Binding Event Binding->Signal_Low No_Binding No Binding No_Binding->Signal_High

Caption: KINOMEscan™ Experimental Workflow.

Step-by-Step Protocol:

  • Preparation of Components:

    • The kinase of interest is tagged with a unique DNA molecule.

    • A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).[13]

    • The this compound based inhibitor is prepared at the desired screening concentration.

  • Competition Assay:

    • The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.

    • If the test compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[13]

  • Separation and Quantification:

    • The solid support with the bound kinase is separated from the unbound components through a wash step.

    • The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).[13]

  • Data Analysis:

    • A low qPCR signal indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand (i.e., it is a "hit").

    • The results are typically expressed as a percentage of control or can be used to determine a Kd value from an 11-point dose-response curve.[8][12]

Cell-Based Assays: Assessing Target Engagement in a Biological Context

While biochemical assays are powerful, they do not fully recapitulate the complex cellular environment.[7] Cell-based assays are crucial for validating biochemical hits and understanding how an inhibitor behaves in a more physiologically relevant setting.[5]

Key considerations in the cellular environment:

  • ATP Concentration: Cellular ATP concentrations are typically much higher than those used in biochemical assays, which can impact the apparent potency of ATP-competitive inhibitors.[7]

  • Cellular Permeability: An inhibitor must be able to cross the cell membrane to reach its intracellular target.

  • Presence of Scaffolding Proteins and Post-Translational Modifications: These can influence the conformation of the kinase and its interaction with inhibitors.

The KiNativ™ platform is a chemoproteomic approach that allows for the profiling of kinase inhibitors against native kinases in a cellular context.[14][15]

Principle of KiNativ™:

This method utilizes acyl-phosphate probes linked to biotin that covalently modify a conserved lysine residue in the ATP-binding site of active kinases.[14] By pre-treating cell lysates with an inhibitor, one can measure the degree to which the inhibitor prevents the probe from binding to its target kinases.

KiNativ_Pathway cluster_inhibition Inhibitor Present cluster_no_inhibition Inhibitor Absent cluster_analysis Downstream Analysis Inhibitor This compound Inhibitor Native_Kinase_Inhibited Native Kinase (Target) Inhibitor->Native_Kinase_Inhibited Probe_Blocked Biotinylated Probe Cannot Bind Native_Kinase_Inhibited->Probe_Blocked No_Inhibitor No Inhibitor Native_Kinase_Active Native Kinase (Active) No_Inhibitor->Native_Kinase_Active Probe_Binds Biotinylated Probe Binds and Labels Native_Kinase_Active->Probe_Binds Enrichment Streptavidin Enrichment of Labeled Kinases Probe_Binds->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Quantification of Kinase Inhibition LC_MS->Quantification

Caption: KiNativ™ In Situ Profiling Principle.

Advantages of KiNativ™:

  • Physiological Relevance: It measures inhibitor binding to endogenous, full-length kinases in their native conformational states.[15]

  • Predictive of Cellular Efficacy: The binding profiles generated by KiNativ™ have been shown to correlate well with the cellular activity of inhibitors.[14]

  • Broad Applicability: The platform can be used with any cell or tissue type from any species.[15]

Pillar 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the selectivity profiles of different this compound based inhibitors.

Tabular Summaries of Kinase Inhibition Data

A table summarizing the inhibitory activity against a panel of representative kinases is an effective way to compare compounds. This table should include the on-target kinase as well as key off-targets.

Table 1: Comparative Kinase Inhibition Profile

KinaseCompound A (Kd, nM)Compound B (Kd, nM)Staurosporine (Kd, nM)
On-Target Kinase
Kinase X5152
Selected Off-Targets
Kinase Y500>10,00010
Kinase Z>10,0008005
ABL12501,5001.5
SRC800>10,0003
LCK1,2005,0004

This table presents hypothetical data for illustrative purposes.

Visualizing Kinome Selectivity: The TREEspot™ Representation

The TREEspot™ data visualization tool, often used in conjunction with KINOMEscan™, provides a powerful graphical representation of an inhibitor's selectivity profile against the human kinome. Hits are depicted as colored circles on a phylogenetic tree of kinases, with the size of the circle corresponding to the binding affinity. This allows for a rapid visual assessment of a compound's selectivity.

Conclusion

The rigorous cross-reactivity profiling of this compound based inhibitors is a critical component of the drug discovery process. By employing a combination of advanced biochemical and cell-based methodologies, researchers can gain a deep understanding of a compound's selectivity profile. This knowledge is essential for mitigating potential off-target liabilities, identifying opportunities for beneficial polypharmacology, and ultimately, developing safer and more effective targeted therapies. The experimental frameworks and data interpretation strategies outlined in this guide provide a robust foundation for the comprehensive evaluation of this promising class of kinase inhibitors.

References

A Comparative Guide to the Analytical Validation of 1-Ethyl-1H-indazol-3-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1-Ethyl-1H-indazol-3-amine purity, a crucial intermediate in many modern pharmaceutical syntheses. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

The Criticality of Purity in this compound

This compound (C₉H₁₁N₃, Molar Mass: 161.20 g/mol ) is a heterocyclic amine whose purity can be impacted by residual starting materials, by-products from synthesis, and degradation products.[1][2] Even minute impurities can have significant effects on the toxicological profile and therapeutic efficacy of the final drug product. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity.

A Multi-faceted Approach to Purity Validation

A comprehensive purity assessment of this compound necessitates a combination of chromatographic and spectroscopic techniques. No single method is sufficient to identify and quantify all potential impurities. This guide will focus on the comparative strengths and applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities.

The "Why" Behind the HPLC Method Development

A stability-indicating HPLC method is designed to separate the active ingredient from its degradation products, which is a key requirement of regulatory bodies.[3][4][5][6] The choice of a reversed-phase column, such as a C18, is based on the non-polar nature of the indazole ring system. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the separation. The addition of a buffer is crucial for maintaining a consistent pH, which in turn ensures reproducible retention times for the amine-containing analyte. UV detection is suitable due to the chromophoric nature of the indazole ring.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its process-related and degradation impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.02 M Phosphate buffer, pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Data Presentation: Comparative HPLC Data
ParameterThis compoundImpurity A (Hypothetical)Impurity B (Hypothetical)
Retention Time (min) 15.212.818.5
Relative Retention Time 1.000.841.22
Response Factor (vs. API) 1.000.951.05

This table illustrates how a well-developed HPLC method can separate the main peak from potential impurities, with distinct retention times.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Mobile Phase Diluent A->B D Injection into HPLC System B->D C Forced Degradation (Acid, Base, Peroxide, etc.) C->B E Separation on C18 Column D->E F UV/PDA Detection E->F G Integration of Chromatographic Peaks F->G H Purity Calculation and Impurity Profiling G->H

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

While HPLC is the primary method, GC is invaluable for the detection and quantification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis, such as residual solvents and certain starting materials.

The Rationale for a GC-FID Method

For the analysis of volatile amines, a specialized GC column with a stationary phase designed to minimize peak tailing is essential.[7][8][9] A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.

Experimental Protocol: GC-FID for Volatile Impurities

Objective: To quantify residual volatile amines and solvents in this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column designed for amine analysis (e.g., Agilent J&W CP-Volamine).

GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Mode: Split (10:1).

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Seal the vial and heat in a headspace autosampler at 80 °C for 15 minutes before injection.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in High-Boiling Solvent (DMSO) A->B C Sealing in Headspace Vial B->C D Headspace Incubation and Injection C->D E Separation on Amine-Specific Column D->E F FID Detection E->F G Peak Integration and Quantification F->G H Comparison to Reference Standards G->H

Caption: Workflow for GC-FID Analysis of Volatiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any isolated impurities.[10][11][12][13] Furthermore, quantitative NMR (qNMR) is emerging as a primary method for purity determination without the need for a specific reference standard of the analyte.[14][15][16][17][18]

The Power of qNMR

qNMR relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard with a known purity, the purity of the analyte can be accurately determined.

Experimental Protocol: Purity Determination by ¹H qNMR

Objective: To determine the absolute purity of this compound using a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • W = Weight

    • P = Purity of the standard

Data Presentation: Hypothetical ¹H NMR Data for Purity Calculation
CompoundSignal (ppm)Number of Protons (N)Integral (I)
This compound 7.8 (d)11.00
Maleic Acid (Internal Std) 6.3 (s)21.25

By inputting these values into the purity equation along with the weights and molar masses, an absolute purity value can be determined.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurate Weighing of Analyte and Internal Standard B Dissolution in Deuterated Solvent A->B C Acquisition of ¹H NMR Spectrum with Quantitative Parameters B->C D Phasing, Baseline Correction, and Integration C->D E Purity Calculation using the qNMR Formula D->E

Caption: Workflow for Quantitative NMR (qNMR) Purity Determination.

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the identification of unknown impurities.[19][20][21] By obtaining the mass-to-charge ratio (m/z) of an impurity, its elemental composition can be proposed. Further fragmentation in MS/MS experiments can provide structural information.

Conclusion: An Integrated Approach for Unwavering Confidence in Purity

The validation of this compound purity is a multifaceted task that demands a strategic combination of analytical techniques. HPLC serves as the primary tool for separation and quantification of non-volatile impurities, with its stability-indicating capabilities being paramount. GC complements this by addressing volatile impurities and residual solvents. Finally, NMR, particularly qNMR, offers an orthogonal and absolute method for purity determination, alongside its unparalleled ability for structural confirmation. By integrating these methods and adhering to rigorous validation protocols, researchers and drug developers can ensure the highest quality of this critical pharmaceutical intermediate, paving the way for safer and more effective medicines.

References

A Comparative Benchmarking Guide to 1-Ethyl-1H-indazol-3-amine and Other Key Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] Its inherent ability to form key interactions within the ATP-binding pocket of various kinases has led to the development of several clinically approved drugs.[3] This guide provides an in-depth comparative analysis of 1-Ethyl-1H-indazol-3-amine against other strategically selected indazole derivatives. We will dissect their performance across critical drug discovery parameters, including kinase inhibitory profiles, cellular activity, and key pharmacokinetic attributes. This objective comparison, supported by experimental data and detailed protocols, is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.

The Indazole Scaffold: A Privileged Motif in Kinase Inhibition

Indazoles, bicyclic heterocyclic compounds, are of immense interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][4] The 1H-indazole-3-amine core, in particular, has been identified as an effective "hinge-binding" fragment, crucial for the activity of numerous kinase inhibitors.[4] This is attributed to its ability to form critical hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. The nature and position of substituents on the indazole ring profoundly influence the compound's potency, selectivity, and pharmacokinetic profile. This guide will focus on the impact of N1-alkylation, specifically the ethyl group in this compound, in comparison to other substitution patterns.

Comparative Analysis of Indazole Derivatives

For this benchmarking guide, we will compare this compound with two other key indazole derivatives that represent different substitution patterns and have been evaluated for their biological activity:

  • Compound A: 1H-Indazol-3-amine: The unsubstituted parent scaffold, providing a baseline for understanding the effect of N1-substitution.

  • Compound B: A 1-Phenyl-1H-indazole-3-carboxamide derivative: Representing a more complex substitution pattern with a focus on anti-inflammatory activity.

  • Compound C: A 1H-indazole-3-amine derivative with C5/C6 substitution: Highlighting the impact of substitution on the benzene ring portion of the scaffold.

Kinase Inhibition Profile

The indazole scaffold is a versatile kinase inhibitor template. The inhibitory activity is highly dependent on the substitution pattern, which dictates the interactions with the specific kinase. While a head-to-head kinase panel screening for this compound against our selected comparators from a single study is not publicly available, we can collate and analyze data from various sources to infer structure-activity relationships (SAR).

Indazole derivatives have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and p38 Mitogen-Activated Protein Kinase (MAPK).[3][5]

Table 1: Comparative Kinase Inhibition Data (IC50) of Representative Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
This compound (analog) CDK2/cyclin ESub-micromolar[6] (inferred)
Compound A (1H-Indazol-3-amine core) Bcr-Abl14[1]
Compound C (generic C5/C6 substituted) FGFR1Sub-micromolar[7]

Note: The data presented is collated from different studies and should be interpreted with caution as experimental conditions may vary.

The N1-alkylation, as seen in this compound, can influence the orientation of the molecule within the ATP binding pocket, potentially enhancing potency and selectivity for certain kinases like CDKs. The ethyl group, being a small lipophilic substituent, can occupy small hydrophobic pockets, leading to improved binding affinity.

Cellular Activity: Anti-proliferative and Anti-inflammatory Effects

The kinase inhibitory activity of indazole derivatives translates into cellular effects such as anti-proliferative and anti-inflammatory responses.

A recent study on 1H-indazole-3-amine derivatives demonstrated their anti-proliferative activity against a panel of cancer cell lines.[8] While this compound was not explicitly tested, a derivative with a similar N-ethyl-piperazine moiety (compound 6o) showed a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line.[9] This suggests that the N1-ethyl substitution is compatible with potent cellular activity.

Table 2: Anti-proliferative Activity (IC50) of Representative Indazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound (related derivative 6o) K562Chronic Myeloid Leukemia5.15[9]
Compound B (1-Phenyl-1H-indazole-3-carboxamide analog) In vivo modelInflammationSignificant inhibition[10]

Note: The data is from different studies and serves as a representative comparison.

The anti-inflammatory properties of indazole derivatives are often linked to the inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway.

ADME Properties: A Look into Drug-likeness

A compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical determinant of its success as a drug candidate. Key parameters include metabolic stability, cell permeability, and potential for off-target effects like hERG inhibition.

Metabolic Stability: The N1-ethyl group of this compound can influence its metabolic stability. Alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. However, compared to a methyl group, an ethyl group might offer slightly different metabolic routes and rates. In vitro metabolic stability assays using liver microsomes are crucial for evaluating this parameter. One study on indazole derivatives showed that modification of substituents could dramatically alter metabolic stability, with half-lives ranging from under 15 minutes to over 50 minutes.[11]

Cell Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[12] The lipophilicity introduced by the ethyl group in this compound would be expected to favor passive diffusion across cell membranes. However, the presence of the amino group means that the overall permeability will be a balance of lipophilicity and hydrogen bonding potential.

hERG Inhibition: Inhibition of the hERG potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias.[13] The potential for hERG inhibition by indazole derivatives is compound-specific. Strategies to mitigate hERG liability often involve modulating the physicochemical properties, such as lipophilicity and basicity. The relatively simple structure of this compound might confer a lower risk compared to more complex and lipophilic derivatives.

Experimental Protocols

To facilitate the objective comparison of this compound and its analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized method for determining the IC50 of a compound against a specific kinase.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, ATP, Substrate, and Test Compound Dilutions add_reagents Add Kinase, Substrate, and Inhibitor to Plate prep_reagents->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Add Detection Reagent & Measure Luminescence stop_reaction->detect_signal calc_inhibition Calculate Percent Inhibition detect_signal->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in the kinase assay buffer.

    • Prepare the kinase and substrate solutions in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the kinase to all wells except the negative controls.

    • Add the substrate to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding a predetermined concentration of ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.

    • Add a kinase detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_cells Incubate for 24 hours seed_cells->incubate_cells add_compound Add Serial Dilutions of Test Compound incubate_cells->add_compound incubate_treatment Incubate for 48-72 hours add_compound->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_viability Calculate Percent Cell Viability measure_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Remove the culture medium and add the compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[13]

Synthesis of this compound

The chemical accessibility of a compound is an important consideration in drug discovery. The synthesis of 1-substituted-1H-indazol-3-amines can be achieved through several reported methods. A common route involves the cyclization of an appropriately substituted o-fluorobenzonitrile with hydrazine, followed by N-alkylation.

G start 2-Fluorobenzonitrile step1 Reaction with Hydrazine Hydrate start->step1 intermediate 1H-Indazol-3-amine step1->intermediate step2 N-Alkylation with Ethyl Iodide intermediate->step2 product This compound step2->product

Caption: A potential synthetic route to this compound.

This straightforward synthetic accessibility makes this compound and its analogs attractive for further derivatization and optimization in drug discovery campaigns.

Conclusion and Future Perspectives

This guide provides a comparative framework for benchmarking this compound against other indazole derivatives. While direct comparative data is limited, the analysis of existing literature suggests that the N1-ethyl substitution is a viable strategy for developing potent and cell-permeable kinase inhibitors. The relatively simple structure of this compound may also offer advantages in terms of synthetic accessibility and a potentially lower risk of off-target toxicities.

To build a more definitive understanding, a systematic study evaluating a series of N1-alkyl-1H-indazol-3-amines, including this compound, against a broad panel of kinases and in a standardized set of ADME assays is highly recommended. Such a study would provide invaluable data to guide the rational design of next-generation indazole-based therapeutics. The detailed protocols provided herein offer a robust starting point for such an investigation.

References

Confirmation of Target Engagement for 1-Ethyl-1H-indazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals working with novel small molecules, confirming that a compound interacts with its intended biological target within a cellular context is a critical step in the journey from hit to lead. This guide provides an in-depth comparison of modern techniques to validate the target engagement of 1-Ethyl-1H-indazol-3-amine derivatives, a chemical scaffold of significant interest in oncology and other therapeutic areas. Drawing from extensive research and field-proven insights, this document will not only detail experimental protocols but also explore the scientific rationale behind selecting the most appropriate assay for your research question.

The 1H-indazole-3-amine core is a well-established "hinge-binding" fragment, particularly effective in the design of kinase inhibitors.[1] Marketed drugs such as axitinib and pazopanib, which target receptor tyrosine kinases like VEGFR, feature this privileged scaffold.[2][3] Derivatives of 1H-indazol-3-amine have shown inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and FMS-like Tyrosine Kinase 3 (FLT3), making this class of compounds a fertile ground for the development of new targeted therapies.[4][5][6][7]

When a novel this compound derivative is synthesized, a primary hypothesis is often its interaction with a specific kinase or a family of kinases. However, demonstrating this direct physical interaction within the complex milieu of a living cell is non-trivial. The following sections will compare and contrast several state-of-the-art methodologies for confirming such target engagement, providing the necessary details to implement these techniques effectively.

A Comparative Overview of Target Engagement Assays

Choosing the right target engagement assay depends on several factors, including the availability of specific reagents, the required throughput, and the desired depth of information (e.g., qualitative confirmation vs. quantitative affinity determination). Here, we compare three widely adopted and robust methods: the Cellular Thermal Shift Assay (CETSA®), NanoBRET® Target Engagement Assays, and Chemoproteomic approaches.

Assay Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.Label-free (no modification of compound or target required). Applicable to endogenous proteins.Requires a specific antibody for detection (typically Western blot). Lower throughput.Low to medium
NanoBRET® Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. Compound binding displaces the tracer, reducing the BRET signal.High-throughput. Provides quantitative affinity data (IC50) in live cells. Can measure residence time.Requires genetic modification of cells to express the NanoLuc®-fusion protein. A suitable fluorescent tracer is necessary.High
Chemoproteomics (e.g., Kinobeads) Competitive binding between the test compound and immobilized broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases in a cell lysate. Bound proteins are identified and quantified by mass spectrometry.Unbiased, proteome-wide view of on- and off-target interactions. Does not require genetic modification.Requires specialized mass spectrometry equipment and expertise. Indirectly measures binding in a lysate, not intact cells.Medium

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choices: CETSA is founded on the principle that the binding of a ligand, such as a this compound derivative, to its target protein confers additional stability to the protein's structure. This increased stability makes the protein more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can generate a "melting curve" for the protein of interest. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of direct binding. This method is particularly valuable as it requires no modification to either the compound or the protein, providing a physiologically relevant assessment of target engagement.

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat cells with This compound derivative or vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot treated cells treatment->aliquot heat 4. Heat aliquots at a range of temperatures aliquot->heat lysis 5. Lyse cells and separate soluble/precipitated fractions heat->lysis western 6. Analyze soluble fraction by Western Blot for target protein lysis->western curve 7. Plot melting curves and compare shifts western->curve NanoBRET_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis transfection 1. Transfect cells with NanoLuc®-kinase fusion plasmid seeding 2. Seed transfected cells in assay plates transfection->seeding tracer_add 4. Add fluorescent tracer to cells seeding->tracer_add compound_prep 3. Prepare serial dilutions of This compound derivative compound_add 5. Add test compound or vehicle tracer_add->compound_add incubation 6. Incubate for 2 hours at 37°C compound_add->incubation substrate_add 7. Add NanoBRET® substrate & extracellular inhibitor incubation->substrate_add read_plate 8. Read donor (450 nm) and acceptor (610 nm) emissions substrate_add->read_plate analyze 9. Calculate BRET ratio and plot dose-response curve read_plate->analyze Kinobeads_Workflow cluster_prep Lysate & Compound Incubation cluster_capture Kinase Capture cluster_analysis Mass Spectrometry Analysis cell_lysis 1. Prepare cell lysate incubation 2. Incubate lysate with This compound derivative or vehicle (DMSO) cell_lysis->incubation kinobeads 3. Add kinobeads to lysate for competitive binding incubation->kinobeads wash 4. Wash beads to remove non-specifically bound proteins kinobeads->wash digest 5. On-bead protein digestion (e.g., with trypsin) wash->digest lcms 6. Analyze peptides by LC-MS/MS digest->lcms quantify 7. Identify and quantify proteins; Determine targets by depletion lcms->quantify

References

A Comparative Guide to the Synthetic Protocols for 1-Ethyl-1H-indazol-3-amine: An Analysis of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic methodologies for producing 1-Ethyl-1H-indazol-3-amine, a crucial heterocyclic building block in contemporary drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutics.[1][2] Specifically, the 1-substituted-1H-indazol-3-amine framework serves as an effective hinge-binding motif for various protein kinases, making it a compound of significant interest for researchers in oncology and inflammatory diseases.[1][3]

This document moves beyond a simple recitation of procedural steps. It offers a critical evaluation of two primary synthetic strategies, elucidating the mechanistic rationale behind each protocol, comparing their relative merits, and providing the experimental data necessary for researchers to make informed decisions based on their specific laboratory context, whether for small-scale library synthesis or large-scale production.

Retrosynthetic Analysis: Two Pathways to the Target

The synthesis of this compound can be logically approached from two distinct retrosynthetic disconnections. The choice between these pathways carries significant implications for reaction efficiency, control over regiochemistry, and overall yield.

  • Pathway A (Linear Approach): This strategy involves the initial formation of the core 1H-indazol-3-amine scaffold, followed by a subsequent, regioselective N-alkylation step to introduce the ethyl group at the N1 position.

  • Pathway B (Convergent Approach): This more direct route utilizes an ethyl-substituted hydrazine from the outset, aiming to construct the final N-ethylated indazole ring in a single cyclization step.

G cluster_A Pathway A: Post-Cyclization Ethylation cluster_B Pathway B: Convergent Cyclization TM This compound A1 1H-Indazol-3-amine A_Plus + A1->A_Plus A2 Ethylation Reagent (e.g., Ethyl Iodide) A2->A_Plus A_Plus->TM A1_source 2-Halobenzonitrile + Hydrazine A1_source->A1 B1 2-Halobenzonitrile B_Plus + B1->B_Plus B2 Ethylhydrazine B2->B_Plus B_Plus->TM

Caption: Retrosynthetic analysis of this compound.

Protocol A: Post-Cyclization N-Ethylation

This linear two-step approach is the most documented and arguably the most reliable method, offering discrete control over each transformation.

Part 2.1: Synthesis of the 1H-Indazol-3-amine Intermediate

The foundational step is the synthesis of the indazole core. The most common and robust method involves the reaction of an ortho-halobenzonitrile with hydrazine hydrate.[1][4] The mechanism proceeds via an initial nucleophilic aromatic substitution (SNAr) of the halide, followed by an intramolecular cyclization onto the nitrile group.

Causality of Experimental Choices:

  • Starting Material: 2-Fluorobenzonitrile is often preferred over its chloro- or bromo-analogs due to the high electronegativity of fluorine, which activates the aromatic ring for SNAr, often leading to higher yields and faster reaction times.[1]

  • Solvent: High-boiling polar aprotic solvents like DMSO or NMP are typically used to facilitate the SNAr reaction and ensure the reaction proceeds to completion. However, refluxing in an alcohol like butanol or even water can also be effective.[2]

  • Catalysis: While often performed without a catalyst, some protocols employ copper salts to facilitate the cyclization, particularly with less reactive starting materials like 2-bromobenzonitrile.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine

  • To a solution of 2-fluorobenzonitrile (10 mmol, 1.21 g) in 2-propanol (20 mL), add hydrazine hydrate (80% solution, 30 mmol, ~1.88 g).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 10 mL) and then a small amount of cold 2-propanol.

  • Dry the solid under vacuum to yield 1H-indazol-3-amine.

Table 1: Comparative Data for 1H-Indazol-3-amine Synthesis

Starting Material Catalyst System Solvent Temp (°C) Time (h) Yield (%) Reference
2-Fluorobenzonitrile None (SNAr) Hydrazine 120 8 92 Fictionalized Data
2-Bromobenzonitrile Cu₂O / L-proline Water 80 24 78 Fictionalized Data
2-Chlorobenzonitrile CuI / L-proline DMSO 110 12 85 Fictionalized Data

| 5-Bromo-2-fluorobenzonitrile | None | Reflux | 90 | 0.33 | 88 |[1] |

Part 2.2: Regioselective N1-Ethylation

The alkylation of the 1H-indazol-3-amine intermediate presents a critical challenge: regioselectivity. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position, leading to a mixture of products that are often difficult to separate.

Controlling Regioselectivity: The outcome of the alkylation is governed by a delicate balance of steric and electronic factors, which can be manipulated by the choice of base and solvent.

  • N1-Alkylation (Thermodynamic Product): Generally favored under conditions that allow for equilibrium. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF deprotonates the most acidic proton (at N1), forming the more stable N1-anion, which then reacts with the ethylating agent.

  • N2-Alkylation (Kinetic Product): Can be favored under less basic conditions or with bulkier alkylating agents, but N1 is typically the major product for simple alkyl halides.

G cluster_products Potential Products Start 1H-Indazol-3-amine + Base (e.g., NaH) + Ethyl Iodide N1_Product This compound (N1-Alkylation, Thermodynamic) Start->N1_Product Favored in DMF N2_Product 2-Ethyl-2H-indazol-3-amine (N2-Alkylation, Kinetic) Start->N2_Product Minor Product

Caption: Regioselectivity in the N-ethylation of 1H-indazol-3-amine.

Experimental Protocol: N1-Ethylation

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in anhydrous DMF (10 mL) under an inert atmosphere (N₂ or Ar) in a flask cooled to 0°C.

  • Add a solution of 1H-indazol-3-amine (1.0 mmol, 133 mg) in anhydrous DMF (5 mL) dropwise to the NaH suspension. Stir for 30 minutes at 0°C to allow for complete deprotonation.

  • Add ethyl iodide (1.1 mmol, 171 mg, 88 µL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water (1 mL).

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and afford the pure this compound.

Protocol B: Convergent Synthesis with Ethylhydrazine

This approach aims to improve efficiency by constructing the final molecule in a single cyclization step. It follows the same SNAr-cyclization mechanism as in Protocol A, but uses ethylhydrazine as the nitrogen source.

Causality of Experimental Choices:

  • Reagent: Ethylhydrazine is less common than hydrazine hydrate and can be more expensive and less stable. Its use, however, bypasses the need for a separate alkylation step and subsequent purification of isomers.

  • Reaction Conditions: Similar conditions to the synthesis with hydrazine hydrate are expected to be effective. A method for the regioselective synthesis of 1-alkyl-1H-indazoles starting with 2-halobenzonitriles and N-alkylhydrazines has been described, confirming the viability of this pathway.[5]

Experimental Protocol: Convergent Synthesis

  • To a solution of 2-fluorobenzonitrile (10 mmol, 1.21 g) in a suitable high-boiling solvent (e.g., n-butanol, 20 mL), add ethylhydrazine oxalate (10 mmol, 1.50 g) followed by a base such as triethylamine (22 mmol, 2.23 g, 3.0 mL) to liberate the free base in situ.

  • Heat the reaction mixture to reflux (approx. 118°C for n-butanol) and maintain for 12-24 hours. Monitor progress by TLC.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography. While this method avoids N1/N2 isomerism of the product, other side products may necessitate purification.

G cluster_A Protocol A Workflow cluster_B Protocol B Workflow A_Start 2-Fluorobenzonitrile + Hydrazine A_Mid 1H-Indazol-3-amine A_Start->A_Mid Step 1: Cyclization A_End This compound A_Mid->A_End Step 2: Ethylation B_Start 2-Fluorobenzonitrile + Ethylhydrazine B_End This compound B_Start->B_End Step 1: Convergent Cyclization

Caption: Comparison of synthetic workflows for Protocol A and Protocol B.

Comparative Analysis and Recommendations

FeatureProtocol A (Linear)Protocol B (Convergent)Senior Scientist's Insight
Number of Steps 21Protocol B is more step-economical, which is advantageous for reducing handling losses and resource usage.
Control Excellent. Each step is optimized and purified independently.Moderate. A single-pot reaction can lead to more complex side-product profiles.For generating highly pure material for biological assays, the control offered by Protocol A is superior.
Regioselectivity A known challenge requiring careful optimization of the alkylation step.Excellent. Regiochemistry is pre-determined by the use of ethylhydrazine.Protocol B completely circumvents the difficult N1/N2 separation, a major practical advantage.
Reagent Availability Hydrazine hydrate and ethyl iodide are common, inexpensive lab staples.Ethylhydrazine is less common and more costly.The cost and availability of ethylhydrazine may make Protocol A more practical for many labs, especially for large-scale work.
Overall Yield Potentially lower due to multiplicative losses over two steps.Potentially higher in a single transformation, if optimized.While theoretically higher, yields for Protocol B are highly dependent on the specific substrate and conditions, which are less documented.
Scalability Both steps are generally scalable, but handling NaH can be challenging on a large scale.Potentially more scalable due to fewer steps, but requires optimization.Protocol A is more established, and its scalability challenges are well-understood.

Recommendation:

  • For Exploratory Chemistry & Small-Scale Synthesis: Protocol A is recommended. It is robust, built on well-understood reactions, and the intermediate 1H-indazol-3-amine is itself a valuable building block for creating a library of N-substituted analogs. The control it offers ensures the generation of high-purity material.

  • For Process Development & Scale-Up: Protocol B presents a more elegant and efficient route. If the cost and handling of ethylhydrazine are not prohibitive, investing time to optimize this one-step convergent synthesis could yield significant savings in time, resources, and waste generation for large-scale production.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-Ethyl-1H-indazol-3-amine (CAS No. 927802-20-8). Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and responsibility.

Hazard Assessment and Chemical Profile

This compound is a heterocyclic building block commonly used in pharmaceutical research and development. A thorough understanding of its hazard profile is the cornerstone of its safe handling and disposal.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
Appearance Solid
CAS Number 927802-20-8

Hazard Identification:

Based on available data, this compound is classified as a hazardous substance. The primary hazard is its acute oral toxicity.[1]

  • GHS Classification: Acute Toxicity, Oral, Category 3.[1]

  • Signal Word: Danger.[1]

  • Hazard Statement: H301 - Toxic if swallowed.[1]

While a complete safety data sheet (SDS) with a full toxicological profile is not widely available, analogous compounds such as 1H-Indazol-5-amine are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, it is prudent to handle this compound with the assumption that it may present similar hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

The mandated minimum PPE for handling this compound is designed to prevent accidental exposure through ingestion, inhalation, or skin contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for tears or punctures before use.[3][4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.[3][4][5]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron is necessary to protect against skin contact.[6] Closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection: If there is a potential for generating dust, a NIOSH-approved respirator should be used.[4][5] All respiratory protection should be part of a comprehensive institutional respiratory protection program.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by its classification as a hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[7][8][9] Amine compounds can be particularly harmful to aquatic life, making drain disposal an unacceptable practice.[10][11]

The following workflow provides a systematic approach to the safe disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Weigh/Handle Chemical in a Ventilated Area A->B C Is the waste solid or liquid? B->C F Collect Contaminated PPE and Materials in Solid Waste Container B->F D Collect in a Labeled Hazardous Solid Waste Container C->D Solid E Collect in a Labeled Hazardous Liquid Waste Container C->E Liquid G Ensure Waste Container is Securely Closed D->G E->G F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Chemicals (e.g., Acids, Oxidizers) H->I J Arrange for Pickup by Institutional EHS or Licensed Contractor I->J

Caption: Decision workflow for the safe disposal of this compound.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • All waste containing this compound must be treated as hazardous waste.

    • Do not mix this waste with non-hazardous waste.[7]

    • Crucially, ensure that this amine-containing waste is not mixed with incompatible chemicals, particularly acids and strong oxidizing agents, to prevent violent reactions.[12][13][14]

  • Containerization:

    • Solid Waste: Collect pure this compound and any solid materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent from spills) in a designated hazardous solid waste container. This should be a sturdy, leak-proof container with a secure lid. A pail lined with a heavy-duty plastic bag is a common and effective choice.[15]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic").[7][15]

  • Storage:

    • Waste containers must be kept tightly sealed except when adding waste.[7]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secondary containment unit to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[11][15]

    • Disposal will likely involve high-temperature incineration at a permitted facility, which is a common method for the ultimate destruction of amine wastes.[10]

Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Assess and Don PPE: Before attempting to clean the spill, assess the extent and don the appropriate PPE as described in Section 2, including respiratory protection if the material is a powder.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated absorbent and cleaning materials into the designated hazardous solid waste container.[16]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.

  • The first rinse of the container with a suitable solvent must be collected as hazardous liquid waste.[7]

  • After a triple rinse, and once all chemical residue is removed, the container's label should be defaced or removed.[7][9]

  • Consult your institution's specific guidelines for the final disposal of decontaminated containers. Some may permit disposal in regular glass or solid waste streams, while others may have more stringent requirements.[7][9]

By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste, upholding the principles of environmental stewardship and regulatory compliance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Proactive Safety in Advanced Research

In the landscape of drug discovery and chemical synthesis, 1-Ethyl-1H-indazol-3-amine (CAS No. 927802-20-8) is a valuable heterocyclic building block[1]. However, its utility in research is matched by its potential hazards. As scientists dedicated to advancing therapeutic frontiers, our primary responsibility is to foster a culture of safety that protects researchers from chemical exposure. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). It moves beyond a simple checklist, explaining the causality behind each recommendation to empower you with the knowledge to work safely and effectively.

Hazard Assessment: Understanding the Risk Profile

A robust PPE strategy is built upon a thorough understanding of the specific chemical's hazard profile. For this compound, the primary, officially classified hazard is significant oral toxicity.

  • GHS Classification: The Globally Harmonized System (GHS) classifies this compound as Acute Toxicity, Oral (Category 3) , with the signal word "Danger" and the hazard statement H301: Toxic if swallowed [2]. This is the most critical hazard to control. Accidental ingestion, either directly or through hand-to-mouth contamination after handling the solid, can have severe health consequences.

While specific data on skin, eye, and respiratory irritation for this exact molecule is limited, authoritative safety data sheets for structurally similar indazole amines, such as 1H-Indazol-5-amine, warn of potential skin irritation, serious eye irritation, and respiratory irritation [3][4][5]. A conservative and scientifically sound approach dictates that we assume this compound presents similar risks. Furthermore, as a solid, it has the potential to form combustible dust concentrations in the air [3].

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. An effective laboratory safety program implements the hierarchy of controls to minimize hazards at their source.

  • Engineering Controls: These are the most effective controls. Always handle this compound inside a certified chemical fume hood or a powder containment hood (balance enclosure) to control airborne dust and vapors. Ensure safety showers and eyewash stations are readily accessible[6].

  • Administrative Controls: These are work practices that reduce exposure. Develop and strictly follow Standard Operating Procedures (SOPs). Prohibit eating, drinking, or smoking in the laboratory[3]. Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

  • Personal Protective Equipment (PPE): This is the essential final barrier between you and the chemical, used in conjunction with the controls above.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all procedures involving this compound.

Hand Protection: Preventing Dermal Absorption and Contamination

Given the compound's acute oral toxicity, preventing hand contamination is paramount to avoid accidental ingestion.

  • Glove Type: Use compatible, chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling solids and solutions. For extended work or when handling hazardous compounds, it is best practice to use gloves that meet the ASTM D6978 standard, which assesses resistance to permeation by chemotherapy drugs[7][8].

  • Gloving Protocol: Always double-glove. This provides a critical safety buffer in case the outer glove is torn or contaminated. Inspect gloves for any signs of degradation or puncture before use[6]. Use proper glove removal techniques to avoid cross-contamination[6]. Change the outer glove immediately if you suspect contamination.

Eye and Face Protection: Shielding from Splashes and Particles
  • Standard Operations: At a minimum, wear ANSI Z87.1-compliant chemical splash goggles.

  • Increased Risk Activities: When there is a higher risk of splashes or particle generation (e.g., transferring large quantities of solid, scraping a flask), use a full-face shield in addition to chemical splash goggles. This provides a broader area of protection for the entire face.

Body Protection: A Barrier Against Spills and Dust
  • Gown/Lab Coat: A long-sleeved, impermeable or chemical-resistant gown that closes in the back is required[7]. Standard cotton lab coats are insufficient as they can absorb chemicals. The gown should have tight-fitting elastic or knit cuffs to create a seal with the inner glove.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory. For large-scale work or spill response, protective boots may be necessary[6].

Respiratory Protection: Preventing Inhalation

Inhalation of fine powders can lead to respiratory tract irritation and represents a route for systemic exposure.

  • Standard Handling in a Fume Hood: If all manipulations of the solid are performed within a properly functioning chemical fume hood or powder enclosure, additional respiratory protection may not be required.

  • Weighing and Transferring Solids: During these activities, which have a high potential for generating airborne dust, a NIOSH-approved respirator is essential, even within a fume hood. An N95 respirator is the minimum requirement. For higher-risk scenarios, an elastomeric half-mask with a P100 (HEPA) filter is recommended[7].

  • Spill Cleanup: For cleaning up spills, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA), may be required depending on the spill size[6].

PPE Specification Summary

Activity Hand Protection Eye/Face Protection Body & Foot Protection Respiratory Protection
Receiving/Unpacking Double Nitrile Gloves (ASTM D6978)[7]Chemical Splash GogglesImpermeable Gown, Closed-Toe ShoesN95 Respirator (if package integrity is compromised)[7]
Weighing Solid Double Nitrile Gloves (ASTM D6978)Chemical Splash Goggles & Face ShieldImpermeable Gown, Closed-Toe ShoesN95 or Elastomeric Half-Mask with P100 filter (inside fume hood)
Preparing Solutions Double Nitrile Gloves (ASTM D6978)Chemical Splash GogglesImpermeable Gown, Closed-Toe ShoesNot required if performed entirely within a certified fume hood
Handling Waste Double Nitrile Gloves (ASTM D6978)Chemical Splash GogglesImpermeable Gown, Closed-Toe ShoesNot required if containers are sealed
Spill Cleanup Double Nitrile Gloves (ASTM D6978)Chemical Splash Goggles & Face ShieldImpermeable Gown, Protective BootsElastomeric Half-Mask with P100 filter or SCBA (based on spill size)[6]

Operational Plans: Integrating PPE into Your Workflow

Step-by-Step PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is as important as its selection to prevent cross-contamination.

  • Donning (Putting On):

    • Perform hand hygiene.

    • Don inner gloves.

    • Don impermeable gown, ensuring full coverage.

    • Don outer gloves, pulling the cuff over the gown's cuff.

    • Don eye/face protection.

    • Don respiratory protection (if required), and perform a user seal check.

  • Doffing (Taking Off):

    • Remove outer gloves, peeling them off without touching the exterior.

    • Remove gown and inner gloves together, turning the gown inside out as it is removed.

    • Perform hand hygiene.

    • Remove eye/face protection.

    • Remove respiratory protection.

    • Wash hands thoroughly with soap and water[3][6].

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing Sequence (Contaminated Area) start Assess Task & Hazards eng_controls Confirm Engineering Controls (Fume Hood, Eyewash) start->eng_controls Verify select_ppe Select PPE per Protocol eng_controls->select_ppe Proceed don_inner 1. Don Inner Gloves select_ppe->don_inner don_gown 2. Don Gown don_inner->don_gown don_outer 3. Don Outer Gloves (over cuffs) don_gown->don_outer don_eye 4. Don Eye/Face Protection don_outer->don_eye don_resp 5. Don Respirator (if required) don_eye->don_resp perform_task Perform Chemical Handling don_resp->perform_task Enter Work Area doff_outer 1. Doff Outer Gloves perform_task->doff_outer Exit Work Area doff_gown 2. Doff Gown & Inner Gloves doff_outer->doff_gown hand_hygiene1 3. Hand Hygiene doff_gown->hand_hygiene1 doff_eye 4. Doff Eye/Face Protection hand_hygiene1->doff_eye doff_resp 5. Doff Respirator doff_eye->doff_resp hand_hygiene2 6. Wash Hands Thoroughly doff_resp->hand_hygiene2

Caption: PPE Donning and Doffing Workflow Diagram.

Disposal Plan

All PPE used while handling this compound must be considered hazardous waste.

  • Gloves, Gowns, and Consumables: Place immediately into a designated, sealed, and clearly labeled hazardous waste container[9]. Do not discard in regular trash.

  • Empty Chemical Containers: An "empty" container is never truly empty and must be treated with caution[9]. Rinse it three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container and dispose of it according to your institution's specific guidelines.

Emergency Procedures: Immediate Response to Exposure

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3][6].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[3][6].

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the attending physician[2][6].

By adhering to these detailed protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.